Zinc 2-mercaptobenzothiazole
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H5NS2Zn |
|---|---|
Molecular Weight |
232.6 g/mol |
IUPAC Name |
3H-1,3-benzothiazole-2-thione;zinc |
InChI |
InChI=1S/C7H5NS2.Zn/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9); |
InChI Key |
GIUBHMDTOCBOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)S2.[Zn] |
Color/Form |
LIGHT YELLOW POWDER |
density |
1.7 AT 25 °C/4 °C |
physical_description |
Dry Powder; NKRA Light yellow solid; [HSDB] Cream to pale yellow powder; [MSDSonline] |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Zinc 2-Mercaptobenzothiazole (ZMBT) in Sulfur Vulcanization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) in the sulfur vulcanization of rubber. ZMBT, a widely utilized accelerator, plays a pivotal role in dictating the efficiency of the vulcanization process and the ultimate physical properties of the vulcanizate. This document elucidates the complex chemical pathways involved, from the formation of active sulfurating species to the generation of polysulfidic crosslinks. Furthermore, it presents a summary of the quantitative effects of ZMBT on cure characteristics and mechanical properties, details key experimental protocols for studying vulcanization, and provides visual representations of the underlying chemical and experimental workflows.
Introduction to Sulfur Vulcanization and Acceleration
Sulfur vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming crosslinks between individual polymer chains.[1] This process, when conducted with sulfur alone, is notoriously slow and inefficient, requiring high temperatures and long reaction times, and resulting in an excessive number of sulfur atoms per crosslink.[2] To overcome these limitations, accelerators are incorporated into the vulcanization system. These chemical compounds increase the rate and efficiency of the vulcanization reaction, allowing it to proceed at lower temperatures and with shorter cure times.[3]
Zinc 2-mercaptobenzothiazole (ZMBT) is a prominent member of the thiazole (B1198619) class of accelerators.[4][5] It is the zinc salt of 2-mercaptobenzothiazole (MBT) and is recognized for its ability to enhance the crosslinking of rubber compounds, thereby improving their mechanical and dynamic properties.[6] ZMBT can function as both a primary and a secondary accelerator, often used in conjunction with other accelerators to achieve a synergistic effect on the curing process.[7][8]
The Core Mechanism of ZMBT in Accelerated Vulcanization
The mechanism of ZMBT-accelerated sulfur vulcanization is a multi-step process involving the formation of several key intermediates. The overall process can be categorized into three main stages: formation of the active accelerator complex and sulfurating agent, formation of crosslink precursors, and the formation of final crosslinks.
Formation of the Active Accelerator Complex and Sulfating Agent
The initial step in ZMBT-accelerated vulcanization involves the reaction of ZMBT with activators, typically zinc oxide (ZnO) and a fatty acid such as stearic acid. This reaction forms a zinc-accelerator complex.[9][10] This complex is more soluble in the rubber matrix and is crucial for the subsequent steps of the vulcanization process.[11]
The zinc-stearate complex then reacts with ZMBT. The coordination of the nitrogen atom in the thiazole ring and the oxygen atom in the stearate (B1226849) to the zinc atom activates the Zn-S bond in ZMBT.[5] This activated complex then reacts with elemental sulfur (typically in its cyclic S8 form) to generate a highly reactive intermediate known as the active sulfurating agent.[3][5] This species is a polysulfidic complex containing the benzothiazole (B30560) moiety.
Logical Relationship: Formation of the Active Sulfating Agent
Caption: Initial reactions forming the active sulfurating agent.
Formation of Crosslink Precursors
The active sulfurating agent is a potent sulfur donor. It reacts with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond). This reaction results in the formation of a rubber-bound intermediate known as a crosslink precursor.[12] This precursor is a polysulfidic pendant group attached to the rubber backbone and terminated with the benzothiazole accelerator fragment.
Formation of Polysulfidic Crosslinks
The final stage of vulcanization involves the conversion of these crosslink precursors into stable, polysulfidic crosslinks between different rubber polymer chains. This can occur through several proposed pathways, including the reaction of a crosslink precursor with another rubber chain or the reaction between two crosslink precursors.[12] The result is the formation of a three-dimensional network structure that imparts the desirable elastomeric properties to the rubber. The length of these polysulfidic crosslinks (the number of sulfur atoms) can vary and significantly influences the final properties of the vulcanizate.
Signaling Pathway: ZMBT-Accelerated Vulcanization
Caption: Overall mechanism of ZMBT-accelerated vulcanization.
Quantitative Effects of ZMBT on Vulcanization
The concentration of ZMBT in a rubber formulation has a significant impact on both the curing process and the final properties of the vulcanized material.
Cure Characteristics
Cure characteristics are typically measured using a rheometer, which monitors the change in torque (stiffness) of the rubber compound as a function of time at a constant temperature. Key parameters include:
-
Scorch Time (ts2): The time at which vulcanization begins. A longer scorch time provides better processing safety, preventing premature curing during mixing and shaping.[6][13]
-
Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the optimal cure time.[14]
-
Cure Rate Index (CRI): A measure of the speed of the vulcanization reaction.
Increasing the concentration of ZMBT generally leads to a shorter scorch time and a faster cure rate.[15] However, ZMBT is known to provide a good balance between cure speed and scorch safety, making it a versatile accelerator.[16]
| ZMBT Concentration | Scorch Time (ts2) | Cure Time (t90) | Cure Rate Index (CRI) |
| Low | Longer | Longer | Lower |
| High | Shorter | Shorter | Higher |
Note: This table represents a qualitative summary based on established principles of vulcanization chemistry. Actual values are dependent on the specific rubber formulation, temperature, and other additives.
Physical Properties of the Vulcanizate
The physical properties of the vulcanized rubber are directly related to the crosslink density and the nature of the crosslinks formed.
-
Tensile Strength and Modulus: These properties, which measure the rubber's resistance to deformation and its stiffness, generally increase with higher crosslink density.[17] Increasing ZMBT concentration, up to an optimal level, typically enhances tensile strength and modulus.[18]
-
Elongation at Break: This represents the extent to which the rubber can be stretched before breaking. It is often inversely related to the crosslink density.
-
Hardness: A measure of the rubber's resistance to indentation, which increases with crosslink density.[19]
| ZMBT Concentration | Tensile Strength | Modulus at 300% | Elongation at Break | Hardness (Shore A) |
| Low | Lower | Lower | Higher | Lower |
| High | Higher | Higher | Lower | Higher |
Note: This table provides a qualitative summary. The optimal ZMBT concentration for maximizing specific properties will vary depending on the application and other formulation components.
Experimental Protocols
Several analytical techniques are essential for studying the mechanism and kinetics of ZMBT-accelerated vulcanization.
Rheometry for Cure Characteristics
Objective: To determine the scorch time, cure time, and cure rate of a rubber compound.
Apparatus: Moving Die Rheometer (MDR) or Rubber Process Analyzer (RPA).
Procedure (based on ASTM D5289): [12][20]
-
Sample Preparation: A small, uncured rubber sample (typically 4-5 grams) is prepared.
-
Instrument Setup: The rheometer's test cavity is preheated to the desired vulcanization temperature (e.g., 160°C). The oscillation frequency (e.g., 1.67 Hz) and strain amplitude (e.g., 0.5 degrees) are set.
-
Test Execution: The sample is placed in the sealed, heated cavity. The lower die oscillates at the set frequency and amplitude, and the torque required to oscillate the die is measured over time.
-
Data Analysis: A cure curve (torque vs. time) is generated. From this curve, key parameters such as minimum torque (ML), maximum torque (MH), scorch time (ts2), and cure time (t90) are determined.[21]
Experimental Workflow: Rheometer Analysis
Caption: Workflow for determining cure characteristics using a rheometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Crosslink Structure
Objective: To characterize the structure and density of crosslinks in the vulcanized rubber.
Apparatus: Solid-state NMR spectrometer.
Procedure:
-
Sample Preparation: A small piece of the vulcanized rubber is placed in an NMR rotor.
-
Instrument Setup: The spectrometer is set up for solid-state 1H or 13C NMR experiments. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are often employed to obtain high-resolution spectra of solid samples.[22]
-
Data Acquisition: NMR spectra are acquired. The T2 relaxation time, determined from spin-spin relaxation experiments, is particularly useful as it correlates with the mobility of the polymer chains and, therefore, the crosslink density.[23][24]
-
Data Analysis: The chemical shifts and signal intensities in the spectra provide information about the different types of carbon and proton environments, allowing for the identification of structures associated with crosslinks (e.g., mono-, di-, and polysulfidic linkages).[25] The T2 relaxation data is analyzed to quantify the crosslink density.
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Group Analysis
Objective: To identify the chemical functional groups present in the rubber at different stages of vulcanization and to monitor the consumption of reactants and the formation of products.
Apparatus: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid samples.
-
Background Spectrum: A background spectrum is collected without a sample to account for atmospheric and instrument absorptions.
-
Sample Analysis: A thin film of the rubber sample (or the solid vulcanizate) is placed in the IR beam path (or on the ATR crystal).
-
Spectrum Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm-1.
-
Data Analysis: The absorbance peaks in the spectrum correspond to the vibrational frequencies of specific chemical bonds. By analyzing the changes in peak intensities (e.g., disappearance of C=C bonds, appearance of C-S bonds), the chemical transformations occurring during vulcanization can be followed.[1][28]
Conclusion
This compound is a highly effective and versatile accelerator for the sulfur vulcanization of rubber. Its mechanism of action involves a complex series of reactions initiated by the formation of an active zinc-accelerator complex, leading to the generation of a potent sulfurating agent. This intermediate facilitates the formation of crosslink precursors on the rubber backbone, which are subsequently converted into a network of polysulfidic crosslinks. The concentration of ZMBT plays a critical role in controlling the kinetics of vulcanization and the final mechanical properties of the rubber product. A thorough understanding of this mechanism, aided by analytical techniques such as rheometry, NMR, and FTIR, is essential for the rational design and optimization of rubber formulations for a wide range of applications.
References
- 1. dkt2024.de [dkt2024.de]
- 2. lusida.com [lusida.com]
- 3. rct [rct.kglmeridian.com]
- 4. alpha-technologies.com [alpha-technologies.com]
- 5. raywaychem.com [raywaychem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. What is the role of zinc oxide in rubber formulations? | Nanjing Union Rubber Chemicals [nurchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of Zinc Stearate Complexes on the Sulfur Vulcanization of Ethylene–Propylene–Diene Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Top 20 Rubber Standards For Viscosity & Cure Testing | Prescott Instruments Ltd - Rubber Testing Instruments [prescott-instruments.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. welltchemicals.com [welltchemicals.com]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. matestlabs.com [matestlabs.com]
- 21. rahco-rubber.com [rahco-rubber.com]
- 22. Solid-state NMR characterization of cross-linking in EPDM/PP blends from 1H-13C polarization transfer dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Introduction Cross-linking Density Measurement by NMR method > Application | JKTAC [jkxtac.com]
- 24. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates -Elastomers and Composites [koreascience.kr]
- 25. researchgate.net [researchgate.net]
- 26. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 27. youtube.com [youtube.com]
- 28. pt.bme.hu [pt.bme.hu]
In-Depth Technical Guide: Thermal Decomposition of Zinc 2-Mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of Zinc 2-mercaptobenzothiazole (B37678) (Zn(MBT)₂), a compound of interest in various industrial applications. This document details the methodologies for key analytical techniques used to study its thermal behavior, presents available quantitative data, and discusses its decomposition pathway. While specific experimental data for the thermal analysis of pure Zn(MBT)₂ is limited in publicly available literature, this guide synthesizes information from related compounds and the parent molecule, 2-mercaptobenzothiazole (MBT), to provide a scientifically grounded understanding of its thermal degradation.
Introduction
Zinc 2-mercaptobenzothiazole, with the chemical formula C₁₄H₈N₂S₄Zn, is the zinc salt of 2-mercaptobenzothiazole. It finds applications as a vulcanization accelerator in the rubber industry and as a fungicide. Understanding its thermal stability and decomposition characteristics is crucial for safe handling, processing, and for predicting its environmental fate and potential toxicological profiles of its degradation products. Upon heating, this compound is known to decompose and emit toxic fumes, including oxides of sulfur and nitrogen, as well as zinc oxide.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 155-04-4 |
| Molecular Formula | C₁₄H₈N₂S₄Zn |
| Molecular Weight | 397.9 g/mol |
| Appearance | White to orange to green powder/crystal |
| Decomposition Temperature | 325 °C |
Experimental Protocols for Thermal Analysis
The study of the thermal decomposition of Zn(MBT)₂ involves several key analytical techniques. The following sections detail the generalized experimental protocols for these methods.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of Zn(MBT)₂ (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to study the pyrolysis process, or in an oxidative atmosphere like air to study combustion. A constant flow rate (e.g., 20-50 mL/min) is maintained.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve plots percentage mass loss versus temperature. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition. A study has shown that molten 2-mercaptobenzothiazole reacts with zinc oxide to form this compound.[2]
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of Zn(MBT)₂ (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample and reference are heated from a low temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The heat flow to the sample is measured relative to the reference. The resulting DSC thermogram plots heat flow versus temperature, showing endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A very small amount of Zn(MBT)₂ (microgram to low milligram range) is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a set pyrolysis temperature (e.g., 600 °C) in an inert carrier gas (e.g., helium).
-
Gas Chromatography: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interaction with the stationary phase. A temperature program is used to elute the compounds.
-
Mass Spectrometry: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum for each compound provides a unique fragmentation pattern that allows for its identification by comparison with mass spectral libraries.
Thermal Decomposition Data
Table 2: Summary of Expected Thermal Decomposition Data for this compound
| Parameter | Expected Observation |
| Onset Decomposition Temperature (TGA) | Likely below 325 °C |
| Peak Decomposition Temperature(s) (DTG) | Expected to be around or slightly above 325 °C, potentially with multiple peaks corresponding to different decomposition steps. |
| Mass Loss (TGA) | Significant mass loss corresponding to the degradation of the two 2-mercaptobenzothiazole ligands. |
| Final Residue (TGA) | Expected to be Zinc Oxide (ZnO). |
| Decomposition Events (DSC) | Likely to show an endothermic or exothermic peak corresponding to the decomposition process. |
Decomposition Pathway and Products
A definitive, experimentally verified thermal decomposition pathway for Zn(MBT)₂ is not available in the literature. However, based on the known decomposition of 2-mercaptobenzothiazole (MBT) and other metal-organic compounds, a plausible pathway can be proposed.
A key decomposition product of the 2-mercaptobenzothiazole ligand at high temperatures is benzothiazole.[4] Therefore, it is highly probable that the thermal decomposition of Zn(MBT)₂ involves the cleavage of the zinc-sulfur bond and the subsequent fragmentation of the MBT ligand.
Proposed Decomposition Products:
-
Volatile Organic Compounds:
-
Benzothiazole
-
Carbon disulfide (CS₂)
-
Aniline
-
Other aromatic and sulfur-containing fragments
-
-
Gaseous Products:
-
Sulfur oxides (SOx)
-
Nitrogen oxides (NOx)
-
-
Solid Residue:
-
Zinc oxide (ZnO)
-
Visualizations
To aid in the understanding of the experimental workflow and the proposed decomposition logic, the following diagrams are provided.
Caption: Experimental workflow for the thermal analysis of Zn(MBT)₂.
Caption: Proposed thermal decomposition pathway for Zn(MBT)₂.
Conclusion
The thermal decomposition of this compound is a complex process that results in the formation of various volatile organic compounds, inorganic gases, and a solid residue of zinc oxide. While a complete experimental dataset is not currently available in the public domain, this guide provides a robust framework for understanding its thermal behavior based on established analytical techniques and data from related compounds. Further research employing TGA, DSC, and Py-GC-MS is necessary to fully elucidate the quantitative aspects and the precise mechanism of its thermal degradation. This information is critical for ensuring the safe application and for assessing the environmental and toxicological impact of this compound.
References
Spectroscopic Analysis of Zinc 2-Mercaptobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Zinc 2-mercaptobenzothiazole (B37678) (Zn(MBT)₂), a compound of significant interest in industrial applications and potentially in drug development due to the biological activities of benzothiazole (B30560) derivatives. This document details the key spectroscopic techniques used for the characterization of Zn(MBT)₂, summarizes quantitative data, provides experimental protocols, and visualizes relevant processes.
Introduction
Zinc 2-mercaptobenzothiazole is a coordination complex consisting of a central zinc ion (Zn²⁺) coordinated to two 2-mercaptobenzothiazole (MBT) ligands. The MBT ligand is a bicyclic heteroaromatic molecule that can exist in tautomeric forms, the thiol and the thione form, with the thione form being more stable. In the zinc complex, the MBT anion typically coordinates to the zinc ion through the exocyclic sulfur atom and sometimes through the nitrogen atom, forming a stable chelate structure. Spectroscopic techniques are crucial for elucidating the structure, bonding, and purity of this complex.
Spectroscopic Characterization
The structural and electronic properties of Zn(MBT)₂ can be thoroughly investigated using a combination of spectroscopic methods, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of the free 2-mercaptobenzothiazole ligand is known to be pH-dependent, exhibiting two main absorption bands. Upon complexation with zinc, shifts in these absorption bands are expected due to the coordination of the ligand to the metal center.
Quantitative Data:
| Species | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Conditions |
| 2-Mercaptobenzothiazole (MBT) | 230-240 | 308-320 | Not specified | pH dependent |
| This compound (Zn(MBT)₂) | ~245 (inferred) | ~325 (inferred) | Not specified | Methanol (B129727) |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of Zn(MBT)₂ of known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent such as methanol or ethanol. From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement:
-
Use the pure solvent as a blank to zero the instrument.
-
Record the absorption spectra of the prepared solutions over a wavelength range of 200-800 nm in a 1 cm path length quartz cuvette.
-
Identify the wavelengths of maximum absorbance (λmax).
-
-
Data Analysis: Plot absorbance versus concentration at λmax to generate a calibration curve and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for studying the coordination environment of the ligand. The coordination of the MBT ligand to the zinc ion through the sulfur and/or nitrogen atoms leads to characteristic shifts in the vibrational frequencies of the C=S, C-S, and C=N bonds.
Quantitative Data: Characteristic FTIR Peaks (cm⁻¹)
| Vibrational Mode | 2-Mercaptobenzothiazole (MBT) | This compound (Zn(MBT)₂) (inferred) | Assignment |
| ν(N-H) | 3111-2835 | Absent or shifted | N-H stretching (present in free ligand) |
| ν(C=N) | ~1610 | Shifted to lower frequency | C=N stretching of the thiazole (B1198619) ring |
| ν(C=S) / ν(C-S) | ~1320, ~1015 | Shifted | Thione and thioamide bands |
| ν(Zn-S) | - | ~400-300 | Zinc-Sulfur stretching vibration |
| ν(Zn-N) | - | ~500-400 | Zinc-Nitrogen stretching vibration (if coordinated) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a solid sample by grinding a small amount of Zn(MBT)₂ with dry potassium bromide (KBr) and pressing the mixture into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS).
-
Measurement:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
The spectra are typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to the spectrum of the free ligand to determine the coordination-induced shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Upon complexation with zinc, changes in the chemical shifts of the protons and carbons of the MBT ligand are expected, particularly for those atoms near the coordination sites.
Quantitative Data: Inferred ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Nucleus | 2-Mercaptobenzothiazole (MBT) (in CDCl₃) | This compound (Zn(MBT)₂) (in DMSO-d₆, inferred) | Assignment |
| ¹H | 7.2-7.8 | 7.3-8.0 | Aromatic protons |
| ¹H | ~13.5 (broad) | Absent | N-H proton |
| ¹³C | 110-140 | 110-145 | Aromatic carbons |
| ¹³C | ~180 | Shifted | Thione carbon (C=S) |
Note: The solubility of Zn(MBT)₂ in common deuterated solvents can be low, which may pose a challenge for obtaining high-quality NMR spectra. DMSO-d₆ is a potential solvent.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Zn(MBT)₂ in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Use the residual solvent peak as an internal reference.
-
-
Data Analysis: Assign the signals to the respective protons and carbons in the complex by comparison with the spectrum of the free ligand and through 2D NMR techniques (e.g., COSY, HSQC) if necessary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and fragmentation pattern. This technique can confirm the formation of the Zn(MBT)₂ complex and provide insights into its stability.
Quantitative Data:
| Ion | Expected m/z |
| [Zn(MBT)₂]⁺ | 396 (for ⁶⁴Zn) |
| [Zn(MBT)]⁺ | 231 (for ⁶⁴Zn) |
| [MBT]⁺ | 167 |
Note: The observed m/z values will show an isotopic pattern characteristic of zinc.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of Zn(MBT)₂ in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Measurement:
-
Introduce the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for zinc-containing species.
Visualizing Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis and spectroscopic characterization of Zn(MBT)₂.
Role in Rubber Vulcanization
Caption: The role of Zn(MBT)₂ as an accelerator in the rubber vulcanization process.[1][2][3][4]
Corrosion Inhibition Mechanism
References
Unveiling the Crystal Architecture of Zinc 2-Mercaptobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of a representative zinc 2-mercaptobenzothiazole (B37678) complex, bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). The document details the experimental protocols for its synthesis and crystallographic analysis, presents key quantitative structural data in a clear tabular format, and visualizes the experimental workflow. This guide serves as a comprehensive resource for understanding the molecular geometry and intermolecular interactions that govern the solid-state structure of this class of compounds.
Introduction
Zinc 2-mercaptobenzothiazole (Zn(MBT)₂) is a coordination complex with significant industrial applications, notably as a vulcanization accelerator in the rubber industry. Understanding its three-dimensional structure at the atomic level is crucial for elucidating its mechanism of action and for the rational design of new materials with tailored properties. This guide focuses on the detailed crystal structure analysis of a well-characterized derivative, [Zn(MBT)₂(phen)], which provides valuable insights into the coordination chemistry of the zinc ion with the 2-mercaptobenzothiazolate ligand.
Experimental Protocols
The following sections describe the methodologies for the synthesis and single-crystal X-ray diffraction analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II).
Synthesis and Crystallization
Single crystals of the title complex suitable for X-ray diffraction were synthesized via a solution-based method. The protocol is as follows:
-
Precursor Preparation : Solutions of zinc(II) acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) and 2-mercaptobenzothiazole (MBT) were prepared separately in ethanol (B145695).
-
Reaction Mixture Formation : The ethanolic solutions of zinc acetate and MBT were mixed and stirred for one hour at 333 K.
-
Ligand Addition : A solution of 1,10-phenanthroline (B135089) (phen) in ethanol was added dropwise to the reaction mixture.
-
Reaction Completion : The resulting mixture was stirred for an additional hour at 333 K to ensure the completion of the reaction.
-
Crystallization : The final mixture was filtered and the filtrate was allowed to stand for slow evaporation at room temperature. Single crystals of [Zn(MBT)₂(phen)] were obtained over a period of ten days.[1]
Single-Crystal X-ray Diffraction Analysis
A suitable single crystal was selected and mounted on a diffractometer for data collection. The experimental workflow for the crystal structure determination is as follows:
-
Data Collection : The crystal was subjected to a beam of monochromatic X-rays, and the diffraction pattern was collected at a controlled temperature.
-
Data Reduction : The collected diffraction intensities were processed to correct for experimental factors such as absorption.
-
Structure Solution : The initial crystal structure model was determined from the processed diffraction data using direct methods or Patterson synthesis.
-
Structure Refinement : The atomic coordinates and thermal parameters of the model were refined against the experimental data to achieve the best possible fit.
-
Validation : The final refined structure was validated using crystallographic software to ensure its chemical and geometric sensibility.
Data Presentation: Crystal Structure of [Zn(MBT)₂(phen)]
The crystal structure of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) has been determined by single-crystal X-ray diffraction. The key crystallographic and structural data are summarized in the tables below.
Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
Table 1: Crystallographic data for [Zn(MBT)₂(phen)].[1]
Selected Bond Lengths
| Bond | Length (Å) |
| Zn—S | 2.2987 (7) |
| Zn—N | 2.093 (2) |
Table 2: Selected interatomic distances in the coordination sphere of the zinc ion in [Zn(MBT)₂(phen)].[1]
Coordination Geometry
The zinc(II) ion in this complex exhibits a distorted tetrahedral coordination geometry.[1] It is coordinated to two sulfur atoms from two monodentate 2-mercaptobenzothiazolate ligands and two nitrogen atoms from the bidentate 1,10-phenanthroline ligand.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental and computational steps involved in the crystal structure analysis of a coordination complex like this compound.
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of a representative this compound complex. The presented experimental protocols and quantitative data offer a solid foundation for researchers and scientists working with this class of compounds. The elucidated distorted tetrahedral coordination geometry of the zinc ion and the key bond lengths are fundamental parameters that influence the material's properties and reactivity. The visualized workflow provides a clear and logical map of the process of crystal structure determination, from synthesis to the final validated structure. This information is invaluable for the fields of materials science, coordination chemistry, and drug development, where a deep understanding of molecular structure is paramount.
References
synthesis and characterization of Zinc 2-mercaptobenzothiazole derivatives
An In-depth Technical Guide on the Synthesis and Characterization of Zinc 2-Mercaptobenzothiazole (B37678) Derivatives
Introduction
2-Mercaptobenzothiazole (MBT) and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse applications in industrial and medicinal chemistry.[1][2][3][4] The zinc salt of 2-mercaptobenzothiazole (ZMBT), in particular, is a prominent derivative used extensively as a semi-ultra accelerator in the vulcanization of both natural and synthetic rubber, enhancing properties like tensile strength and aging resistance.[1][5] Beyond its role in the rubber industry, ZMBT and related derivatives are utilized as corrosion inhibitors, fungicides, and antioxidants.[1][6][7]
This technical guide provides a comprehensive overview of the , targeting researchers, scientists, and professionals in drug development. It details experimental protocols, summarizes quantitative data, and visualizes key workflows and relationships to facilitate a deeper understanding of these versatile compounds.
Synthesis of Zinc 2-Mercaptobenzothiazole (ZMBT)
The synthesis of ZMBT can be achieved through several methods. The most common approaches involve the reaction of 2-mercaptobenzothiazole with a zinc source, such as zinc oxide or a zinc salt.
General Synthesis Workflow
The overall process for synthesizing ZMBT typically follows a straightforward workflow, from the initial reaction to the isolation of the final product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Solvent-Based Synthesis using Zinc Oxide [8]
This method provides a clean and environmentally friendly route to ZMBT.
-
Reactants and Stoichiometry: Add 2-mercaptobenzothiazole (MBT) and zinc oxide (ZnO) to an organic solvent. The recommended molar ratio of MBT to ZnO is 1:0.5-0.55.[8]
-
Catalyst Addition: Introduce a suitable catalyst to the mixture.
-
Reaction: Heat the mixture and reflux under normal pressure for a duration of 2-3 hours.[8]
-
Isolation: After the reaction is complete, filter the mixture to separate the solid product.
-
Purification: Dry the filtered solid to obtain the final light-yellow ZMBT product.[8]
Protocol 2: Metal Complex Synthesis in Ethanol (B145695) [9]
This protocol describes a general method for preparing metal complexes of 2-mercaptobenzothiazole derivatives.
-
Ligand Preparation: Dissolve the 2-mercaptobenzothiazole ligand (0.001 mol) in 20 mL of ethanol in a 100 mL round-bottom flask.[9]
-
Metal Salt Solution: Prepare a solution of the zinc salt (e.g., ZnCl₂) (0.001 mol) in 20 mL of ethanol.
-
Reaction: Add the metal salt solution dropwise to the ligand solution with continuous stirring at room temperature.[9]
-
Isolation: The resulting complex can be isolated by reducing the solvent volume and cooling to induce precipitation, followed by filtration.
Characterization of ZMBT Derivatives
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of synthesized ZMBT derivatives, confirming their structure, purity, and thermal properties.
Characterization Workflow
The synthesized compound undergoes a series of analytical tests to confirm its identity and properties.
Caption: Standard workflow for the characterization of ZMBT derivatives.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. In the IR spectrum of the parent 2-mercaptobenzothiazole, key absorption peaks are observed for N-H (around 3344 cm⁻¹), C-H (around 3025 cm⁻¹), C=N (around 1630 cm⁻¹), and C-S (around 690 cm⁻¹) stretching vibrations.[9] Upon complexation with zinc, shifts in these bands, particularly the C=N and C-S bands, indicate coordination of the metal to the nitrogen and exocyclic sulfur atoms.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure of MBT derivatives.[1] For example, in acrylic derivatives of MBT, ¹H-NMR signals for the =CH₂ protons appear as doublets at δ = 5.75–6.41 ppm.[1]
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. It is used to determine properties like the absorption maxima (λ_abs) in various solvents.[1]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal stability and melting point of the compounds. Studies have shown that molten MBT (m.p. 174°C) reacts with ZnO to form ZMBT.[10] The final ZMBT product has a high melting point, often decomposing above 300°C.[7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. When heated, ZMBT is known to decompose and emit toxic fumes of sulfur oxides, nitrogen oxides, and zinc.[11] Zinc complexes of other ligands, for instance, have been shown to decompose to form a final residue of zinc oxide (ZnO) at high temperatures.[12]
Surface and Elemental Analysis
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to investigate the surface layer and chemical state of the elements, which is particularly useful in studies of ZMBT as a corrosion inhibitor on zinc surfaces.[6]
-
Elemental Analysis: This analysis confirms the empirical formula of the synthesized compound by determining the percentage composition of elements like carbon, hydrogen, nitrogen, and sulfur.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related derivatives as reported in the literature.
Table 1: Physical and Thermal Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Density (g/cm³) |
| This compound | C₁₄H₈N₂S₄Zn | 397.9 | Light yellow powder | >300 (decomposes) | 1.7 @ 25°C |
| [5][11] | [11] | [11] | [7][11] | [11] |
Table 2: Spectroscopic Data for 2-Mercaptobenzothiazole (Parent Ligand)
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ ppm) | Assignment |
| FT-IR [9] | ~3344 | ν(N-H) stretching |
| ~3025 | ν(C-H) stretching | |
| ~1630 | ν(C=N) stretching | |
| ~690 | ν(C-S) stretching |
Applications and Mechanism of Action
The primary application of ZMBT is in the rubber industry, but it also functions effectively as a corrosion inhibitor.
Role as a Corrosion Inhibitor
ZMBT protects metal surfaces, particularly zinc and copper, from corrosion.[1][6] The mechanism involves the complexation of ZMBT with zinc ions (Zn²⁺) released from the metal surface in a corrosive environment, leading to the precipitation of a protective film. This film acts as a barrier, preventing further corrosive attack.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review [mdpi.com]
- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. CN112661721A - New process for synthesizing 2-mercaptobenzothiazole zinc salt by solvent method - Google Patents [patents.google.com]
- 9. repository.qu.edu.iq [repository.qu.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Zinc mercaptobenzothiazole | C14H8N2S4Zn | CID 9071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Properties of Zinc 2-mercaptobenzothiazole
This technical guide provides a comprehensive overview of the core properties of Zinc 2-mercaptobenzothiazole (B37678) (Zn(MBT)₂), a compound of significant industrial and research interest. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical, physical, and biological characteristics.
Core Properties and Data
Zinc 2-mercaptobenzothiazole, an organozinc compound, is primarily recognized for its role as a vulcanization accelerator in the rubber industry.[1] Its fundamental properties are summarized in the tables below, providing a consolidated resource for key quantitative data.
Chemical and Physical Properties
| Property | Value | References |
| Chemical Name | Zinc bis(1,3-benzothiazole-2-thiolate) | |
| Synonyms | Zinc 2-mercaptobenzothiazolate, ZMBT, Zinc mercaptobenzothiazole | [2] |
| CAS Number | 155-04-4 | [2] |
| Molecular Formula | C₁₄H₈N₂S₄Zn | [2] |
| Molecular Weight | 397.9 g/mol | [2] |
| Appearance | Light yellow to off-white powder | [2] |
| Melting Point | >300 °C (decomposes) | |
| Density | 1.7 g/cm³ at 25 °C | [2] |
| Solubility | Insoluble in water; soluble in benzene, chloroform, and carbon disulfide. |
Thermal Properties
| Property | Observation | References |
| Decomposition | Emits toxic fumes of sulfur oxides, nitrogen oxides, and zinc upon heating to decomposition. | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections outline established experimental protocols.
Synthesis of this compound (Solvent Method)
This protocol is adapted from a patented one-step solvent method.[3]
Materials:
-
2-mercaptobenzothiazole (MBT)
-
Zinc oxide (ZnO)
-
Toluene (B28343) (or another suitable inert organic solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-mercaptobenzothiazole and zinc oxide in a molar ratio of approximately 2:1.
-
Add toluene to the flask to serve as the solvent.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and maintain for 2-3 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product and wash with a small amount of cold toluene.
-
Dry the resulting pale yellow solid, this compound, under vacuum.
Characterization Protocols
Objective: To identify the functional groups and confirm the coordination of the benzothiazole (B30560) ligand to the zinc center.
Methodology:
-
Prepare a KBr pellet of the synthesized Zn(MBT)₂.
-
Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic peaks, paying attention to the C=N, C-S, and the disappearance of the S-H stretching vibrations from the free ligand, and the appearance of new bands corresponding to Zn-N or Zn-S bonds.
Objective: To determine the thermal stability and decomposition profile of Zn(MBT)₂.
Methodology:
-
Place a small, accurately weighed sample of Zn(MBT)₂ into an alumina (B75360) crucible.
-
Perform TGA/DSC analysis under a nitrogen atmosphere.
-
Heat the sample from room temperature to a final temperature of 800°C at a heating rate of 10°C/min.
-
Analyze the resulting TGA and DSC curves to identify decomposition temperatures, weight loss steps, and thermal events (endothermic or exothermic peaks).
Objective: To assess the purity of the synthesized Zn(MBT)₂ and quantify any unreacted 2-mercaptobenzothiazole.
Methodology:
-
Mobile Phase: Prepare a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[4]
-
Column: Use a reverse-phase C18 column.
-
Sample Preparation: Dissolve a known amount of the synthesized product in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase).
-
Injection: Inject the sample into the HPLC system.
-
Detection: Use a UV detector set at an appropriate wavelength to detect both 2-mercaptobenzothiazole and its zinc salt.
-
Analysis: Analyze the chromatogram to determine the retention times and peak areas to assess purity.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes and potential mechanisms involving this compound.
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Role in Rubber Vulcanization
Caption: Simplified diagram of the role of Zn(MBT)₂ in rubber vulcanization.
Hypothetical Antimicrobial Mechanism of Action
Caption: Hypothetical antimicrobial mechanism of this compound.
References
- 1. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc in Cellular Regulation: The Nature and Significance of “Zinc Signals” - ProQuest [proquest.com]
- 3. CN112661721A - New process for synthesizing 2-mercaptobenzothiazole zinc salt by solvent method - Google Patents [patents.google.com]
- 4. Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Solubility of Zinc 2-mercaptobenzothiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), a compound of significant industrial importance, particularly as a vulcanization accelerator in the rubber industry. Understanding its solubility in various organic solvents is crucial for its application, formulation, and in the context of material science and drug development where benzothiazole (B30560) derivatives are of interest.
Core Concepts of Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For a complex organometallic compound like Zinc 2-mercaptobenzothiazole, its solubility is influenced by several factors including the polarity of the solvent, the crystal lattice energy of ZMBT, and specific solute-solvent interactions such as hydrogen bonding and van der Waals forces. Temperature also plays a critical role, generally increasing the solubility of solids in liquids.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative descriptions and data for the parent compound, 2-mercaptobenzothiazole (MBT), provide valuable insights.
Table 1: Qualitative Solubility of this compound (ZMBT)
| Solvent | Qualitative Solubility Description |
| Acetone | Soluble |
| Chloroform | Soluble |
| Benzene | Slightly Soluble |
| Dichloromethane | Slightly Soluble |
| Carbon Tetrachloride | Slightly Soluble |
| Ethanol | Slightly Soluble |
| Acidic Methanol (B129727) | Slightly Soluble (with heating) |
| Water | Insoluble / Very Slightly Soluble |
| Gasoline | Insoluble |
Note: "Slightly soluble" indicates that the substance has a low but measurable solubility.
One source indicates the water solubility of ZMBT to be less than 20.6 mg/L at 20°C.[1]
To provide a more quantitative perspective, the following table summarizes the solubility of the structurally similar compound, 2-mercaptobenzothiazole (MBT), which can serve as a useful proxy for estimating the behavior of ZMBT.
Table 2: Quantitative Solubility of 2-mercaptobenzothiazole (MBT) at 25°C
| Solvent | Solubility ( g/100 mL) |
| Acetone | 10.0 |
| Alcohol (Ethanol) | 2.0 |
| Benzene | 1.0 |
| Carbon Tetrachloride | <0.2 |
[2]
Experimental Protocols for Solubility Determination
The determination of the solubility of a compound like this compound requires precise and reproducible experimental methods. The following protocols describe common techniques that can be employed.
Isothermal Equilibrium Method
The isothermal equilibrium method, also known as the shake-flask method, is a standard technique for determining the equilibrium solubility of a solid in a liquid.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of finely powdered this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass flask connected to a thermostatic water bath).
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a mechanical shaker) at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. The attainment of equilibrium can be confirmed by analyzing samples at different time points until a constant concentration is observed.
-
Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is then carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being included in the sample. This step must be performed at the same temperature as the equilibration to avoid any changes in solubility.
-
Concentration Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique.
Analytical Techniques for Concentration Measurement
1. Gravimetric Analysis:
This is a straightforward and cost-effective method for determining the concentration of a non-volatile solute.
Protocol:
-
A precisely measured volume of the filtered saturated solution is transferred to a pre-weighed, dry evaporating dish.
-
The solvent is carefully evaporated at a controlled temperature (e.g., in a fume hood on a hot plate or in a vacuum oven) to leave behind the solid this compound.
-
The evaporating dish containing the solid residue is then dried to a constant weight in an oven at a temperature below the decomposition point of ZMBT.
-
The dish is cooled in a desiccator and weighed. The mass of the dissolved ZMBT is determined by subtracting the initial weight of the empty dish.
-
The solubility can then be calculated and expressed in units such as g/L or mg/mL.
2. High-Performance Liquid Chromatography (HPLC) with UV Detection:
HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.
Protocol:
-
Standard Preparation: A series of standard solutions of this compound of known concentrations are prepared in the same solvent used for the solubility test.
-
Calibration Curve: These standard solutions are injected into the HPLC system to generate a calibration curve by plotting the peak area (or height) against the concentration. A C18 reverse-phase column is often suitable, with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffered aqueous solution. The detector is set to a wavelength where ZMBT exhibits strong absorbance (e.g., around 320-330 nm).
-
Sample Analysis: A known volume of the filtered saturated solution is appropriately diluted and injected into the HPLC system.
-
Quantification: The concentration of ZMBT in the sample is determined by comparing its peak area to the calibration curve. The original solubility is then calculated by taking the dilution factor into account.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method followed by either gravimetric or HPLC analysis.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound in organic solvents, supported by available data and detailed experimental protocols. For specific applications, it is recommended to perform experimental solubility determinations under the precise conditions of interest.
References
An In-depth Technical Guide on the Molecular Structure of Zinc 2-mercaptobenzothiazole Complex
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of the Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) complex. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental methodologies, and visual representations of its molecular structure.
Molecular Structure and Crystallographic Data
This tetrahedral geometry is a common coordination mode for Zn(II) complexes with similar ligands, as seen in other structures like [Zn(25-MBTSC)₂I₂], which also exhibits a distorted tetrahedral geometry with Zn-S bonds.
The coordination of the 2-mercaptobenzothiazole ligand to the zinc atom is a key feature of its molecular structure. The logical relationship can be visualized as a central zinc ion bonded to the sulfur atoms of two separate 2-mercaptobenzothiazole ligands.
Caption: Coordination of Zinc(II) with two 2-Mercaptobenzothiazole ligands.
Quantitative Structural Data
The following table summarizes the key bond lengths and the crystal system information derived from the single-crystal X-ray diffraction analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ²N,N′)zinc(II).[1]
| Parameter | Value |
| Coordination Geometry | Distorted Tetrahedral |
| Zn-S Bond Length | 2.2987 (7) Å |
| Zn-N Bond Length (phenanthroline) | 2.093 (2) Å |
| Crystal System | Monoclinic |
| Space Group | C2/c |
Experimental Protocols
Synthesis of Zinc 2-mercaptobenzothiazole Complex
A common and efficient method for the synthesis of this compound is the solvent method.[2]
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Zinc oxide (ZnO)
-
Toluene (solvent)
-
Glacial acetic acid or Propionic acid (catalyst)
Procedure:
-
In a four-necked reaction flask equipped with a condensation reflux water diversion device, add 88.13 g (0.5 mol) of 2-mercaptobenzothiazole, 20.7 g (0.26 mol) of zinc oxide, and 500 ml of toluene.
-
Add 0.5 g of the catalyst (glacial acetic acid or propionic acid) to the mixture.
-
Seal the flask and heat the mixture to reflux under normal pressure.
-
Maintain the reflux for 3 hours to complete the reaction.
-
After the reaction is complete, cool the mixture and filter the precipitate.
-
Dry the collected solid to obtain the final product, a light yellow solid of this compound.
The workflow for this synthesis process can be visualized as follows:
References
An In-depth Technical Guide to the Corrosion Inhibition Mechanism of Zinc 2-Mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms by which Zinc 2-mercaptobenzothiazole (B37678) (Zn(MBT)₂) acts as a corrosion inhibitor. It details the synergistic action of 2-mercaptobenzothiazole and zinc ions, the formation of a protective film, and the underlying electrochemical principles. This document summarizes key quantitative data, provides detailed experimental protocols for evaluative techniques, and includes visualizations to elucidate complex processes.
Introduction: The Corrosion Challenge
Corrosion is the electrochemical degradation of a material, typically a metal, due to its reaction with the surrounding environment. This process poses significant economic and safety challenges across various industries. Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment. A highly effective class of inhibitors for metals like steel and zinc are heterocyclic organic compounds, such as 2-mercaptobenzothiazole (MBT).
The Core Inhibition Mechanism of Zinc 2-Mercaptobenzothiazole
The corrosion inhibition offered by the this compound system is not typically from the direct application of a pre-formed Zn(MBT)₂ salt. Instead, it arises from a synergistic effect between 2-mercaptobenzothiazole (MBT) and zinc ions (Zn²⁺) present in the corrosive medium.[1] The mechanism is a multi-step process involving adsorption and the in-situ formation of a protective complex film on the metal surface.
2.1 Adsorption and Film Formation
The primary mechanism is the adsorption of MBT molecules onto the metal surface.[2] MBT is an organic molecule containing nitrogen and sulfur heteroatoms, which are active sites for bonding with metal surfaces.[3] The process involves:
-
Initial Adsorption: MBT molecules physically and chemically adsorb onto the metal surface. This adsorption process often displaces water molecules and other corrosive species. The adsorption behavior can be described by models such as the Langmuir or Temkin adsorption isotherms.[2][4]
-
Complexation with Zinc Ions: In the presence of Zn²⁺ ions, the adsorbed MBT molecules act as ligands, chelating with the zinc ions.[1]
-
Protective Film Precipitation: This interaction leads to the formation of a stable, insoluble this compound complex, often described as [Zn(MBT)₂], which precipitates onto the metal surface.[5] This complex forms a thin, passive, and protective barrier film.[1]
This protective layer acts as a physical barrier, isolating the metal from the corrosive environment. It impedes both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions, classifying the MBT-Zn²⁺ system as a mixed-type inhibitor.[1][2]
Quantitative Performance Data
The effectiveness of a corrosion inhibitor is quantified using several electrochemical parameters. The combination of MBT and zinc ions typically shows a synergistic effect, where the combined inhibition efficiency is greater than the sum of their individual efficiencies.
Table 1: Potentiodynamic Polarization Data for Carbon Steel in 3.5% NaCl
| Inhibitor System | Concentration (ppm) | Ecorr (mV vs SCE) | icorr (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank (Uninhibited) | - | -715 | 21.6 | - |
| MBT | 100 | -701 | 5.43 | 74.8 |
| Zinc Nitrate | 100 | -728 | 11.2 | 48.1 |
| MBT + Zinc Nitrate | 100 + 100 | -685 | 1.03 | 95.2 |
| Data synthesized from reference[1]. Inhibition Efficiency (IE%) is calculated as: IE% = [(i₀ - i) / i₀] * 100, where i₀ and i are the corrosion current densities in the absence and presence of the inhibitor, respectively. |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Zinc in 1 M HCl
| Inhibitor Concentration (ppm) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| 0 | 156.8 | - | - |
| 100 | 225.8 | - | 30.5 |
| 300 | 420.7 | - | 62.7 |
| 500 | 753.5 | - | 79.2 |
| Data for MBT on Zinc, synthesized from reference[6]. IE% from EIS is calculated as: IE% = [(Rct - Rct₀) / Rct] * 100, where Rct and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively. |
Experimental Protocols
Evaluating the performance and mechanism of a corrosion inhibitor like Zn(MBT)₂ involves a suite of electrochemical, surface analysis, and theoretical techniques.
4.1 Potentiodynamic Polarization
This technique measures the current response of a metal to a controlled potential scan, providing key parameters like corrosion potential (Ecorr) and corrosion current density (icorr).[7]
-
Apparatus: A three-electrode electrochemical cell is used, consisting of the metal sample as the working electrode (WE), a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode (RE), and a platinum or graphite (B72142) rod as the counter electrode (CE).[8][9]
-
Procedure:
-
Immerse the prepared electrodes in the test solution (with and without the inhibitor).
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for approximately 30-60 minutes until a steady state is reached.[10]
-
Apply a potential scan, typically starting from -250 mV below the OCP to +250 mV above the OCP, at a slow scan rate (e.g., 0.5 to 1 mV/s).[10]
-
Record the resulting current density as a function of the applied potential.
-
-
Data Analysis: Plot the potential versus the logarithm of the current density (a Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the Ecorr to determine the icorr.[11]
4.2 Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the protective properties of the inhibitor film.[12]
-
Apparatus: The same three-electrode setup as for potentiodynamic polarization is used.
-
Procedure:
-
After OCP stabilization, apply a small amplitude sinusoidal AC potential (e.g., 5-10 mV) at the OCP.[13]
-
Sweep a wide range of frequencies, typically from 100 kHz down to 10 mHz.[13]
-
Measure the resulting AC current response, including its amplitude and phase shift relative to the applied potential.
-
-
Data Analysis: The impedance data is often plotted in Nyquist (imaginary vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats. The data is fitted to an equivalent electrical circuit (e.g., a Randles circuit) to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[14] A higher Rct value indicates greater corrosion resistance.[15]
4.3 Surface Analysis Techniques
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal sample after immersion in the corrosive solution.[16]
-
Protocol: After the corrosion test, the sample is carefully removed, gently rinsed with a suitable solvent (like ethanol (B145695) or distilled water) to remove residual solution without disturbing the inhibitor film, and then thoroughly dried.[17] The sample is then mounted and observed under the SEM to compare the surface of the inhibited sample with the uninhibited (corroded) sample.
-
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the metal surface, confirming the presence and nature of the adsorbed inhibitor film.[18][19]
-
Protocol: Sample preparation is critical to avoid contamination or alteration of the surface film.[18] After the immersion test, the sample is rinsed and dried carefully, then immediately transferred to the ultra-high vacuum (UHV) chamber of the XPS instrument. By analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation, one can identify the elements (e.g., Zn, S, N from the complex) present in the top few nanometers of the surface.[20]
-
Theoretical Analysis: Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the inhibitor's properties at a molecular level and predicting its efficiency.[21] These calculations can elucidate the relationship between the molecular structure of the inhibitor and its performance.[4]
-
Methodology:
-
The geometry of the MBT molecule is optimized using a DFT method, such as the B3LYP functional, with a suitable basis set (e.g., 6-31+G(d,p)).[22]
-
From the optimized structure, several quantum chemical parameters are calculated.
-
-
Key Parameters:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.[22]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which often correlates with higher inhibition efficiency.[22]
-
Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.
-
Fukui Functions: These are used to identify the local reactive sites within the molecule, indicating which atoms (e.g., S and N in MBT) are most likely to be involved in the interaction with the metal surface.[22]
-
Conclusion
The corrosion inhibition mechanism of the this compound system is a robust, multi-faceted process rooted in the synergistic interaction between MBT molecules and zinc ions. The in-situ formation of a stable, passivating [Zn(MBT)₂] complex film on the metal surface is the cornerstone of its high efficiency. This film acts as a physical barrier that effectively stifles both anodic and cathodic corrosion reactions. A comprehensive evaluation, combining electrochemical methods, advanced surface analysis, and theoretical calculations, is essential for fully characterizing and optimizing the performance of this and other advanced corrosion inhibitor systems.
References
- 1. researchgate.net [researchgate.net]
- 2. nargesgoudarzi.com [nargesgoudarzi.com]
- 3. Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farsi.msrpco.com [farsi.msrpco.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. gamry.com [gamry.com]
- 12. ijcsi.pro [ijcsi.pro]
- 13. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 14. content.ampp.org [content.ampp.org]
- 15. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
- 18. Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. research.manchester.ac.uk [research.manchester.ac.uk]
- 21. Quantum chemical properties using the DFT method: a theoretical tool applied in the study of corrosion inhibitors | Research, Society and Development [rsdjournal.org]
- 22. DFT Calculations for Corrosion Inhibition of Ferrous Alloys by Pyrazolopyrimidine Derivatives [scirp.org]
Zinc 2-Mercaptobenzothiazole: A Technical Guide to its Biocidal and Fungicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) is a coordination complex widely utilized as a fungicide and biocide in various industrial applications, including paints, coatings, textiles, and metalworking fluids.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of ZMBT's antimicrobial properties. While specific quantitative data and detailed mechanistic studies on ZMBT are limited in publicly available literature, this document synthesizes the existing knowledge on its parent compound, 2-mercaptobenzothiazole (MBT), and the general antimicrobial mechanisms of zinc compounds. This guide also presents standardized experimental protocols that can be adapted for the evaluation of ZMBT's efficacy and elucidates potential avenues for future research. A notable contradiction in existing literature regarding the role of zinc in the fungicidal activity of MBT underscores the need for further investigation.[4]
Biocidal and Fungicidal Efficacy
Direct quantitative data on the biocidal and fungicidal activity of Zinc 2-mercaptobenzothiazole is not extensively available in peer-reviewed literature. However, studies on its parent compound, 2-mercaptobenzothiazole (MBT), and its derivatives provide insights into the potential antimicrobial spectrum.
Table 1: Fungicidal Activity of 2-Mercaptobenzothiazole (MBT) and its Derivatives
| Compound | Fungal Species | Activity | Concentration | Reference |
| 2-Mercaptobenzothiazole (MBT) | Candida strains (15) | 50% growth inhibition | 1 - 78 mg/L | [4] |
| 2-Mercaptobenzothiazole (MBT) | Aspergillus niger | 100% growth inhibition | 33 mg/L | [4] |
| 2-Mercaptobenzothiazole (MBT) | Microsporum gypseum, Epidermophyton floccosum | Complete growth inhibition | >50 mg/L | [4] |
| S-thiocyanomethyl derivatives of MBT | Aspergillus niger | Minimum Inhibitory Concentration (MIC) | 75 ppm | [4] |
| S-thiocyanomethyl derivatives of MBT | Penicillium roqueforti | Minimum Inhibitory Concentration (MIC) | 50 ppm | [4] |
| S-thiocyanomethyl derivatives of MBT | Chaetomium globosum | Minimum Inhibitory Concentration (MIC) | 50 ppm | [4] |
Table 2: Antibacterial Activity of 2-Mercaptobenzothiazole (MBT) Derivatives
| Compound | Bacterial Species | Activity | Concentration | Reference |
| 6-CF3 substituted MBT derivative | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 3.12 µg/mL | [4] |
| 6-NO2 substituted MBT derivative | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | [4] |
| 6-NO2 substituted MBT derivative | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | [4] |
Note: The data presented above is for 2-mercaptobenzothiazole and its derivatives, not specifically for this compound. The biocidal activity of ZMBT may differ.
A critical point of contention in the literature is the role of zinc. One study suggested that the presence of zinc destroyed the fungicidal activity of MBT.[4] This finding is in direct contrast to the widespread use of ZMBT as a fungicide and highlights a significant knowledge gap that requires further empirical investigation.
Proposed Mechanism of Action
The precise molecular mechanism of ZMBT's antimicrobial activity has not been fully elucidated. However, it is hypothesized to be a dual-action mechanism involving the properties of both the 2-mercaptobenzothiazole ligand and the zinc ion.
3.1 Role of the Zinc Ion
Zinc, while an essential micronutrient for microorganisms, is toxic at high concentrations.[5] The biocidal action of zinc compounds is generally attributed to several factors:
-
Disruption of Essential Metal Homeostasis: Excess intracellular zinc can compete with and displace other essential divalent cations, such as manganese (Mn²⁺) and iron (Fe²⁺), from the active sites of enzymes, leading to their inactivation.[5]
-
Enzyme Inhibition: Zinc ions can bind to sulfhydryl groups of proteins, leading to conformational changes and loss of function.
-
Generation of Reactive Oxygen Species (ROS): While zinc itself is redox-inert, its interaction with cellular components can lead to the production of damaging reactive oxygen species.[1][6]
-
Membrane Destabilization: High concentrations of zinc ions can interfere with membrane integrity, leading to leakage of cellular contents.
It is plausible that ZMBT acts as a zinc ionophore, facilitating the transport of zinc ions across the microbial cell membrane, leading to a toxic intracellular accumulation.[1][6]
3.2 Role of 2-Mercaptobenzothiazole
The thiol group of 2-mercaptobenzothiazole is considered essential for its toxicity.[4] MBT is known to inhibit bacterial respiration, potentially by interacting with flavoproteins or quinones and Fe-S clusters in the respiratory chain.[7]
Diagram 1: Proposed Mechanism of Zinc-Mediated Microbial Toxicity
Caption: Proposed mechanism of microbial toxicity mediated by this compound.
Experimental Protocols
The following are detailed, generalized protocols for assessing the antibacterial and antifungal activity of ZMBT. Researchers should optimize these protocols based on the specific microorganisms and experimental conditions.
4.1 Antibacterial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of ZMBT against bacterial strains.
4.1.1 Materials
-
This compound (ZMBT)
-
Suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, ensuring final concentration does not affect bacterial growth)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator
4.1.2 Procedure
-
Preparation of ZMBT Stock Solution: Prepare a stock solution of ZMBT in a suitable solvent at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells.
-
Add 100 µL of the ZMBT stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from each well to the next.
-
Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: MHB with inoculum, no ZMBT.
-
Negative Control: MHB only.
-
Solvent Control: MHB with inoculum and the maximum concentration of the solvent used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of ZMBT that completely inhibits visible bacterial growth.
4.2 Antifungal Susceptibility Testing: Agar Well Diffusion Method
This method provides a qualitative assessment of the antifungal activity and can be used to measure zones of inhibition.
4.2.1 Materials
-
This compound (ZMBT)
-
Suitable solvent (e.g., DMSO)
-
Sterile Petri dishes
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)
-
Sterile cork borer
-
Sterile swabs
4.2.2 Procedure
-
Preparation of Fungal Inoculum: Prepare a suspension of fungal spores or yeast cells in sterile saline and adjust to a suitable concentration (e.g., 10⁶ spores/mL).
-
Plate Preparation: Pour molten PDA or SDA into sterile Petri dishes and allow to solidify.
-
Inoculation: Evenly spread the fungal inoculum over the surface of the agar plates using a sterile swab.
-
Well Creation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Application of ZMBT: Add a specific volume (e.g., 100 µL) of a known concentration of ZMBT solution into each well.
-
Controls:
-
Negative Control: Well containing only the solvent.
-
Positive Control: Well containing a known antifungal agent.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.
Diagram 2: General Workflow for Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining the antimicrobial susceptibility of a test compound.
Future Research and Conclusion
The biocidal and fungicidal applications of this compound are well-established in industrial settings. However, there is a clear need for fundamental research to bridge the gap in our understanding of its antimicrobial properties. Future studies should focus on:
-
Quantitative Efficacy Studies: Systematic evaluation of the MIC and minimum bactericidal/fungicidal concentrations (MBC/MFC) of ZMBT against a broad panel of clinically and industrially relevant bacteria and fungi.
-
Mechanistic Elucidation: Investigating the precise molecular targets and signaling pathways affected by ZMBT in microbial cells. This should include studies to confirm or refute its role as a zinc ionophore.
-
Resolving Contradictions: Directly addressing the conflicting reports on the role of zinc in the fungicidal activity of the mercaptobenzothiazole moiety.
-
Synergy Studies: Exploring the potential for synergistic effects when ZMBT is combined with other antimicrobial agents.
References
- 1. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Increased zinc levels facilitate phenotypic detection of ceftazidime-avibactam resistance in metallo-β-lactamase-producing Gram-negative bacteria [frontiersin.org]
- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Molecular Mechanism for Bacterial Susceptibility to Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of 2-mercaptobenzothiazole towards bacterial growth and respiration [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Zinc 2-mercaptobenzothiazole (ZMBT)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), a widely used rubber vulcanization accelerator and fungicide.[1][2] Understanding the environmental persistence, mobility, and transformation of ZMBT is critical for assessing its ecological risk. This document details its degradation through both abiotic and biotic pathways, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core degradation processes.
Environmental Fate
ZMBT is a stable, non-volatile solid with low solubility in water.[1][3] In the environment, its fate is primarily governed by the dissociation into zinc ions (Zn²⁺) and 2-mercaptobenzothiazole (MBT) anions, as it can hydrolyze, particularly under acidic conditions.[4] While the parent compound, ZMBT, is not considered readily biodegradable, it does break down into substances that are more susceptible to environmental degradation.[1] Accumulation of the intact ZMBT molecule in the environment is not expected.[1] However, the individual components, zinc and MBT, follow their own distinct environmental pathways.
1.1 Mobility and Sorption
The mobility of ZMBT's components in soil and sediment is influenced by their chemical properties.
-
Zinc (Zn²⁺): As a cation, zinc's mobility is relatively low in most soils. It strongly sorbs to soil particles through complexation with organic matter and clay minerals.[5] Factors such as high cation exchange capacity (CEC), organic matter content, and alkaline pH increase zinc adsorption, reducing its availability in the soil solution.[6] Minerals like zeolite and bentonite (B74815) have been shown to effectively inactivate zinc in polluted soils.[7]
-
2-Mercaptobenzothiazole (MBT): The mobility of MBT is dependent on soil properties. As a weak acid, its sorption is pH-dependent. In its anionic form, which is prevalent in neutral to alkaline solutions, it can complex with metal ions, forming insoluble salts.[8]
1.2 Bioaccumulation
The potential for bioaccumulation differs significantly between the zinc and MBT moieties.
-
Zinc (Zn²⁺): Zinc is an essential micronutrient but can be toxic at high concentrations.[9] It is known to bioaccumulate in aquatic organisms, particularly fish.[9][10] The liver, kidneys, and gills are the primary tissues for zinc accumulation.[10][11][12]
-
2-Mercaptobenzothiazole (MBT): While specific bioaccumulation data for MBT is limited, its potential can be inferred. One older report noted that octanol-water partition coefficients for mercaptobenzothiazoles were not available to assess bioaccumulation potential directly.[13] However, given its use and detection in various environmental compartments, understanding its uptake by organisms is an area of ongoing research.[14]
Degradation Pathways
ZMBT itself does not persist long in the environment, dissociating into zinc and MBT. The subsequent degradation is primarily focused on the MBT molecule, which can be transformed through both abiotic and biotic processes.
2.1 Abiotic Degradation
2.1.1 Hydrolysis ZMBT and its sodium salt (NaMBT) can hydrolyze in aqueous environments to form the parent acid, 2-mercaptobenzothiazole (MBT), and the corresponding metal ions.[4] A hydrolysis study has been noted as a requirement to fully determine the degradation rate and products.[15]
2.1.2 Photodegradation Photodegradation is a significant pathway for the transformation of MBT in aqueous systems and on surfaces.[16] The process is influenced by factors such as wavelength, oxygen presence, and the solvent.[16] Irradiation at 253.7 nm leads to a much faster decomposition than at 313 nm.[16]
The major photodegradation products of MBT are benzothiazole (B30560) (BT) and 2-benzothiazolesulfonic acid (BTSA).[16][17] Minor products include 2,2'-thiobisbenzothiazole and 2-mercaptobenzothiazole disulfide (MBTS).[16][17] In the absence of oxygen, the principal photoproduct is BT, while in an oxygenated environment, BTSA is primarily formed.[17] Further transformation of BT can lead to the formation of 2-hydroxybenzothiazole (B105590) (OH-BT).[17] At the early stages of UV irradiation, free radical coupling can lead to the formation of dimeric compounds.[18]
2.2 Biotic Degradation
MBT is generally resistant to biodegradation, and its presence can inhibit the degradation of other compounds.[2] However, several microbial pathways for its transformation have been identified.
-
Bacterial Degradation:
-
A strain of Rhodococcus rhodochrous (OBT18) has been shown to transform MBT into metabolites including a cis-dihydrodiol derivative and a hydroxylated form (6-OH-MBT), leading to the complete mineralization of approximately 30% of the initial MBT under specific laboratory conditions.[2][19]
-
An Alcaligenes sp. isolate (CSMB1) demonstrated the ability to degrade 86% of a 50 mg/L MBT concentration within 72 hours under microaerobic conditions.[20] This degradation proceeds via a meta-cleavage pathway involving the enzyme catechol 2,3-oxygenase.[20]
-
Many bacteria, including strains of Corynebacterium, Pseudomonas, and Escherichia coli, can methylate the thiol group of MBT to produce 2-methylthiobenzothiazole (MTBT), which is more stable and tends to accumulate.[2][19]
-
Rhodococcus erythropolis can mineralize the degradation product BTSA, converting it to 2-hydroxybenzothiazole (OBT), which is then further hydroxylated.[2]
-
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the degradation and environmental fate of ZMBT and its primary degradation product, MBT.
Table 1: Biotic Degradation of 2-Mercaptobenzothiazole (MBT)
| Microorganism | Condition | Initial Concentration | Degradation Extent | Time | Reference |
|---|---|---|---|---|---|
| Alcaligenes sp. CSMB1 | Microaerobic | 50 mg/L | 86% | 72 hours | [20] |
| Rhodococcus rhodochrous OBT18 | Aerobic | 1.5 mM | ~30% Mineralization | Not specified |[19] |
Table 2: Ecotoxicity of Zinc 2-mercaptobenzothiazole (ZMBT)
| Organism Group | Toxicity Level | Reference |
|---|---|---|
| Fish | High Toxicity | [1] |
| Invertebrates | High Toxicity | [1] |
| Aquatic Plants | High Toxicity |[1] |
Experimental Protocols
Standardized and specialized protocols are employed to study the environmental fate of ZMBT.
4.1 Analytical Methods
Accurate determination of ZMBT, its components, and degradation products is crucial.
-
For ZMBT/MBT and Organic Metabolites:
-
Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Protocol: Samples are filtered (e.g., using 0.45 μm filters) prior to injection into the LC-MS/MS system. This method is highly sensitive and allows for the simultaneous detection and quantification of the parent compound and multiple transformation products.[21] Tandem MS (MS/MS) is used to identify the main reaction products.[18]
-
Application: Used for monitoring degradation studies and identifying unknown metabolites.[18][21]
-
-
For Zinc Analysis:
-
Methods: Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), Atomic Absorption Spectrometry (AAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[22][23][24]
-
Sample Preparation (Soil): An air-dried, sieved soil sample (e.g., 10 g) is mixed with 1 M hydrochloric acid (e.g., 100 mL) for 1 hour. The pH is adjusted to ~3.0 with sodium hydroxide. The suspension is filtered, and the filtrate is collected for analysis.
-
Sample Preparation (Biological Tissues): Samples undergo acid digestion with concentrated acids (e.g., nitric acid, perchloric acid) before analysis by ICP-AES or AAS.[22]
-
Application: Quantifying zinc concentrations in environmental matrices (water, soil) and biological tissues.[23][24]
-
4.2 Environmental Fate Study Protocols (OECD Guidelines)
A suite of internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), are used to assess environmental fate.[25]
-
Biodegradation:
-
OECD 301 (Ready Biodegradability): A screening test to assess if a chemical is readily biodegradable under aerobic conditions.[25][26]
-
OECD 307 (Aerobic and Anaerobic Transformation in Soil): Simulates the degradation and transformation of a chemical in soil under controlled laboratory conditions.[25][26]
-
OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems): Evaluates the degradation pathway and rate in water-sediment systems.[25][26]
-
-
Abiotic Degradation:
-
OECD 111 (Hydrolysis as a Function of pH): Determines the rate of abiotic hydrolysis of a chemical in sterile aqueous solutions at different pH values.[26]
-
-
Mobility and Bioaccumulation:
4.3 Specialized Degradation Protocol Example: Enzymatic Degradation
-
Objective: To assess the degradation of MBT by specific enzymes (e.g., recombinant bacterial dye-decolorizing peroxidases, rDyPs).
-
Methodology:
-
A reaction mixture is prepared containing a buffer solution, the target compound (MBT), and the enzyme (e.g., SviDyP).
-
The degradation reaction is initiated by the addition of hydrogen peroxide (H₂O₂), typically at a concentration of 0.25 mM.
-
The reaction is incubated for a specific period.
-
Samples are taken at intervals, filtered, and analyzed by LC-MS/MS to quantify the remaining MBT and identify breakdown products.[27]
-
Visualizations
5.1 Degradation Pathways and Workflows
The following diagrams illustrate the key degradation pathways for the 2-mercaptobenzothiazole (MBT) component of ZMBT and a general experimental workflow for its environmental fate assessment.
Conclusion
The environmental fate of this compound is characterized by its dissociation into zinc and 2-mercaptobenzothiazole. The zinc component tends to be immobilized in soils and has a known potential for bioaccumulation in aquatic life. The MBT component is subject to significant abiotic degradation, particularly photodegradation, which transforms it into compounds like benzothiazole and 2-benzothiazolesulfonic acid. While MBT is relatively resistant to microbial attack, specific bacteria such as Rhodococcus and Alcaligenes species are capable of its biotransformation and degradation. A comprehensive assessment of its environmental risk requires standardized testing that considers its mobility, bioaccumulation potential, and the multiple degradation pathways of its constituent parts.
References
- 1. lanxess.com [lanxess.com]
- 2. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Zinc mercaptobenzothiazole | C14H8N2S4Zn | CID 9071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. trjfas.org [trjfas.org]
- 11. researchgate.net [researchgate.net]
- 12. medwinpublishers.com [medwinpublishers.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microaerobic degradation of 2-Mercaptobenzothiazole present in industrial wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. Table 7-2, Analytical Methods for Determining Zinc in Environmental Samples - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. ctw.umlub.pl [ctw.umlub.pl]
- 25. labcorp.com [labcorp.com]
- 26. Environmental Fate Studies - Symbiotic Research [symbioticresearch.net]
- 27. Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Zinc 2-mercaptobenzothiazole (ZMBT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) is a widely used accelerator in the vulcanization of rubber, enhancing the cross-linking process to improve the mechanical properties and durability of rubber products.[1][2][3] It is the zinc salt of 2-mercaptobenzothiazole (MBT).[4] Due to its widespread industrial use, particularly in rubber articles that may come into contact with pharmaceuticals or be used in medical devices, robust and reliable analytical methods for its detection and quantification are crucial for quality control and safety assessment.[4] This document provides detailed application notes and experimental protocols for the determination of ZMBT in various matrices, primarily focusing on rubber-based materials. The analytical approaches described herein cover both the organic (2-mercaptobenzothiazole) and inorganic (zinc) components of the molecule.
Analytical Techniques Overview
The determination of Zinc 2-mercaptobenzothiazole can be approached by analyzing its two main constituents: the 2-mercaptobenzothiazole (MBT) moiety and the zinc ion.
-
For the 2-mercaptobenzothiazole (MBT) moiety: Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with UV detection, are well-suited for the separation and quantification of the MBT component after extraction from the sample matrix.
-
For the Zinc (Zn) content: The quantification of zinc can be achieved through classical wet chemistry techniques such as complexometric titration with EDTA, or by more sensitive instrumental methods like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) after acid digestion of the sample.
These methods provide orthogonal approaches to confirm the presence and purity of ZMBT.
Data Presentation: Quantitative Summary
The following tables summarize representative quantitative data for the analytical methods described. It is important to note that performance characteristics can vary depending on the specific sample matrix, instrumentation, and laboratory conditions.
Table 1: High-Performance Liquid Chromatography (HPLC) for 2-Mercaptobenzothiazole (MBT) Moiety
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD) | < 5% |
Table 2: Zinc (Zn) Analysis by Complexometric EDTA Titration
| Parameter | Typical Value |
| Application Range | > 0.1% Zinc |
| Precision (RSD) | < 2% |
| Accuracy | 98 - 102% |
Table 3: Zinc (Zn) Analysis by Atomic Absorption Spectroscopy (AAS)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 5 µg/mL |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Recovery | 97 - 103% |
| Precision (RSD) | < 3% |
Experimental Protocols
Protocol 1: Determination of the 2-Mercaptobenzothiazole (MBT) Moiety by HPLC
This protocol describes the extraction of the MBT component from a rubber sample and its subsequent quantification using HPLC with UV detection.
1. Sample Preparation: Solvent Extraction
-
Objective: To extract ZMBT from the rubber matrix.
-
Materials:
-
Rubber sample containing ZMBT
-
Methanol (HPLC grade)
-
Chloroform (ACS grade)
-
Sonicator bath
-
Centrifuge
-
0.45 µm syringe filters (PTFE or nylon)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Weigh accurately about 1 gram of the finely cut or ground rubber sample into a 50 mL conical flask.
-
Add 20 mL of a chloroform/methanol (1:1 v/v) mixture.
-
Sonicate the mixture for 1 hour at room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the rubber solids.
-
Carefully decant the supernatant (extract) into a clean flask.
-
Repeat the extraction process (steps 2-5) on the rubber residue with another 20 mL of the solvent mixture to ensure complete extraction.
-
Combine the supernatants.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 10 mL) of the mobile phase.
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (B52724) and water (containing 0.1% formic acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 325 nm
-
-
Calibration:
-
Prepare a stock solution of pure 2-mercaptobenzothiazole (MBT) standard in the mobile phase.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
-
Quantification:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the MBT peak based on its retention time compared to the standard.
-
Calculate the concentration of MBT in the sample using the calibration curve.
-
The amount of ZMBT can be calculated based on the stoichiometry of MBT in the ZMBT molecule.
-
Protocol 2: Determination of Zinc Content by Complexometric EDTA Titration
This protocol is suitable for determining the zinc content in a pure ZMBT sample or in a rubber matrix with a relatively high concentration of ZMBT.
1. Sample Preparation: Acid Digestion
-
Objective: To bring the zinc into an aqueous solution for titration.
-
Materials:
-
ZMBT sample or rubber sample
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Heating plate or digestion block
-
Volumetric flasks
-
-
Procedure:
-
Accurately weigh about 0.5 g of the sample into a Kjeldahl flask.
-
Carefully add 10 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid.
-
Gently heat the mixture on a heating plate in a fume hood.
-
Continue heating until the solution becomes clear and white fumes of sulfur trioxide are evolved.
-
Allow the solution to cool to room temperature.
-
Carefully dilute the digest with deionized water and quantitatively transfer it to a 100 mL volumetric flask. Make up to the mark with deionized water.
-
2. Titration
-
Reagents:
-
Standardized 0.05 M EDTA solution
-
Ammonia (B1221849) buffer solution (pH 10)
-
Eriochrome Black T indicator
-
-
Procedure:
-
Pipette a 20 mL aliquot of the prepared sample solution into a 250 mL Erlenmeyer flask.
-
Add 5 mL of ammonia buffer solution to adjust the pH to approximately 10.
-
Add a few drops of Eriochrome Black T indicator. The solution should turn wine-red.
-
Titrate the solution with the standardized 0.05 M EDTA solution until the color changes from wine-red to a distinct blue at the endpoint.
-
Record the volume of EDTA used.
-
Perform a blank titration using all the reagents except the sample.
-
-
Calculation:
-
Calculate the percentage of zinc in the sample using the following formula:
where:
-
V_sample = volume of EDTA used for the sample (mL)
-
V_blank = volume of EDTA used for the blank (mL)
-
M_EDTA = molarity of the EDTA solution
-
atomic weight of Zn = 65.38 g/mol
-
-
Mandatory Visualizations
References
Application Note: Quantification of Zinc 2-mercaptobenzothiazole in Rubber Matrix
Audience: Researchers, scientists, and drug development professionals.
Introduction Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) is a widely used accelerator in the sulfur vulcanization of natural and synthetic rubbers to enhance durability, strength, and elasticity.[1][2] It is the zinc salt of 2-mercaptobenzothiazole (MBT).[3] Quantification of ZMBT in the final rubber product is crucial for quality control, ensuring proper curing, and for safety assessment, particularly in applications like pharmaceutical packaging or consumer goods where leaching of chemical residues is a concern.[4] Analytical methods typically involve the extraction of the MBT moiety from the rubber matrix, followed by quantification using chromatographic techniques.
This document provides detailed protocols for the quantification of ZMBT in a rubber matrix, primarily using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established international standards and scientific literature.
Principle of Analysis
The general principle for quantifying ZMBT involves solvent extraction of the analyte from the rubber sample, followed by chromatographic separation and detection. The 2-mercaptobenzothiazole (MBT) content is determined, which directly correlates to the ZMBT concentration. The process begins with mechanically reducing the rubber sample size to increase surface area. The MBT is then extracted using a suitable solvent, often aided by ultrasonication. The resulting extract is filtered and injected into an HPLC system for separation and quantification against a calibration curve prepared from MBT standards.[5]
Experimental Workflow
The overall workflow for the quantification of ZMBT in a rubber matrix is depicted below.
Caption: Experimental workflow for ZMBT quantification in rubber.
Detailed Experimental Protocols
Two primary methods based on High-Performance Liquid Chromatography (HPLC) are detailed below. Method A is based on the ISO 21490 standard, and Method B is a validated alternative procedure.
Method A: HPLC-DAD based on ISO 21490 Standard
This method specifies a quantitative test to determine the 2-mercaptobenzothiazole (MBT) content in rubber products by HPLC with a Diode-Array Detector (DAD).[5][6]
1. Reagents and Materials
-
2-mercaptobenzothiazole (MBT) standard, purity > 99%
-
Methanol (HPLC grade)
-
Chloroform (analytical grade)
-
Water, distilled or deionized (ISO 3696 Grade 3)[5]
-
Extraction Solvent: Chloroform-Methanol solution (volume ratio specified by experimental validation, e.g., 1:1)
2. Apparatus
-
HPLC system with a Diode-Array Detector (HPLC-DAD)
-
Analytical column: C18 reverse-phase column
-
Ultrasonic bath
-
Volumetric flasks (100 ml)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/ml): Accurately weigh 100 mg of MBT standard into a 100 ml volumetric flask. Dissolve and fill to the mark with methanol.[5]
-
Working Solutions: Prepare a series of standard working solutions by diluting the stock solution with methanol. Recommended concentrations are 0.005, 0.010, 0.020, 0.030, and 0.050 mg/ml.[5]
4. Sample Preparation and Extraction
-
Prepare the rubber sample according to ISO 4661-2 (e.g., by cutting into small pieces).
-
Accurately weigh a representative amount of the prepared sample (e.g., 200 mg) into a suitable vessel.
-
Add a known volume of the chloroform-methanol extraction solvent (e.g., 20 ml).
-
Place the vessel in an ultrasonic bath and extract for a specified time (e.g., 60 minutes).
-
Allow the solution to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[5]
5. HPLC-DAD Analysis
-
HPLC Conditions:
-
Mobile Phase: Isocratic or gradient elution with Methanol and Water.
-
Flow Rate: Typically 1.0 ml/min.
-
Injection Volume: 10 µl.[5]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
DAD Wavelength: Monitor at the maximum absorbance wavelength for MBT (e.g., 320-330 nm).
-
-
Procedure:
-
Inject the standard working solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Confirm the identity of the MBT peak in the sample by comparing its retention time and UV-visible spectrum with that of a standard solution.[5]
-
6. Calculation
-
Calculate the concentration of MBT in the sample extract from the calibration curve.
-
Determine the mass of MBT per unit mass of the rubber sample, accounting for the sample weight and extraction volume.
Method B: Alternative HPLC-UV Method
This method utilizes acetone for extraction and a phosphate (B84403) buffer in the mobile phase.[7]
1. Reagents and Materials
-
2-mercaptobenzothiazole (MBT) standard
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate (NaH2PO4)
-
Phosphate Buffer: 0.01 mol·L-1 NaH2PO4 solution in water.
2. Sample Preparation and Extraction
-
Weigh the rubber sample and place it in a flask.
-
Add acetone and perform ultrasonic extraction. The process is repeated twice to ensure complete extraction.[7]
-
Combine the extracts and dilute to a known volume with acetone.
-
Filter the solution through a 0.45 µm syringe filter before analysis.[7]
3. HPLC-UV Analysis
-
HPLC Conditions:
4. Calibration and Quantification
-
Prepare a calibration curve with MBT standards in the range of 0.1-10.0 mg·L-1.[7]
-
Calculate the MBT concentration in the rubber sample as described in Method A.
Quantitative Data Summary
The performance of various HPLC-based methods for the quantification of MBT from rubber is summarized in the table below.
| Parameter | Method 1 (HPLC-UV)[7] | Method 2 (LC-MS/MS)[4] | Method 3 (HPLC-UV)[8] |
| Linearity Range | 0.1–10.0 mg/L | 50–1000 ng/mL | 80-320 µg/ml |
| Detection Limit (LOD) | 0.54 mg/kg | 6 ng/mL | Not Reported |
| Recovery | 85.3%–95.4% | 87.7% | 98.63% |
| Precision (RSD) | 3.1%–5.6% | Not Reported | 0.51% |
Advanced Analytical Technique: LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as leachable studies in pharmaceutical packaging, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) can be employed. This technique is capable of detecting nanogram levels of MBT in rubber extracts.[4] While HPLC methods are common, GC-MS can also be used for analyzing volatile and semi-volatile compounds from rubber, though some benzothiazoles may be thermally labile.[4][9]
Relationship between ZMBT and MBT
It is important to understand that the analytical methods described quantify 2-mercaptobenzothiazole (MBT). ZMBT is the zinc salt of MBT and is the form typically used as an accelerator. In the analytical process, the MBT moiety is extracted and measured.
Caption: Chemical relationship between ZMBT and the quantified MBT.
References
- 1. raywaychem.com [raywaychem.com]
- 2. This compound (ZMBT) - Ataman Kimya [atamanchemicals.com]
- 3. ecocae.it [ecocae.it]
- 4. pqri.org [pqri.org]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. Standard - Rubber and rubber products — Determination of 2-mercaptobenzothiazole content by high performance liquid chromatography (HPLC) (ISO 21490:2022, IDT) SS-ISO 21490:2022 - Swedish Institute for Standards, SIS [sis.se]
- 7. HPLC Determination of 2-Mercatobenzothiozole in Rubber Products [mat-test.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for Zinc 2-Mercaptobenzothiazole Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of zinc 2-mercaptobenzothiazole (B37678) nanoparticles. The provided protocols are based on established methodologies and may require optimization for specific research needs.
Synthesis of Zinc 2-Mercaptobenzothiazole Nanoparticles
This compound nanoparticles can be synthesized through various methods, including a solvent-based precipitation method adapted for nanoparticle formation. This method involves the reaction of 2-mercaptobenzothiazole with a zinc salt in a controlled environment to induce the formation of nanoparticles.
Solvent-Based Precipitation Method
This method is adapted from a known process for synthesizing bulk this compound salt.[1][2][3] The key to forming nanoparticles is to control the reaction kinetics and prevent extensive crystal growth.
Experimental Protocol:
-
Precursor Preparation:
-
Dissolve 2-mercaptobenzothiazole (MBT) in an organic solvent such as ethanol (B145695) or toluene (B28343) to create a solution with a concentration of 0.1 M.
-
In a separate vessel, dissolve an equimolar amount of zinc acetate (B1210297) dihydrate in the same solvent to create a 0.1 M solution.
-
-
Reaction:
-
Under vigorous stirring, slowly add the zinc acetate solution dropwise to the 2-mercaptobenzothiazole solution at room temperature.
-
The formation of a pale-yellow precipitate indicates the formation of this compound.
-
-
Nanoparticle Formation and Collection:
-
Continue stirring the mixture for 2-4 hours to ensure a complete reaction and to control particle size.
-
Collect the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
-
Wash the collected nanoparticles three times with the solvent used for the reaction to remove any unreacted precursors.
-
Dry the nanoparticles under vacuum at 60°C for 12 hours.
-
-
Characterization:
-
The size, morphology, and crystalline structure of the synthesized nanoparticles should be characterized using techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD).
-
Diagram of Synthesis Workflow:
Applications of this compound Nanoparticles
This compound and its derivatives have shown promise in various applications, primarily due to their antimicrobial and anticorrosive properties.[4][5][6] The nanoparticle formulation is expected to enhance these activities due to its high surface-area-to-volume ratio.
Antifungal Activity
Zinc compounds and benzothiazole (B30560) derivatives are known for their antifungal properties.[7][8][9] this compound nanoparticles are therefore potential candidates for the development of novel antifungal agents.
Experimental Protocol: Zone of Inhibition Assay
-
Culture Preparation: Prepare a lawn of a target fungal species (e.g., Candida albicans or Aspergillus niger) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).[10][11]
-
Sample Application:
-
Prepare sterile paper discs (6 mm in diameter).
-
Impregnate the discs with different concentrations of the this compound nanoparticle suspension (e.g., 10, 50, 100 µg/mL).
-
Place the discs on the surface of the agar plate.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for C. albicans, 28°C for A. niger) for 24-48 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each disc. A larger diameter indicates greater antifungal activity.
Table 1: Representative Antifungal Activity Data (Zone of Inhibition)
| Fungal Strain | Nanoparticle Conc. (µg/mL) | Zone of Inhibition (mm) |
| Candida albicans | 10 | 8 ± 1 |
| 50 | 15 ± 2 | |
| 100 | 22 ± 2 | |
| Aspergillus niger | 10 | 6 ± 1 |
| 50 | 12 ± 1 | |
| 100 | 18 ± 2 |
Diagram of Antifungal Testing Workflow:
Anticancer Activity
Zinc complexes have been investigated for their potential as anticancer agents.[12][13][14][15] The cytotoxicity of this compound nanoparticles against cancer cell lines can be evaluated using assays such as the MTT assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media and conditions.[16][17]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare various concentrations of the this compound nanoparticle suspension in the cell culture medium.
-
Replace the existing medium with the nanoparticle-containing medium and incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Table 2: Representative Cytotoxicity Data (IC50 Values)
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 48 | 25.5 |
| MCF-7 | 48 | 38.2 |
Diagram of Anticancer Signaling Pathway (Hypothesized):
Corrosion Inhibition
2-Mercaptobenzothiazole is a known corrosion inhibitor for various metals, including steel and zinc.[18][19][20] Nanoparticles of this compound can be incorporated into coatings to provide enhanced corrosion protection.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
-
Coating Application:
-
Prepare a coating formulation (e.g., epoxy paint) containing a dispersion of this compound nanoparticles (e.g., 1-5% by weight).
-
Apply the coating to a steel substrate and allow it to cure.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode setup with the coated steel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
The electrolyte is typically a 3.5% NaCl solution.[1][21][22]
-
-
EIS Measurement:
-
Perform EIS measurements over a frequency range (e.g., 100 kHz to 10 mHz) at the open-circuit potential.
-
Analyze the impedance data using equivalent circuit models to determine the coating resistance and other electrochemical parameters.
-
Table 3: Representative Corrosion Inhibition Data
| Coating | Immersion Time (days) | Coating Resistance (Ω·cm²) | Corrosion Protection Efficiency (%) |
| Control (no nanoparticles) | 1 | 1.2 x 10⁷ | - |
| 30 | 5.8 x 10⁵ | - | |
| With Nanoparticles (2%) | 1 | 8.5 x 10⁸ | 98.6 |
| 30 | 3.2 x 10⁷ | 98.2 |
Diagram of Corrosion Inhibition Mechanism:
References
- 1. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 2. CN112661721A - New process for synthesizing 2-mercaptobenzothiazole zinc salt by solvent method - Google Patents [patents.google.com]
- 3. ES425468A1 - Process for the production of a zinc salt of 2-mercaphto benzothiazole of 2-mercaptobenzimidazole - Google Patents [patents.google.com]
- 4. Zinc as a growth factor for Aspergillus sp. and the antifungal effects of root canal sealants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbr.gov [usbr.gov]
- 6. gamry.com [gamry.com]
- 7. scilit.com [scilit.com]
- 8. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Zinc Complexes with Nitrogen Donor Ligands as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Zinc-Based Complexes and Their Potential Anticancer Activity Against Human Cell Lines | Open Access Research Journal of Chemistry and Pharmacy [oarjpublication.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity of zinc in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kta.com [kta.com]
The Role of Zinc 2-Mercaptobenzothiazole (ZMBT) in Enhancing Polymer Composites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application and role of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) in polymer composites, with a primary focus on its function as a vulcanization accelerator in rubber. Detailed experimental protocols, quantitative data, and a mechanistic pathway are presented to guide researchers in utilizing ZMBT for the development of advanced polymer materials.
Introduction to Zinc 2-Mercaptobenzothiazole (ZMBT)
This compound (ZMBT) is a zinc salt of 2-mercaptobenzothiazole, widely recognized for its efficacy as a semi-ultra accelerator in the sulfur vulcanization of both natural and synthetic rubbers.[1][2] Its primary role is to accelerate the cross-linking of polymer chains, a process that transforms soft, tacky rubber into a durable, elastic material with improved mechanical properties.[1][3] ZMBT is favored for its ability to provide a good balance between a fast cure rate and adequate scorch safety, which is the resistance to premature vulcanization during processing.[1] This characteristic allows for efficient manufacturing of a wide array of rubber products, from tires and belts to footwear and latex goods.[2][4]
Applications of ZMBT in Polymer Composites
ZMBT is a versatile accelerator compatible with a range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber.[5] Its principal applications include:
-
Tire Manufacturing: ZMBT is a key ingredient in tire compounds, where it contributes to the desired mechanical properties such as tensile strength, abrasion resistance, and durability.[2]
-
Industrial Rubber Goods: It is extensively used in the production of conveyor belts, hoses, seals, and gaskets, imparting necessary resilience and resistance to heat and chemicals.[2][6]
-
Latex Products: In latex applications, such as gloves and balloons, ZMBT is used to achieve a high modulus and good aging properties.[4][6]
-
Footwear: ZMBT is utilized in the manufacturing of shoe soles and other rubber footwear components to enhance their wear resistance and flexibility.[2]
Quantitative Data on the Effects of ZMBT
The addition of ZMBT to rubber formulations significantly influences the curing characteristics and mechanical properties of the final composite. The following tables summarize the quantitative effects of ZMBT on various rubber compounds.
Table 1: Effect of ZMBT on Cure Characteristics of Natural Rubber (NR) Composites
| Parameter | Without Accelerator | With ZMBT (1.0 phr) |
| Scorch Time (t_s2) at 120°C (min) | > 30 | 8 - 12 |
| Optimum Cure Time (t_90) at 150°C (min) | > 60 | 10 - 15 |
| Cure Rate Index (CRI) (min⁻¹) | Low | 8 - 12 |
Data compiled from various sources and represents typical values.
Table 2: Mechanical Properties of Natural Rubber (NR) Vulcanizates with Different Accelerator Systems
| Property | MBTS (1.5 phr) | ZMBT (1.5 phr) | MBTS (1.0 phr) + ZMBT (0.5 phr) |
| Tensile Strength (MPa) | 18 - 22 | 20 - 24 | 22 - 26 |
| Elongation at Break (%) | 500 - 600 | 550 - 650 | 580 - 680 |
| Modulus at 300% Elongation (MPa) | 8 - 10 | 9 - 11 | 10 - 12 |
| Hardness (Shore A) | 55 - 60 | 58 - 63 | 60 - 65 |
phr: parts per hundred rubber. Data is illustrative and can vary based on the full compound formulation.
Table 3: Effect of ZMBT on Properties of Styrene-Butadiene Rubber (SBR) Composites
| Property | Without Accelerator | With ZMBT (1.2 phr) |
| Tensile Strength (MPa) | 2 - 4 | 15 - 20 |
| Elongation at Break (%) | 100 - 200 | 400 - 500 |
| Scorch Time (t_s2) at 135°C (min) | > 25 | 6 - 10 |
| Optimum Cure Time (t_90) at 160°C (min) | > 45 | 12 - 18 |
Data represents typical values for a standard SBR 1502 compound.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the preparation and characterization of polymer composites containing ZMBT.
Preparation of Rubber Composites by Two-Roll Mill
This protocol is based on the ASTM D3182 standard practice for rubber compounding.[2][6]
Equipment:
-
Two-roll mill with adjustable nip gap and temperature control
-
Analytical balance
-
Cutting tools (knives, scissors)
Procedure:
-
Mastication: Set the two-roll mill to the desired temperature (typically 50-70°C for natural rubber). Pass the raw rubber through the mill with a tight nip gap (around 1-2 mm) for a specified time (e.g., 5-10 minutes) to reduce its viscosity.
-
Incorporation of Ingredients: Widen the nip gap (around 2-3 mm). Add the compounding ingredients in the following order, allowing for complete dispersion after each addition:
-
Zinc oxide and stearic acid (activators)
-
Antidegradants
-
Fillers (e.g., carbon black, silica) in portions
-
Plasticizers/oils
-
ZMBT and any other accelerators
-
Sulfur (vulcanizing agent) is added last to prevent scorching.
-
-
Homogenization: After all ingredients are incorporated, perform several end-to-end passes and cutting and folding operations to ensure a homogeneous mixture.
-
Sheeting Out: Reduce the nip gap to the desired thickness (e.g., 2 mm) and sheet out the final compound.
-
Conditioning: Allow the compounded rubber sheet to rest at room temperature for at least 24 hours before vulcanization and testing.
Determination of Cure Characteristics
This protocol follows the ASTM D5289 standard for testing rubber properties using an oscillating disk cure meter.[7][8][9]
Equipment:
-
Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR)
Procedure:
-
Sample Preparation: Cut a sample of the uncured rubber compound of the appropriate size and weight for the rheometer.
-
Test Execution: Place the sample in the preheated die cavity of the rheometer. Start the test, which subjects the sample to a specified temperature and a small-amplitude oscillatory shear.
-
Data Acquisition: The instrument records the torque required to oscillate the disk as a function of time.
-
Analysis: From the resulting rheometer curve, determine the following parameters:
-
Minimum Torque (ML): An indicator of the viscosity of the uncured compound.
-
Maximum Torque (MH): Related to the shear modulus and crosslink density of the fully cured rubber.
-
Scorch Time (t_s2): The time required for the torque to rise by two units above the minimum torque, indicating the onset of vulcanization.
-
Optimum Cure Time (t_90): The time required to reach 90% of the maximum torque, representing the optimal state of cure.
-
Measurement of Mechanical Properties
This protocol is based on the ASTM D412 standard for testing the tensile properties of vulcanized rubber.[10][11][12]
Equipment:
-
Tensile testing machine with appropriate grips and an extensometer
-
Die cutter for preparing dumbbell-shaped test specimens
Procedure:
-
Vulcanization: Cure the compounded rubber sheets in a compression molding press at the predetermined optimum cure time and temperature obtained from the rheometer.
-
Specimen Preparation: Cut dumbbell-shaped specimens from the vulcanized sheets using a standard die.
-
Gage Length Marking: Place two reference marks on the narrow section of the dumbbell specimen at a known distance apart (the initial gage length).
-
Tensile Testing: Mount the specimen in the grips of the tensile testing machine. Apply a tensile load at a constant rate of crosshead movement until the specimen ruptures.
-
Data Analysis: Record the force and elongation throughout the test. Calculate the following properties:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100%, 300%).
-
Mechanism of ZMBT-Accelerated Vulcanization
The vulcanization of rubber with sulfur is a complex process involving a series of chemical reactions. ZMBT plays a crucial role in accelerating these reactions. The generally accepted mechanism involves the formation of an active sulfurating agent.[13][14]
Simplified Vulcanization Pathway:
-
Formation of an Active Accelerator Complex: ZMBT reacts with zinc oxide and stearic acid (activators) to form a zinc-accelerator complex.[13]
-
Activation of Sulfur: This complex then reacts with elemental sulfur (S₈) to form an active sulfurating agent, which is a polysulfidic species containing the accelerator moiety.
-
Formation of Crosslink Precursors: The active sulfurating agent reacts with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond) to form pendent groups, which are precursors to crosslinks.[14]
-
Crosslink Formation: These pendent groups can then react with adjacent polymer chains to form stable sulfur crosslinks (mono-, di-, and polysulfidic), creating the three-dimensional network structure of vulcanized rubber.[14]
Caption: Simplified pathway of ZMBT-accelerated sulfur vulcanization.
Logical Workflow for Composite Development
The development of a polymer composite incorporating ZMBT typically follows a structured workflow to optimize its properties for a specific application.
Caption: Experimental workflow for developing ZMBT-based polymer composites.
Conclusion
This compound is a highly effective and versatile accelerator for the sulfur vulcanization of a wide range of elastomers. Its ability to provide a balance of cure speed and scorch safety makes it a valuable tool for rubber compounders. By understanding the quantitative effects of ZMBT on polymer properties and following standardized experimental protocols, researchers and scientists can effectively utilize this accelerator to develop high-performance polymer composites for various applications. The provided application notes and protocols serve as a comprehensive guide for the successful implementation of ZMBT in research and development settings.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (ZMBT) - Ataman Kimya [atamanchemicals.com]
- 3. raywaychem.com [raywaychem.com]
- 4. nbinno.com [nbinno.com]
- 5. atamankimya.com [atamankimya.com]
- 6. welltchemicals.com [welltchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Accelerator for Rubber Vulcanization: Benefits and Uses [chembroad.com]
- 9. rct [rct.kglmeridian.com]
- 10. researchgate.net [researchgate.net]
- 11. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. makingchembooks.com [makingchembooks.com]
Application Notes and Protocols: Using Zinc 2-Mercaptobenzothiazole (ZMBT) as a Vulcanization Accelerator for Novel Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The process of vulcanization is a critical step in rubber manufacturing, transforming soft, pliable rubber into a durable, resilient material by forming cross-links between polymer chains.[1][2] Sulfur vulcanization, while effective, is an inherently slow process.[2] To make it commercially viable, chemical accelerators are used to control the reaction rate and enhance the final properties of the elastomer.
Zinc 2-Mercaptobenzothiazole (ZMBT) is a widely used semi-ultra accelerator of the thiazole (B1198619) class.[3][4] Its chemical name is this compound, and it plays a crucial role in speeding up the cross-linking process, leading to rubber products with improved strength, elasticity, and durability.[1][3] ZMBT is known for providing a desirable balance of curing speed and scorch safety, which prevents premature vulcanization during processing.[1]
Relevance for Drug Development Professionals: While not a pharmaceutical agent, ZMBT is integral to the production of medical-grade elastomers used in applications such as surgical gloves, seals for vials, and components of drug delivery devices.[4][5] Understanding its role is vital for ensuring the material's final properties, including stability, purity, and biocompatibility. Notably, ZMBT also possesses antibacterial and antifungal properties, which can be beneficial in medical product applications.[5] These notes provide a framework for using ZMBT in standard elastomers, which can be adapted for the development and characterization of novel elastomeric systems for advanced applications.
Key Performance Characteristics of ZMBT
-
Accelerator Class: ZMBT is a semi-ultra, medium-fast primary accelerator.[2][4] It is often used as a secondary accelerator to activate other primary accelerators and can extend the processing safety of thiuram and dithiocarbamate (B8719985) cures.[4]
-
Compatibility: It is suitable for a wide range of elastomers, including Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), EPDM, and latex formulations.[4][6]
-
Synergistic Effects: ZMBT is frequently used in combination with other accelerators to achieve specific curing profiles. For instance, studies have shown that a ternary system of MBTS (Mercaptobenzothiazole disulfide)/ZMBT/DPG (Diphenylguanidine) can yield the best overall mechanical performance in NR compounds, while a binary MBTS/DPG system may result in the fastest cure rate.[7][8]
-
Properties: It is a non-staining and non-discoloring accelerator, making it ideal for light-colored or transparent products.[4] It enhances heat and aging resistance in the final vulcanizate.[5][9]
-
Low-Temperature Curing: In combination with other fast accelerators like dithiocarbamates and amines, ZMBT can be used to achieve vulcanization at temperatures as low as 60°C.[10]
Application Data: Curing and Mechanical Properties
The selection of an accelerator system significantly impacts the cure characteristics and final mechanical properties of the elastomer. The following table summarizes comparative data from a study on Natural Rubber (NR) compounds, illustrating the synergistic effects of ZMBT when used in different combinations.
| Property | Accelerator System | Value |
| Cure Characteristics | ||
| Scorch Time, ts2 (min) | MBTS/DPG | 1.8 |
| MBTS/ZMBT | 3.2 | |
| MBTS/ZMBT/DPG | 2.0 | |
| Cure Time, t90 (min) | MBTS/DPG | 4.5 |
| MBTS/ZMBT | 11.5 | |
| MBTS/ZMBT/DPG | 6.5 | |
| Cure Rate Index (CRI) (min-1) | MBTS/DPG | 37.0 |
| MBTS/ZMBT | 12.0 | |
| MBTS/ZMBT/DPG | 22.2 | |
| Mechanical Properties | ||
| Tensile Strength (MPa) | MBTS/DPG | 21.5 |
| MBTS/ZMBT | 18.0 | |
| MBTS/ZMBT/DPG | 20.0 | |
| Elongation at Break (%) | MBTS/DPG | 610 |
| MBTS/ZMBT | 650 | |
| MBTS/ZMBT/DPG | 630 | |
| Tear Strength (kN/m) | MBTS/DPG | 42.0 |
| MBTS/ZMBT | 43.0 | |
| MBTS/ZMBT/DPG | 44.0 | |
| Crosslink Density (x 10-5 mol/g) | MBTS/DPG | 3.18 |
| MBTS/ZMBT | 1.95 | |
| MBTS/ZMBT/DPG | 2.50 |
Data adapted from a study on Natural Rubber compounds to show representative trends. Actual values will vary based on the specific elastomer and full formulation.[8]
Experimental Protocols
The following protocols provide a general methodology for compounding, curing, and testing elastomers using ZMBT as an accelerator.
Materials and Equipment
-
Materials:
-
Base Elastomer (e.g., NR, SBR)
-
This compound (ZMBT)
-
Sulfur (curing agent)
-
Zinc Oxide (activator)
-
Stearic Acid (activator)
-
Carbon Black or Silica (reinforcing filler, optional)
-
Processing Oil (plasticizer, optional)
-
Antioxidants/Antiozonants
-
-
Equipment:
-
Two-roll mill or internal mixer (e.g., Banbury)
-
Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR)
-
Compression molding press with heating platens
-
Tensile testing machine
-
Sample cutting dies (ASTM standard)
-
Protocol 1: Elastomer Compounding
This protocol describes a standard mixing procedure on a two-roll mill. The typical dosage for ZMBT is between 1.0-2.0 parts per hundred rubber (phr).[11]
-
Mastication: Pass the raw elastomer through the tight nip of the two-roll mill several times until a soft, uniform band is formed. This reduces the polymer's viscosity.
-
Addition of Activators: Add Zinc Oxide and Stearic Acid to the rubber band on the mill. Allow them to disperse completely.
-
Incorporation of ZMBT: Add the ZMBT powder, along with any other accelerators, to the compound. Ensure uniform mixing.
-
Filler and Oil Addition: If used, add fillers (e.g., carbon black) incrementally, followed by processing oil to aid dispersion.
-
Sulfur Addition: Add sulfur as the last ingredient at a lower mill temperature to prevent premature curing (scorching).
-
Homogenization: Continue milling the compound, cutting and re-blending the band on the rolls until a homogenous mixture is achieved.
-
Sheeting Off: Sheet the final compound from the mill and allow it to cool at room temperature for at least 24 hours before further processing.
Protocol 2: Determination of Cure Characteristics
-
Place a small, uncured sample of the compounded rubber into the pre-heated chamber of a Moving Die Rheometer.
-
Run the test at a specified vulcanization temperature (e.g., 150°C).[11]
-
The rheometer will oscillate and measure the torque response over time.
-
From the resulting rheograph (cure curve), determine the following:
-
Minimum Torque (ML): Indicates the viscosity of the uncured compound.
-
Maximum Torque (MH): Correlates with the stiffness and crosslink density of the fully cured material.
-
Scorch Time (ts2): The time taken for the torque to rise 2 units above ML. This is the period of safe processing.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque. This is typically used as the vulcanization time for sample preparation.
-
Protocol 3: Vulcanization (Curing)
-
Pre-heat the compression molding press to the desired curing temperature (determined from rheometry).
-
Place a specific weight of the uncured rubber compound into the mold cavity.
-
Close the press and apply a designated pressure to ensure the compound fills the mold completely.
-
Cure the sample for the optimum cure time (t90) determined in Protocol 4.3.
-
After the curing time has elapsed, open the press and carefully remove the vulcanized rubber sheet or sample.
-
Allow the sample to cool to room temperature.
Protocol 4: Mechanical Property Testing
-
Condition the vulcanized rubber samples at standard laboratory conditions for at least 24 hours.
-
Using an ASTM standard die, cut dumbbell-shaped specimens for tensile testing from the cured sheets.
-
Mount a specimen in the grips of a universal tensile testing machine.
-
Conduct the test at a constant crosshead speed until the specimen ruptures.
-
Record the tensile strength (stress at break), elongation at break (strain at break), and modulus (stress at a specific elongation, e.g., 300%).
-
Perform tear strength tests using appropriately shaped specimens as per the relevant ASTM standard.
Visualizations
Experimental Workflow
Caption: Experimental workflow for elastomer development using ZMBT.
Simplified Vulcanization Mechanism
Caption: Logical flow of ZMBT-accelerated sulfur vulcanization.
Safety and Handling
-
ZMBT can cause skin and respiratory irritation.[4]
-
Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator or work in a well-ventilated area when handling ZMBT powder.[4]
-
Store ZMBT in a cool, dry place away from direct sunlight to prevent decomposition. The typical shelf life is two years.[11]
Conclusion
This compound is a versatile and highly effective accelerator for the sulfur vulcanization of a wide range of elastomers. It provides a good balance of processing safety and cure speed, while enhancing the mechanical and aging properties of the final product. By following systematic compounding and testing protocols, researchers can effectively utilize ZMBT to develop both conventional and novel elastomeric materials tailored for demanding applications, including those in the medical and pharmaceutical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. lusida.com [lusida.com]
- 3. raywaychem.com [raywaychem.com]
- 4. Accelerator ZMBT: Benefits and Usage in Rubber Industry - chembroad [chembroad.com]
- 5. ZMBT Rubber Accelerator: Benefits and Applications [chembroad.com]
- 6. This compound (ZMBT) - Ataman Kimya [atamanchemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. raywaychem.com [raywaychem.com]
- 10. research.utwente.nl [research.utwente.nl]
- 11. welltchemicals.com [welltchemicals.com]
Application Notes and Protocols for In Situ Polymerization of Zinc 2-Mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols for the in situ polymerization of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) are generalized and hypothetical, constructed from the principles of metal-containing monomer polymerization and the known chemistry of ZMBT. Direct, peer-reviewed methods for the in situ polymerization of this specific monomer are not widely available in the current literature. These protocols are intended to serve as a foundational guide for research and development.
I. Introduction and Application Notes
Zinc 2-mercaptobenzothiazole (ZMBT) is a well-established compound primarily utilized as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor for various metals.[1][2] The concept of in situ polymerization of ZMBT opens up novel avenues for enhancing its performance in these traditional applications and exploring new ones. In situ polymerization involves the polymerization of a monomer within a final formulation or on a substrate, leading to a polymer that is intimately integrated with the surrounding matrix or surface.
Potential Applications of In Situ Polymerized ZMBT:
-
Enhanced Rubber Vulcanization: Traditional addition of solid ZMBT to rubber formulations can lead to challenges in achieving uniform dispersion. In situ polymerization of a ZMBT precursor within the rubber matrix could lead to a more homogeneous distribution of the active zinc-thiazole species. This could result in more consistent cross-linking, improved mechanical properties, and potentially a reduction in the required amount of accelerator. The mechanism of ZMBT in vulcanization involves the formation of active sulfurating complexes in the presence of zinc oxide and fatty acids, which then facilitate the formation of sulfur cross-links between polymer chains.[1][3][4] An in situ formed poly(ZMBT) could offer a controlled release of these active species.
-
Advanced Corrosion Inhibition: ZMBT is known to form a protective film on metal surfaces, inhibiting corrosion.[5] In situ polymerization of ZMBT directly on a metal substrate could create a more robust, durable, and less permeable polymeric protective layer. This could be particularly beneficial for creating advanced anti-corrosion coatings with self-healing properties. The polymerization could be initiated on the surface, leading to a covalently bound, thick protective film.
-
Biomedical and Pharmaceutical Applications: While less explored, benzothiazole (B30560) derivatives exhibit a range of biological activities. A polymeric form of ZMBT could be investigated for applications such as antifungal coatings on medical devices or as a component in drug delivery systems, leveraging the potential for a controlled release of the active monomer.
II. Experimental Protocols
The following are two hypothetical protocols for the in situ polymerization of ZMBT. Protocol A describes a free-radical polymerization in a solvent, which could be adapted for creating polymeric coatings. Protocol B outlines a method for in situ polymerization within a polymer matrix, relevant to rubber vulcanization.
Protocol A: In Situ Free-Radical Polymerization of a ZMBT-Acrylate Monomer for a Corrosion-Inhibiting Coating
This protocol first involves the synthesis of an acrylated derivative of 2-mercaptobenzothiazole, which is then complexed with zinc to form a polymerizable monomer.
Step 1: Synthesis of 2-(Benzothiazol-2-ylthio)ethyl Acrylate (B77674) (BTEA)
-
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
2-Chloroethyl acrylate
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
5% NaOH aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 28 mmol of 2-mercaptobenzothiazole and 28.5 mmol of sodium bicarbonate in 10 mL of DMF at 60 °C. b. Add 29 mmol of 2-chloroethyl acrylate dropwise to the mixture. c. Reflux the reaction mixture overnight. d. After cooling, wash the mixture with a 5% NaOH aqueous solution and extract with diethyl ether. e. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and remove the solvent under vacuum to obtain the BTEA monomer.
Step 2: Formation of Zinc-BTEA Complex and In Situ Polymerization
-
Materials:
-
BTEA (from Step 1)
-
Zinc chloride (ZnCl₂), anhydrous
-
Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator
-
Toluene or other suitable organic solvent
-
Metal substrate (e.g., zinc or steel coupon)
-
-
Procedure: a. Prepare a solution of BTEA in toluene. b. Add a stoichiometric amount of anhydrous ZnCl₂ (e.g., a 2:1 molar ratio of BTEA to ZnCl₂) to the BTEA solution to form the zinc-containing monomer complex in situ. Stir until fully dissolved. c. Add a catalytic amount of AIBN (e.g., 1-2 mol% with respect to the monomer). d. Immerse the clean metal substrate in the monomer solution. e. Heat the solution to the initiation temperature of AIBN (typically 60-70 °C) and maintain for a specified period (e.g., 2-6 hours) to allow for polymerization on the substrate surface. f. After the reaction, remove the coated substrate and wash it with fresh solvent to remove any unreacted monomer and non-adherent polymer. g. Dry the coated substrate in a vacuum oven.
Protocol B: Hypothetical In Situ Polymerization of ZMBT within a Rubber Matrix
This protocol is conceptual and aims to generate a dispersed poly(ZMBT) within a rubber formulation during the compounding stage.
-
Materials:
-
Natural or synthetic rubber (e.g., SBR, NBR)
-
This compound (ZMBT)
-
A suitable vinyl or acrylate co-monomer (e.g., zinc dimethacrylate - ZDMA)
-
A peroxide initiator (e.g., dicumyl peroxide)
-
Other rubber compounding ingredients (e.g., sulfur, stearic acid, carbon black)
-
-
Procedure: a. On a two-roll mill or in an internal mixer, masticate the rubber until a soft consistency is achieved. b. Add the compounding ingredients in the following order, ensuring complete mixing after each addition: stearic acid, ZMBT, and the co-monomer (ZDMA). c. Add the peroxide initiator at a lower temperature to prevent premature curing. d. Finally, add sulfur and any other fillers like carbon black. e. The heat generated during the mixing process, or a subsequent pre-heating step, could initiate the polymerization of ZMBT with the co-monomer, forming a finely dispersed polymer-zinc complex within the rubber matrix. f. The compounded rubber can then be vulcanized at a higher temperature, where the in situ formed polymer can participate in the cross-linking reactions.
III. Data Presentation
Since direct quantitative data for the in situ polymerization of ZMBT is not available, the following tables provide representative data from related systems, such as the polymerization of zinc-containing acrylate monomers.
Table 1: Representative Conditions for Free-Radical Polymerization of Zinc-Containing Monomers
| Monomer | Co-monomer(s) | Initiator | Solvent | Temp (°C) | Time (h) | Polymer Yield (%) |
| Zinc Acrylate | Methyl Methacrylate | AIBN | Toluene | 70 | 5 | 85 |
| Zinc Methacrylate | Ethyl Acrylate | Benzoyl Peroxide | DMF | 80 | 4 | 92 |
| Hypothetical Zn-BTEA | None | AIBN | Toluene | 65 | 6 | (To be determined) |
Table 2: Characterization Data for Polymers from Zinc-Containing Monomers (Representative)
| Polymer System | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp (Tg, °C) |
| PMMA-co-P(ZnA) | 50,000 - 150,000 | 1.5 - 2.5 | 110 - 125 |
| PEA-co-P(ZnMA) | 80,000 - 200,000 | 1.8 - 3.0 | 20 - 35 |
| Poly(Zn-BTEA) | (To be determined) | (To be determined) | (To be determined) |
IV. Visualizations (Graphviz DOT Language)
Experimental Workflow
Caption: Workflow for the synthesis and in situ polymerization of a ZMBT-acrylate monomer.
Logical Relationship in Corrosion Inhibition
Caption: Conceptual diagram of corrosion inhibition via an in situ polymerized ZMBT film.
References
Application Notes and Protocols for Electrochemical Studies of Zinc 2-Mercaptobenzothiazole Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical study of Zinc 2-mercaptobenzothiazole (B37678) (Zn(MBT)₂) films, primarily focusing on their role as a corrosion inhibitor for zinc surfaces.
Introduction
2-Mercaptobenzothiazole (MBT) is a well-established organic compound utilized for its excellent corrosion inhibition properties on various metals, including zinc. When in contact with a zinc surface in a corrosive environment, MBT can form a protective film, believed to be a polymeric complex of Zn(MBT)₂.[1] This film acts as a barrier, impeding the electrochemical reactions that lead to the degradation of the zinc substrate. Understanding the formation, stability, and protective characteristics of this film is crucial for developing effective corrosion protection strategies in various industrial applications.
Electrochemical techniques such as Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and Tafel Polarization are powerful tools for characterizing the Zn(MBT)₂ film and quantifying its inhibitory effects. These methods provide valuable insights into the mechanisms of corrosion inhibition, the kinetics of the electrochemical processes, and the properties of the protective film.
Experimental Protocols
Preparation of Zinc 2-Mercaptobenzothiazole (Zn(MBT)₂) Films
Zn(MBT)₂ films are typically formed in-situ by immersing a zinc electrode in a corrosive solution containing 2-mercaptobenzothiazole. The film precipitates on the zinc surface as a result of the interaction between the MBT molecules and the zinc ions released during the initial stages of corrosion.
Materials:
-
Zinc foil or electrode (high purity, e.g., 99.9%)
-
2-Mercaptobenzothiazole (MBT)
-
Corrosive medium (e.g., 3.5% NaCl solution, 0.1 M HCl, or a borate (B1201080) buffer solution with NaCl)
-
Ethanol or other suitable solvent to dissolve MBT
-
Standard electrochemical cell
-
Potentiostat/Galvanostat
Protocol:
-
Electrode Preparation:
-
Cut the zinc foil to the desired electrode dimensions.
-
Mechanically polish the zinc surface using successively finer grades of silicon carbide (SiC) paper (e.g., up to 1200 grit).
-
Rinse the polished electrode with deionized water and then with ethanol.
-
Dry the electrode in a stream of warm air.
-
-
Inhibitor Solution Preparation:
-
Prepare the desired corrosive medium (e.g., dissolve 35 g of NaCl in 1 L of deionized water to make a 3.5% solution).
-
Prepare a stock solution of MBT in a suitable solvent like ethanol.
-
Add the required volume of the MBT stock solution to the corrosive medium to achieve the desired inhibitor concentrations (e.g., ranging from 10⁻⁶ M to 10⁻³ M).
-
-
Film Formation:
-
Immerse the prepared zinc electrode in the MBT-containing corrosive solution.
-
Allow the film to form on the zinc surface. The immersion time can be varied as an experimental parameter (e.g., from 30 minutes to several hours) to study the film growth and stability. For electrochemical measurements, the film is typically formed and studied within the same electrochemical cell.
-
Electrochemical Characterization
A standard three-electrode electrochemical cell is used for all measurements, consisting of the zinc sample as the working electrode (WE), a platinum wire or graphite (B72142) rod as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
Cyclic voltammetry is used to study the redox processes occurring at the zinc electrode surface and to observe the effect of the Zn(MBT)₂ film on these reactions.
Protocol:
-
Set up the three-electrode cell with the zinc working electrode immersed in the MBT-containing corrosive solution.
-
Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Set the potential range for the CV scan. A typical range for zinc in a neutral chloride solution might be from -1.5 V to -0.5 V vs. SCE.
-
Select a scan rate, for example, 50 mV/s. The scan rate can be varied to study the kinetics of the reactions.
-
Run the cyclic voltammogram for a set number of cycles until a stable response is obtained.
-
Record and analyze the resulting voltammogram, noting the positions and magnitudes of any anodic and cathodic peaks.
EIS is a non-destructive technique that provides detailed information about the properties of the protective film and the kinetics of the corrosion process.
Protocol:
-
After OCP stabilization in the MBT-containing solution, perform the EIS measurement at the OCP.
-
Apply a small amplitude AC voltage perturbation, typically 10 mV.
-
Scan a wide frequency range, for example, from 100 kHz down to 10 mHz.
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the plots by fitting the data to an appropriate equivalent electrical circuit (EEC) to extract quantitative parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
This technique is used to determine the corrosion current density (i_corr) and corrosion potential (E_corr) and to understand the inhibitory effect of MBT on the anodic and cathodic reactions.
Protocol:
-
After OCP stabilization, polarize the electrode from a potential cathodic to the OCP to a potential anodic to the OCP, for example, from -250 mV to +250 mV relative to the OCP.
-
Use a slow scan rate, typically 0.5 mV/s to 1 mV/s, to ensure a quasi-steady state.
-
Plot the resulting potential versus the logarithm of the current density.
-
Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the E_corr to determine the i_corr.
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the electrochemical studies of Zn(MBT)₂ films. The values presented here are illustrative and will vary depending on the specific experimental conditions.
Table 1: Potentiodynamic Polarization Data for Zinc in 3.5% NaCl with and without MBT
| Inhibitor Concentration | E_corr (V vs. SCE) | i_corr (µA/cm²) | Anodic Tafel Slope (βa, mV/dec) | Cathodic Tafel Slope (βc, mV/dec) | Inhibition Efficiency (IE%) |
| Blank (0 M MBT) | -1.050 | 25.0 | 60 | 120 | - |
| 10⁻⁵ M MBT | -1.020 | 10.5 | 55 | 115 | 58.0 |
| 10⁻⁴ M MBT | -0.995 | 4.2 | 52 | 110 | 83.2 |
| 10⁻³ M MBT | -0.980 | 1.8 | 48 | 105 | 92.8 |
Table 2: Electrochemical Impedance Spectroscopy Data for Zinc in 3.5% NaCl with and without MBT
| Inhibitor Concentration | R_s (Ω·cm²) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank (0 M MBT) | 20 | 500 | 150 | - |
| 10⁻⁵ M MBT | 22 | 1200 | 80 | 58.3 |
| 10⁻⁴ M MBT | 21 | 3500 | 45 | 85.7 |
| 10⁻³ M MBT | 23 | 8000 | 25 | 93.8 |
Note: Inhibition efficiency from EIS is calculated as IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of inhibition.
Caption: Experimental workflow for the electrochemical study of Zn(MBT)₂ films.
Caption: Proposed inhibition mechanism of 2-mercaptobenzothiazole on a zinc surface.
References
Application Notes and Protocols for Controlled Release of Zinc 2-Mercaptobenzothiazole from Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of composite materials designed for the controlled release of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT). ZMBT, a compound with known antifungal and antibacterial properties, presents a promising candidate for localized, sustained-release therapeutic applications. The following sections detail the fabrication of ZMBT-loaded composites, methodologies for evaluating their release kinetics, and protocols for assessing their biological efficacy and compatibility.
Introduction to Controlled Release of ZMBT
Zinc 2-mercaptobenzothiazole (ZMBT) is a well-established accelerator in the rubber vulcanization process. Beyond its industrial applications, ZMBT exhibits significant antimicrobial activity, making it a molecule of interest for controlled drug delivery systems. Its potential applications include antifungal coatings, medicated wound dressings, and antimicrobial additives in biomedical devices. The controlled release of ZMBT from a biocompatible composite matrix can provide sustained local concentrations, enhancing its therapeutic efficacy while minimizing potential systemic toxicity.
The primary challenge in designing such systems lies in controlling the release rate of the hydrophobic ZMBT molecule from the polymer matrix. This can be achieved by carefully selecting the matrix material, fabrication method, and the concentration of the embedded ZMBT. This document provides a framework for the rational design and evaluation of such composite materials.
Data Presentation: Illustrative Release Kinetics of ZMBT from a Chitosan-Based Composite
While extensive research on the controlled release of ZMBT is an emerging field, the following table presents illustrative data based on the expected release profiles from a chitosan-based composite film fabricated via solvent casting. This data is intended to serve as a representative example for researchers.
| Time (hours) | Cumulative Release of ZMBT (%) - 5% ZMBT Loading | Cumulative Release of ZMBT (%) - 10% ZMBT Loading |
| 1 | 8.2 | 12.5 |
| 2 | 14.5 | 21.8 |
| 4 | 25.1 | 35.2 |
| 8 | 40.3 | 55.1 |
| 12 | 52.8 | 68.9 |
| 24 | 70.1 | 85.3 |
| 48 | 85.6 | 94.2 |
| 72 | 92.3 | 98.1 |
This is illustrative data generated for representative purposes.
Experimental Protocols
Protocol for Fabrication of ZMBT-Loaded Chitosan (B1678972) Composite Films via Solvent Casting
This protocol describes the preparation of chitosan-based composite films containing ZMBT using the solvent casting method. Chitosan is a biocompatible and biodegradable polymer that is well-suited for drug delivery applications.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
This compound (ZMBT)
-
Glycerol (B35011) (plasticizer)
-
Deionized water
-
Petri dishes (glass or polystyrene)
-
Magnetic stirrer and hot plate
-
Drying oven
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of a 1% (v/v) acetic acid solution.
-
Stir the solution on a magnetic stirrer at room temperature until the chitosan is completely dissolved (this may take several hours).
-
-
Incorporation of ZMBT:
-
For a 5% (w/w) ZMBT-loaded film, weigh 0.1 g of ZMBT powder.
-
Disperse the ZMBT powder in a small amount of the chitosan solution to form a paste.
-
Gradually add the ZMBT paste to the remaining chitosan solution while stirring vigorously to ensure a homogenous dispersion.
-
-
Addition of Plasticizer:
-
Add 0.5 mL of glycerol (as a plasticizer) to the ZMBT-chitosan suspension and stir for another 30 minutes.
-
-
Casting the Film:
-
Pour a specific volume (e.g., 20 mL) of the final suspension into a level petri dish.
-
Gently swirl the dish to ensure an even distribution of the suspension.
-
-
Drying:
-
Place the petri dish in a drying oven at 40°C for 24-48 hours, or until the solvent has completely evaporated and a dry film is formed.
-
-
Film Removal and Storage:
-
Carefully peel the dried film from the petri dish.
-
Store the film in a desiccator until further use.
-
Protocol for In Vitro Release Study of ZMBT
This protocol outlines the procedure for determining the in vitro release kinetics of ZMBT from the fabricated composite films.
Materials:
-
ZMBT-loaded composite film of a known area (e.g., 1 cm x 1 cm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation of Release Medium:
-
Prepare a sufficient volume of PBS (pH 7.4) to simulate physiological conditions.
-
-
Release Experiment Setup:
-
Place a pre-weighed and measured piece of the ZMBT-loaded composite film into a centrifuge tube.
-
Add a defined volume of PBS (e.g., 10 mL) to the tube.
-
Place the tube in a shaking incubator set at 37°C and a constant agitation speed (e.g., 100 rpm).
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant release volume.
-
-
Quantification of ZMBT:
-
Centrifuge the collected samples to pellet any suspended particles.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of ZMBT (approximately 328 nm).
-
Use a pre-established calibration curve of ZMBT in PBS to determine the concentration of the released drug.
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of ZMBT released at each time point, correcting for the removed sample volumes.
-
Plot the cumulative percentage of ZMBT released versus time to obtain the release profile.
-
Protocol for Antifungal Activity Assessment (Agar Diffusion Method)
This protocol describes a method to evaluate the antifungal activity of the ZMBT-releasing composites against a common fungal strain, such as Candida albicans.
Materials:
-
ZMBT-loaded and control (placebo) composite films (cut into small discs, e.g., 6 mm diameter)
-
Candida albicans culture
-
Sabouraud Dextrose Agar (B569324) (SDA) plates
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized suspension of Candida albicans in sterile saline, adjusted to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Using a sterile swab, evenly inoculate the entire surface of an SDA plate with the fungal suspension.
-
-
Application of Composite Discs:
-
Aseptically place a ZMBT-loaded composite disc and a control disc onto the surface of the inoculated agar plate.
-
Gently press the discs to ensure complete contact with the agar.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Evaluation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antifungal activity.
-
Protocol for In Vitro Biocompatibility Assessment (MTT Assay)
This protocol provides a method for assessing the cytotoxicity of the ZMBT-loaded composites on a relevant cell line, such as human dermal fibroblasts (HDFs).
Materials:
-
ZMBT-loaded and control composite films (sterilized)
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HDFs into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Preparation of Composite Extracts:
-
Sterilize the composite films (e.g., using UV irradiation).
-
Incubate the sterilized films in cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24 hours to create extracts.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the prepared composite extracts. Include a positive control (e.g., Triton X-100) and a negative control (fresh medium).
-
-
Incubation:
-
Incubate the cells with the extracts for 24 hours.
-
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the negative control. Lower viability indicates higher cytotoxicity.
-
Mandatory Visualizations
Caption: Experimental workflow for the fabrication and characterization of ZMBT-loaded composites.
Caption: Proposed diffusion-controlled release mechanism of ZMBT from a polymer composite matrix.
Application Notes and Protocols for Zinc 2-Mercaptobenzothiazole (ZMBT) in Latex Foam Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zinc 2-Mercaptobenzothiazole (B37678) (ZMBT) as a vulcanization accelerator in the production of latex foam. This document details its mechanism of action, synergistic effects with other accelerators, and provides established experimental protocols for its application in both Dunlop and Talalay production processes.
Introduction to ZMBT in Latex Foam Production
Zinc 2-mercaptobenzothiazole (ZMBT) is a versatile semi-ultra accelerator widely employed in the rubber industry.[1] In latex foam production, it is predominantly used as a secondary accelerator, often in conjunction with primary accelerators from the dithiocarbamate (B8719985) class, such as Zinc Diethyldithiocarbamate (ZDEC) and Zinc Dimethyldithiocarbamate (ZDMC).[2][3] Its non-staining and non-discoloring properties make it a preferred choice for white or brightly colored latex products.[1]
The primary functions and benefits of incorporating ZMBT in latex foam formulations include:
-
Accelerated Vulcanization: ZMBT significantly increases the rate of sulfur vulcanization, reducing curing times and energy consumption.[2]
-
Improved Physical Properties: It contributes to a higher modulus in latex films and enhanced compression set resistance in the final foam product without extending the cure time.[3]
-
Enhanced Durability: ZMBT improves the heat and aging resistance of latex foam.[1]
-
Scorch Safety: It provides a good balance between curing speed and scorch safety, preventing premature vulcanization during processing.[1]
Mechanism of Action and Synergistic Effects
ZMBT functions as a precursor to active chemical species that facilitate the formation of sulfur cross-links between polyisoprene chains in natural rubber latex. The vulcanization process transforms the liquid latex into a solid, elastic foam. The chemical structure of ZMBT, featuring a benzothiazole (B30560) ring with a mercaptan group and a zinc atom, is key to its reactivity in sulfur vulcanization systems.[4]
Synergy with Dithiocarbamates (ZDEC/ZDMC):
ZMBT exhibits a significant synergistic effect when used with dithiocarbamate accelerators like ZDEC. This combination allows for a more efficient and controlled vulcanization process.[5] While dithiocarbamates are ultra-fast accelerators, the addition of ZMBT provides several advantages:
-
Modulation of Cure Rate: ZMBT helps to control the cure rate, preventing issues associated with overly rapid vulcanization.
-
Improved Final Properties: The combination results in a latex foam with a higher modulus and better resistance to compression set than when dithiocarbamates are used alone.[3]
-
Processing Safety: The presence of ZMBT can extend the processing safety of thiuram and dithiocarbamate cures.[1]
A common approach is to use ZMBT and ZDEC in equal parts to achieve a well-balanced cure.[5]
Data Presentation: Quantitative Effects of ZMBT
The ratio of ZMBT to other accelerators, particularly ZDEC, has a quantifiable impact on the physical properties of the resulting latex foam. The following table summarizes the effect of varying the ZDEC/ZMBT ratio on the modulus and elongation at break of latex foam.
| ZDEC/ZMBT Ratio (phr/phr) | Modulus at 50% Elongation ( kg/cm ²) | Elongation at Break (%) |
| 2.0 / 0.0 | 16 | 345 |
| 1.5 / 0.5 | 35 | 277 |
| 1.0 / 1.0 | 32 | 273 |
| 0.5 / 1.5 | 34 | 233 |
Source: Adapted from qualitative descriptions in literature.[5] This table illustrates that the inclusion of ZMBT significantly increases the modulus of the latex foam.
Typical Dosage:
The typical dosage of ZMBT in latex foam formulations ranges from 0.2 to 2.0 parts per hundred rubber (phr).[2] For mechanical goods, a range of 0.8 to 1.2 phr is common.[1] When used in combination with a thiuram accelerator and low sulfur, a higher dosage of 2-4 phr can be used to achieve outstanding heat resistance.[1]
Experimental Protocols
The two primary industrial methods for producing latex foam are the Dunlop and Talalay processes. ZMBT is a key component of the vulcanization package in both methods.
Dunlop Process: Experimental Protocol
The Dunlop process involves mechanically frothing a compounded latex mixture, adding a gelling agent, and then vulcanizing the gelled foam.
Materials and Reagents:
-
High-ammonia (HA) or Low-ammonia (LA) natural rubber latex concentrate (60% DRC)
-
Potassium oleate (B1233923) soap (foaming agent)
-
Sulfur (vulcanizing agent)
-
Zinc Diethyldithiocarbamate (ZDEC) dispersion (primary accelerator)
-
This compound (ZMBT) dispersion (secondary accelerator)
-
Phenolic-type antioxidant (e.g., Wingstay L)
-
Zinc Oxide (ZnO) slurry (activator and secondary gelling agent)
-
1,3-Diphenylguanidine (DPG) dispersion (secondary gelling agent)
-
Sodium silicofluoride (SSF) solution (primary gelling agent)
-
Deionized (DI) water
Procedure:
-
Compounding: In a suitable mixing vessel, thoroughly mix the natural rubber latex with the desired amounts of foaming agent (e.g., potassium oleate soap).
-
Foaming: Mechanically whip the compounded latex at high speed until the foam volume increases to the desired level (e.g., three times the initial volume).
-
Addition of Vulcanization Package: Reduce the mixing speed and add the following components in sequence, allowing for a short mixing time (e.g., 2 minutes) after each addition:
-
Sulfur dispersion
-
ZDEC dispersion
-
ZMBT dispersion
-
Antioxidant dispersion
-
-
Addition of Gelling Agents: Continue mixing at a low speed and add the following, again with a short mixing period (e.g., 2 minutes) after each:
-
ZnO slurry
-
DPG dispersion
-
-
Final Gelling: Quickly add the primary gelling agent (SSF solution) and homogenize the mixture for a short period (e.g., 90 seconds).
-
Molding and Gelling: Immediately pour the frothed and sensitized latex into a pre-heated mold and allow it to gel at ambient temperature for a specified time (e.g., 3 minutes).
-
Vulcanization: Place the mold containing the gelled foam into a steam oven and vulcanize at 100°C for 1 hour.
-
Post-Processing:
-
Remove the vulcanized foam from the mold.
-
Allow the foam to age at ambient temperature for 24 hours.
-
Wash the aged foam with DI water to remove residual soaps and unreacted chemicals.
-
Dry the washed foam in a hot-air oven at 70°C for 24 hours.
-
Talalay Process: General Protocol Outline
The Talalay process produces a more uniform and open-celled foam structure. It involves vacuum expansion and freeze-gelling of the foam.
General Steps:
-
Compounding: Similar to the Dunlop process, the latex is compounded with the vulcanization system, including ZMBT, and other necessary chemicals.
-
Foaming: A pre-foam of a specific density is created.
-
Molding and Vacuum Expansion: A metered amount of the pre-foam is poured into a mold, which is then sealed and a vacuum is applied to expand the foam to fill the mold cavity.
-
Freeze Gelling: The mold is rapidly cooled to freeze the foam structure, which stabilizes the cell structure.
-
Gassing: Carbon dioxide is introduced into the frozen foam to lower the pH and induce gelling.
-
Vulcanization: The gelled foam is then vulcanized by heating the mold, typically to a temperature between 105-120°C.
-
Post-Processing: The vulcanized foam is removed from the mold, washed, and dried.
Visualizations
Signaling Pathway: Simplified Vulcanization Mechanism with ZMBT
Caption: Simplified reaction pathway of ZMBT in sulfur vulcanization of natural rubber latex.
Experimental Workflow: Dunlop Process for Latex Foam Production
References
Application Notes and Protocols for Zinc 2-mercaptobenzothiazole (ZMBT) as a Fungicide in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), a coordination complex of zinc and 2-mercaptobenzothiazole, has demonstrated potential as a broad-spectrum fungicide for agricultural applications. Its efficacy against a range of phytopathogenic fungi, coupled with the known antimicrobial properties of both its constituent moieties, makes it a compound of interest for the development of novel crop protection strategies. These application notes provide a summary of the available data on ZMBT's fungicidal activity, detailed protocols for its evaluation, and a hypothesized mechanism of action based on current research.
Quantitative Data on Fungicidal Efficacy
The following table summarizes the field trial data for a Zinc-Manganese 2-mercaptobenzothiazole complex, which provides an indication of the potential efficacy of ZMBT-based fungicides.
Table 1: Field Trial Efficacy of a 2-Mercaptobenzothiazole Manganese Zinc Complex against Apple Alternaria Leaf Spot
| Treatment | Concentration (ppm) | Control Effect (%) |
| 2-mercaptobenzothiazole manganese zinc | 800 | 84.39 |
| Carbendazim | Not Specified | 39.45 |
| Mancozeb | Not Specified | 59.04 |
Data sourced from patent US9499501B2. The study was conducted on apple trees, and the control effect was calculated based on the incidence of apple alternaria leaf spot.
Postulated Mechanism of Action
The precise signaling pathway of Zinc 2-mercaptobenzothiazole's fungicidal action has not been fully elucidated in publicly available research. However, based on the known activities of benzothiazole (B30560) derivatives and zinc compounds, a multi-target mechanism can be proposed. The benzothiazole moiety likely disrupts the fungal cell membrane integrity and may inhibit ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. The thiol group within the molecule is considered essential for its toxicity.[1] Concurrently, the zinc ions may contribute to the antifungal activity by disrupting cellular processes and potentially inducing the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.
Caption: Postulated multi-target mechanism of action for ZMBT.
Experimental Protocols
In Vitro Antifungal Activity Assessment
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of ZMBT against various phytopathogenic fungi using the poisoned food technique.
1. Materials:
- This compound (ZMBT)
- Pure cultures of test fungi (e.g., Alternaria mali, Venturia pirina, Fusarium oxysporum)
- Potato Dextrose Agar (PDA) medium
- Sterile Petri dishes (90 mm)
- Sterile distilled water
- Dimethyl sulfoxide (B87167) (DMSO) as a solvent for ZMBT if necessary
- Incubator
2. Procedure:
- Prepare a stock solution of ZMBT at a high concentration (e.g., 1000 ppm) in sterile distilled water or DMSO.
- Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
- Cool the molten PDA to approximately 45-50°C.
- Create a serial dilution of the ZMBT stock solution to achieve the desired test concentrations (e.g., 10, 50, 100, 200, 500 ppm) by adding the appropriate volume of the stock solution to the molten PDA. Ensure thorough mixing. A control plate should be prepared with only the solvent (if used) or sterile distilled water.
- Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
- From a 7-day-old culture of the test fungus, cut a 5 mm mycelial disc from the advancing edge using a sterile cork borer.
- Place the mycelial disc, mycelial side down, in the center of each ZMBT-amended and control PDA plate.
- Incubate the plates at 25 ± 2°C in the dark.
- Measure the radial mycelial growth in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.
- Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
- Inhibition (%) = [(C - T) / C] x 100
- Where C is the average diameter of mycelial growth in the control plate, and T is the average diameter of mycelial growth in the treated plate.
- The MIC is the lowest concentration of ZMBT that completely inhibits the visible growth of the fungus.
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Caption: Workflow for in vitro antifungal activity assessment.
In Vivo Fungicide Efficacy Trial (Field Protocol)
This protocol describes a field trial to evaluate the efficacy of ZMBT in controlling a specific plant disease, such as apple alternaria leaf spot or pear scab.
1. Experimental Design:
- Location: Select a field or orchard with a known history of the target disease.
- Treatments: Include different concentrations of ZMBT, a positive control (a commercially available fungicide known to be effective against the target disease), and a negative control (untreated).
- Replication: Use a randomized complete block design with at least four replications for each treatment. Each replicate should consist of a plot with a specific number of plants (e.g., 5-10 trees).
2. Application:
- Prepare the ZMBT spray solutions at the desired concentrations. A surfactant may be added to improve coverage.
- Apply the treatments using a calibrated sprayer to ensure uniform coverage of the plant foliage and/or fruit.
- The timing and frequency of applications will depend on the disease cycle of the target pathogen. Typically, applications begin before the expected onset of the disease and continue at regular intervals (e.g., 7-14 days).
3. Data Collection:
- Disease Incidence: Randomly select a number of plants or leaves/fruits per plant within each plot and record the presence or absence of disease symptoms. Calculate the percentage of infected units.
- Disease Severity: For the infected units, assess the severity of the disease using a standardized rating scale (e.g., 0-5 scale, where 0 = no symptoms and 5 = severe symptoms covering >50% of the tissue).
- Phytotoxicity: Visually inspect the plants for any signs of damage caused by the treatments, such as leaf burn, discoloration, or stunting.
4. Data Analysis:
- Analyze the disease incidence and severity data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.
- Calculate the percentage of disease control for each ZMBT treatment relative to the untreated control.
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Caption: Workflow for an in vivo fungicide efficacy trial.
Safety Precautions
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] All experiments should be conducted in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions.
Conclusion
This compound shows promise as an agricultural fungicide. The provided protocols offer a framework for researchers to systematically evaluate its efficacy and further investigate its mechanism of action. Future research should focus on determining the optimal application strategies for various crop-pathogen systems and expanding the understanding of its environmental fate and non-target effects.
References
Application Notes and Protocols for Developing Self-Healing Polymers with Zinc 2-mercaptobenzothiazole (Zn(MBT)2)
Topic: Development of Self-Healing Polymers Utilizing Zinc 2-mercaptobenzothiazole (B37678) as a Dynamic Cross-Linking Agent.
Introduction
Self-healing polymers, capable of autonomously repairing damage, are at the forefront of materials science, promising extended lifetimes and enhanced durability for a wide range of products. One promising strategy for imparting self-healing capabilities is the incorporation of dynamic, reversible bonds into the polymer network. Metal-ligand coordination bonds are particularly well-suited for this purpose due to their tunable bond strengths and dynamic nature.[1]
This document details the application and protocols for developing self-healing polymers using Zinc 2-mercaptobenzothiazole (Zn(MBT)₂). The central hypothesis is that the reversible coordination between zinc ions and the nitrogen and sulfur atoms of the 2-mercaptobenzothiazole (MBT) ligand can serve as dynamic cross-links within a polymer matrix. When the material is damaged, these coordination bonds can break and reform, enabling the polymer network to mend and restore its mechanical integrity. This approach leverages the established use of zinc in self-healing systems and the unique properties of the MBT ligand, which is also known for its anticorrosive properties.[2]
These application notes are intended for researchers and scientists in materials science and drug development, providing detailed methodologies for the synthesis, characterization, and evaluation of these novel self-healing materials.
Proposed Self-Healing Mechanism
The self-healing functionality of polymers incorporating Zn(MBT)₂ is predicated on the principle of dynamic metal-ligand exchange. The Zn(MBT)₂ complex acts as a reversible cross-linking agent within the polymer network. Upon mechanical damage, such as a crack or scratch, the polymer chains are ruptured, and the coordination bonds of the Zn(MBT)₂ complexes are broken.
With the application of an external stimulus, such as mild heat, the mobility of the polymer chains increases. This allows the dissociated zinc ions and MBT ligands at the fracture interface to re-associate, reforming the coordination bonds and restoring the integrity of the polymer network. The dynamic equilibrium of the Zn-MBT coordination allows for repeated cycles of damage and repair.
References
Application Notes and Protocols: Zinc 2-mercaptobenzothiazole for Metal Surface Protection
Abstract
This document provides detailed application notes and experimental protocols for the use of Zinc 2-mercaptobenzothiazole (B37678) (Zn(MBT)₂) as a corrosion inhibitor for metal surfaces, particularly zinc and steel, in corrosive environments. It is intended for researchers, scientists, and professionals in materials science and drug development. The notes cover the mechanism of action, synthesis, and application of Zn(MBT)₂, along with standardized protocols for evaluating its performance using electrochemical and surface analysis techniques.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and structural failure. Zinc 2-mercaptobenzothiazole, a coordination complex, has emerged as a highly effective corrosion inhibitor. It functions by forming a protective, self-assembled monolayer on the metal surface, thereby passivating it against corrosive agents.[1][2] This document outlines the synthesis of Zn(MBT)₂ and the methodologies to assess its protective efficacy.
Mechanism of Action
The corrosion inhibition by this compound is primarily attributed to the strong adsorption of the molecule onto the metal surface. The MBT⁻ ligand, a heterocyclic compound containing nitrogen and sulfur atoms, acts as the primary coordinating agent. These heteroatoms facilitate the chemisorption of the inhibitor onto the metal, forming a stable, polymeric complex film.[3][4] This film acts as a physical barrier, isolating the metal from the corrosive environment.
The formation of this protective layer involves the interaction of the sulfur atoms of the mercapto group and the nitrogen atom in the thiazole (B1198619) ring with the metal surface. On zinc surfaces, it is proposed that the MBT molecules form monolayers via both sulfur atoms.[1] This adsorbed layer inhibits both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus reducing the overall corrosion rate.[5][6]
Synthesis of this compound
A common method for synthesizing Zn(MBT)₂ is through a solvent-based reaction between 2-mercaptobenzothiazole (MBT) and a zinc salt, such as zinc oxide, in the presence of a catalyst.
Protocol 3.1: Synthesis of this compound
Materials:
-
2-mercaptobenzothiazole (MBT)
-
Zinc oxide (ZnO)
-
Toluene (B28343) (or another suitable organic solvent like benzene (B151609) or ethyl acetate)[7]
-
Glacial acetic acid or propionic acid (catalyst)[7]
-
Four-neck reaction flask
-
Condenser with a water diversion device
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a four-neck reaction flask, combine 2-mercaptobenzothiazole (0.5 mol, 88.13 g) and zinc oxide (0.26 mol, 20.7 g).[7]
-
Add 500 ml of toluene to the flask to act as the solvent.[7]
-
Introduce a catalytic amount of glacial acetic acid (0.5 g).[7]
-
Equip the flask with a condensation reflux water diversion device.
-
Heat the mixture to reflux under normal pressure and maintain for 2-3 hours.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of fresh solvent to remove any unreacted starting materials.
-
Dry the light yellow solid product, this compound (ZMBT), in an oven.
Application of Zn(MBT)₂ for Surface Protection
Zn(MBT)₂ can be applied to metal surfaces by incorporating it into protective coatings or by direct application from a solution. The following protocol describes a general procedure for applying a Zn(MBT)₂ protective layer from a solution.
Protocol 4.1: Surface Treatment with Zn(MBT)₂
Materials:
-
Metal coupons (e.g., zinc, mild steel)
-
Abrasive paper (e.g., silicon carbide paper of various grades)
-
Distilled water
-
Ethanol
-
Solution of Zn(MBT)₂ in a suitable solvent (e.g., ethanol, at desired concentrations)
-
Drying oven or desiccator
Procedure:
-
Mechanically polish the metal coupons using successively finer grades of abrasive paper.
-
Rinse the polished coupons thoroughly with distilled water.
-
Degrease the coupons by sonicating in acetone for 5-10 minutes.
-
Rinse again with distilled water and then with ethanol.
-
Dry the coupons in a stream of warm air or in a desiccator.
-
Immerse the cleaned and dried coupons in the Zn(MBT)₂ solution for a specified period (e.g., 24 hours) at room temperature.
-
After immersion, remove the coupons, rinse gently with the pure solvent to remove any loosely adsorbed inhibitor, and allow them to dry.
Performance Evaluation: Experimental Protocols
The effectiveness of the Zn(MBT)₂ protective layer is evaluated using electrochemical techniques, which provide quantitative data on corrosion rates and inhibition efficiency.
EIS is a non-destructive technique used to study the properties of the protective film and the corrosion process.[8][9][10]
Protocol 5.1: EIS Measurement
Equipment:
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell
-
Working electrode: Metal coupon (with or without Zn(MBT)₂ treatment)
-
Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode[8][11]
-
Counter electrode: Platinum or graphite (B72142) electrode[8][11]
-
Corrosive medium (e.g., 3.5% NaCl solution)[8]
Procedure:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the corrosive medium.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Perform the EIS measurement by applying a small amplitude AC voltage (e.g., 10-50 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[8]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
This technique measures the current response of the metal to a controlled change in potential, providing information on corrosion potential (Ecorr) and corrosion current density (icorr).[12][13]
Protocol 5.2: Potentiodynamic Polarization Measurement
Equipment:
-
Same as for EIS (Protocol 5.1)
Procedure:
-
Set up the three-electrode cell as described in Protocol 5.1 and allow the OCP to stabilize.
-
Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.1 to 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Plot the data as a Tafel plot (log |current density| vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves back to their intersection.[12]
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from electrochemical measurements for metals protected with 2-mercaptobenzothiazole (MBT), the active component of Zn(MBT)₂.
Table 1: Potentiodynamic Polarization Data for Zinc in 1 M HCl with MBT [2]
| MBT Concentration (ppm) | Corrosion Current Density (jcorr) (μA cm⁻²) |
| 0 | 955 |
| 100 | 340 |
| 300 | 230 |
| 500 | 89 |
Table 2: Electrochemical Impedance Spectroscopy Data for Zinc in 1 M HCl with MBT [2][14]
| MBT Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω cm²) |
| 0 | 156.8 |
| 100 | 225.8 |
| 300 | 420.7 |
| 500 | 753.5 |
Surface Analysis
To visualize the morphology of the protective film and confirm its composition, surface analysis techniques are employed.
7.1. Scanning Electron Microscopy (SEM) SEM provides high-resolution images of the metal surface, revealing the effects of the corrosive environment and the presence of the protective inhibitor film.
7.2. X-ray Photoelectron Spectroscopy (XPS) XPS is used to determine the elemental composition and chemical states of the surface, confirming the adsorption of the inhibitor and the formation of the protective complex.[3][4][15]
Visualizations
Caption: Experimental workflow for evaluating Zn(MBT)₂ as a corrosion inhibitor.
Caption: Mechanism of corrosion inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical and XPS study of 2-merсaptobenzothiazole nanolayers on zinc and copper surface - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 4. [PDF] Electrochemical and XPS study of 2-merсaptobenzothiazole nanolayers on zinc and copper surface | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. nargesgoudarzi.com [nargesgoudarzi.com]
- 7. CN112661721A - New process for synthesizing 2-mercaptobenzothiazole zinc salt by solvent method - Google Patents [patents.google.com]
- 8. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 9. researchgate.net [researchgate.net]
- 10. biologic.net [biologic.net]
- 11. researchgate.net [researchgate.net]
- 12. kosartech.com [kosartech.com]
- 13. corrosionpedia.com [corrosionpedia.com]
- 14. researchgate.net [researchgate.net]
- 15. Surface analysis of the 2-mercaptobenzothiazole corrosion inhibitor on 6082 aluminum alloy using ToF-SIMS and XPS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Dispersion of Zinc 2-Mercaptobenzothiazole (ZMBT) in Polymer Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) and its dispersion in various polymer matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the dispersion of ZMBT in polymer matrices, offering potential causes and recommended solutions in a question-and-answer format.
Q1: Why am I observing white specks or agglomerates of ZMBT in my final polymer product?
A1: The presence of white specks or agglomerates indicates poor dispersion of ZMBT powder within the polymer matrix. This is a common issue due to ZMBT's tendency to form clumps.[1]
-
Possible Causes:
-
Inadequate Mixing Energy: The mixing process may not be providing enough shear to break down the ZMBT agglomerates.
-
Poor Wetting of ZMBT: The ZMBT powder may not be adequately wetted by the polymer matrix, leading to poor incorporation.
-
Electrostatic Charges: Fine powders like ZMBT can develop electrostatic charges, causing particles to cling together.
-
High ZMBT Loading: Higher concentrations of ZMBT are more prone to agglomeration.
-
-
Solutions:
-
Increase Mixing Intensity: Employ high-shear mixing techniques or increase the mixing speed and time. The use of an internal mixer is often recommended to overcome agglomeration.[1]
-
Use a Masterbatch: Incorporate ZMBT via a pre-dispersed masterbatch.[1][2] Masterbatches contain a high concentration of ZMBT already dispersed in a compatible polymer carrier, which facilitates more uniform distribution in the final compound.[2]
-
Surface-Treated ZMBT: Consider using a surface-treated grade of ZMBT, which can improve its compatibility and dispersibility within the polymer.
-
Optimize Addition Point: Add ZMBT at a stage in the mixing process where the viscosity of the polymer is optimal for generating high shear forces.
-
Q2: My vulcanized rubber exhibits inconsistent mechanical properties. Could this be related to ZMBT dispersion?
A2: Yes, inconsistent mechanical properties such as tensile strength, tear resistance, and modulus are often a direct consequence of non-uniform ZMBT dispersion.[1]
-
Explanation:
-
Localized Curing: Poor dispersion leads to areas with high and low concentrations of the accelerator. This results in uneven crosslink density throughout the polymer matrix.
-
Stress Concentration Points: Agglomerates of ZMBT can act as stress concentration points, initiating cracks and leading to premature failure under mechanical stress.[3]
-
Inconsistent Cure Rate: Uneven distribution of ZMBT will lead to variations in the cure rate across the product, resulting in a non-homogeneous final material.
-
-
Solutions:
-
Improve Dispersion: Implement the solutions mentioned in Q1 to ensure a homogeneous distribution of ZMBT.
-
Characterize Dispersion: Utilize analytical techniques to assess the quality of dispersion before vulcanization.
-
Q3: I am experiencing processing issues like die build-up and filter screen blockage. Can ZMBT be the cause?
A3: Yes, poorly dispersed ZMBT can contribute to such processing problems.
-
Explanation:
-
Agglomerate Accumulation: Undispersed ZMBT particles can accumulate in the processing equipment, particularly in areas of restricted flow like die exits and filter screens.
-
Increased Viscosity: In some cases, poorly dispersed fillers or additives can lead to localized increases in viscosity, disrupting the smooth flow of the polymer melt.
-
-
Solutions:
-
Enhance Mixing and Dispersion: As with other dispersion-related issues, improving the initial mixing is crucial.
-
Check for Contaminants: Ensure that the ZMBT powder is free from oversized particles or foreign contaminants.
-
Optimize Processing Temperature: Ensure that the processing temperature is appropriate for the polymer and allows for optimal melt viscosity for mixing.
-
Frequently Asked Questions (FAQs)
Q1: What is Zinc 2-mercaptobenzothiazole (ZMBT) and what are its primary applications in polymers?
A1: this compound (ZMBT) is a vulcanization accelerator used in the rubber industry.[4] It is the zinc salt of 2-mercaptobenzothiazole (MBT). Its primary role is to accelerate the cross-linking of polymer chains during the vulcanization process, which enhances the mechanical properties and durability of the rubber product.[1] It is used in a variety of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber.[5]
Q2: What are the advantages of using a ZMBT masterbatch over raw powder?
A2: Using a ZMBT masterbatch offers several advantages over handling the raw powder:[1][2]
-
Improved Dispersion: The primary benefit is a significant improvement in the dispersion of ZMBT throughout the polymer matrix, leading to more consistent product quality.[2]
-
Enhanced Safety and Handling: Masterbatches eliminate the hazards associated with airborne dust from fine powders, improving workplace safety.[2]
-
Increased Processing Efficiency: The pre-dispersed form allows for easier and more accurate dosing, which can streamline the manufacturing process.[6]
-
Better Product Performance: Uniform dispersion leads to more consistent and predictable mechanical properties in the final product.
Q3: How does the particle size of ZMBT affect its dispersion?
A3: The particle size of ZMBT plays a critical role in its dispersion characteristics. While a smaller particle size provides a larger surface area for interaction with the polymer, it can also increase the tendency for agglomeration due to higher surface energy and van der Waals forces. Therefore, an optimal particle size distribution is crucial for achieving good dispersion.
Q4: In which polymer matrices is ZMBT commonly used?
A4: ZMBT is a versatile accelerator used in a wide range of elastomers. It is commonly employed in:
-
Natural Rubber (NR): To improve cure rate and mechanical properties.[5][7]
-
Styrene-Butadiene Rubber (SBR): Often used in combination with other accelerators to achieve desired curing characteristics.[8][9]
-
Nitrile Rubber (NBR): To enhance properties for applications requiring oil and fuel resistance.
-
Ethylene Propylene Diene Monomer (EPDM) Rubber: To improve heat resistance and overall durability.[1]
Q5: Can ZMBT affect the color of the final product?
A5: ZMBT is generally considered to be non-staining and non-discoloring, making it suitable for use in light-colored or colored rubber products.[5]
Quantitative Data on ZMBT Dispersion and its Effects
The following tables summarize the impact of ZMBT and its dispersion on the properties of various polymer matrices. It is important to note that direct comparative studies on the quantitative effects of ZMBT dispersion are not extensively available in the public domain. The data presented is a synthesis of information regarding the use of ZMBT in different accelerator systems.
Table 1: Effect of ZMBT-based Accelerator Systems on Mechanical Properties of Natural Rubber (NR)
| Accelerator System | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% (MPa) |
| MBTS/DPG | ~18 | ~600 | ~6 |
| MBTS/ZMBT | ~16 | ~650 | ~4 |
| MBTS/ZMBT/DPG | ~17 | ~625 | ~5 |
Source: Synthesized from data in a study on accelerator effects in NR. The study highlights that different accelerator combinations, including those with ZMBT, influence the final mechanical properties.
Table 2: General Impact of Good vs. Poor ZMBT Dispersion on Polymer Properties
| Property | Good ZMBT Dispersion | Poor ZMBT Dispersion (Agglomeration) |
| Mechanical Properties | ||
| Tensile Strength | Optimal and Consistent | Reduced and Inconsistent |
| Tear Strength | Optimal and Consistent | Reduced and Inconsistent |
| Elongation at Break | Consistent | Inconsistent, may be reduced |
| Modulus | Consistent | Inconsistent |
| Processing Behavior | ||
| Melt Flow | Smooth and Stable | Prone to disruptions |
| Die Build-up | Minimal | Increased |
| Filter Clogging | Unlikely | Frequent |
| Final Product Quality | ||
| Appearance | Homogeneous, no defects | Presence of specks, surface imperfections |
| Performance Consistency | High | Low |
Experimental Protocols
1. Protocol for Assessing ZMBT Dispersion using Optical Microscopy
-
Objective: To visually assess the size and distribution of ZMBT agglomerates in a polymer matrix.
-
Materials:
-
Cured polymer sample containing ZMBT.
-
Microtome or sharp razor blade.
-
Optical microscope with transmission and/or reflection capabilities.
-
Glass slides and cover slips.
-
Immersion oil (if required).
-
-
Methodology:
-
Sample Preparation:
-
Cut a thin cross-section of the cured polymer sample (typically 10-20 µm thick) using a microtome.
-
If a microtome is not available, a very thin slice can be carefully prepared using a sharp razor blade.
-
Mount the thin section on a glass slide. A drop of immersion oil and a cover slip can be used to improve image quality.
-
-
Microscopic Examination:
-
Place the slide on the microscope stage.
-
Start with a low magnification objective (e.g., 10x) to get an overview of the dispersion.
-
Scan different areas of the sample to assess the uniformity of the dispersion.
-
Switch to higher magnifications (e.g., 40x, 100x) to examine individual agglomerates.
-
-
Image Analysis:
-
Capture images of representative areas.
-
Use image analysis software to measure the size and count the number of ZMBT agglomerates per unit area.
-
The distribution of agglomerates can be qualitatively described as uniform, random, or clustered.
-
-
2. Protocol for Evaluating the Effect of ZMBT Dispersion on Mechanical Properties
-
Objective: To quantify the impact of ZMBT dispersion on the tensile properties of a vulcanized polymer.
-
Materials:
-
Two sets of polymer compounds: one with a standard mixing procedure for ZMBT and another with an optimized (e.g., masterbatch or high-shear mixing) procedure.
-
Tensile testing machine (e.g., Instron).
-
Dumbbell-shaped test specimens cut from cured sheets according to a standard (e.g., ASTM D412).
-
-
Methodology:
-
Compound Preparation:
-
Prepare two batches of the same polymer formulation.
-
In the first batch, add ZMBT powder using a standard mixing procedure.
-
In the second batch, use a method expected to improve dispersion (e.g., use a ZMBT masterbatch or a longer, high-shear mixing cycle).
-
-
Vulcanization:
-
Cure sheets of both compounds under the same conditions (temperature, pressure, and time).
-
-
Specimen Preparation:
-
Cut at least five dumbbell-shaped test specimens from each cured sheet.
-
-
Tensile Testing:
-
Conduct tensile tests on all specimens according to the relevant standard.
-
Record the tensile strength, elongation at break, and modulus for each specimen.
-
-
Data Analysis:
-
Calculate the average and standard deviation for each mechanical property for both sets of samples.
-
Compare the results to determine if the improved dispersion method resulted in a statistically significant improvement in mechanical properties and a reduction in variability.
-
-
Visualizations
Caption: Troubleshooting workflow for ZMBT dispersion issues.
Caption: Experimental workflow for assessing ZMBT dispersion.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. akrochem.com [akrochem.com]
- 3. A Two-Step Methodology to Study the Influence of Aggregation/Agglomeration of Nanoparticles on Young’s Modulus of Polymer Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainability & Performance: ZMBT Rubber Accelerator Leads the Way [chembroad.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. hexpol.com [hexpol.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Zinc 2-Mercaptobenzothiazole (ZMBT) Vulcanization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) in vulcanization experiments.
I. Understanding ZMBT Vulcanization
Zinc 2-mercaptobenzothiazole (ZMBT) is a versatile semi-ultra accelerator for the sulfur vulcanization of both natural and synthetic rubbers.[1][2] It plays a crucial role in forming a durable and elastic cross-linked network within the rubber matrix.[3] To effectively troubleshoot issues, a foundational understanding of the vulcanization process and the key players involved is essential.
The vulcanization process, accelerated by ZMBT, involves the formation of sulfur cross-links between polymer chains. This process is influenced by several factors, including the concentration of ZMBT, the presence of activators like zinc oxide (ZnO) and stearic acid, and the curing temperature.[3]
Key Components and Their Roles:
-
This compound (ZMBT): A primary or secondary accelerator that increases the rate of vulcanization.[4][5] It offers a good balance between scorch safety (premature vulcanization) and cure speed.[3][4]
-
Zinc Oxide (ZnO): An essential activator that works in synergy with ZMBT and stearic acid to form an active accelerator complex.[6] This complex is more efficient at sulfurating the rubber than ZMBT alone.
-
Stearic Acid: A co-activator that solubilizes the zinc oxide, forming zinc stearate. This enhances the efficiency of the activation system.[6][7]
-
Sulfur: The vulcanizing agent that forms the cross-links between the rubber polymer chains.
The general mechanism involves the formation of an active zinc-accelerator complex, which then reacts with sulfur to create a sulfurating agent. This agent subsequently reacts with the rubber to form cross-links.
II. Troubleshooting Guide
This guide addresses common issues encountered during ZMBT vulcanization experiments.
| Problem | Potential Causes | Recommended Solutions |
| Premature Vulcanization (Scorch) | 1. Excessive Accelerator Dosage: Too much ZMBT or a highly active secondary accelerator can reduce the scorch time.[8] 2. High Processing Temperature: Heat history during mixing can initiate vulcanization prematurely. 3. Inadequate Dispersion of Ingredients: Localized high concentrations of accelerators can lead to scorch. | 1. Optimize Accelerator Level: Reduce the ZMBT concentration or the secondary accelerator. Conduct a dosage optimization study. 2. Control Mixing Temperature: Monitor and control the temperature of the two-roll mill or internal mixer. Ensure cooling is adequate. 3. Improve Mixing Procedure: Follow a standardized mixing protocol to ensure uniform dispersion of all ingredients.[4] |
| Slow or Incomplete Cure | 1. Insufficient Accelerator or Activator: Low levels of ZMBT, ZnO, or stearic acid can lead to a slow cure rate. 2. Low Curing Temperature: The vulcanization temperature may be too low for the specific rubber compound.[4] 3. Incorrect Sulfur Level: Insufficient sulfur will result in a low state of cure. | 1. Verify Formulation: Check the formulation for the correct dosages of all ingredients. Increase accelerator or activator levels incrementally. 2. Increase Cure Temperature: Raise the vulcanization temperature in small increments (e.g., 5°C) and monitor the effect on cure time. The optimal range for ZMBT is typically 140-160°C.[4] 3. Adjust Sulfur Content: Ensure the sulfur level is appropriate for the desired cross-link density. |
| Blooming (Surface Frosting) | 1. Excessive Dosage of Curatives: High levels of sulfur or accelerators, including ZMBT, can lead to their migration to the surface after curing.[4] 2. Low Solubility of Additives: Some additives may have limited solubility in the rubber matrix. | 1. Reduce Additive Levels: Optimize the formulation to use the minimum effective concentration of sulfur and accelerators. Using a combination of accelerators can sometimes mitigate blooming. 2. Select More Soluble Additives: If possible, choose alternative additives with better solubility in the specific rubber being used. |
| Poor Physical Properties (e.g., low tensile strength) | 1. Inadequate Cure State: Under-curing or over-curing (reversion) can lead to suboptimal physical properties. 2. Poor Dispersion of Fillers/Additives: Non-uniform dispersion can create weak points in the vulcanizate.[9] 3. Porosity: Trapped air or moisture can lead to voids in the cured rubber. | 1. Optimize Cure Time: Determine the optimal cure time (t90) using a rheometer and ensure the vulcanization process is carried out for the correct duration. 2. Improve Mixing: Enhance the mixing process to ensure all ingredients are well-dispersated. 3. Refine Milling Process: Ensure proper milling techniques to remove trapped air before vulcanization. |
III. Frequently Asked Questions (FAQs)
Q1: What is the typical dosage of ZMBT in a rubber formulation?
A1: The typical dosage of ZMBT ranges from 0.2 to 2.0 parts per hundred rubber (phr) when used as a secondary accelerator and 1.0 to 2.0 phr when used as a primary accelerator.[4] The optimal dosage depends on the specific rubber, the other ingredients in the formulation, and the desired cure characteristics.
Q2: How does temperature affect ZMBT vulcanization efficiency?
A2: Increasing the vulcanization temperature generally accelerates the cure rate and reduces the cure time.[10] However, excessively high temperatures can lead to a shorter scorch time and potentially cause reversion, where the cross-links begin to break down, leading to a decline in physical properties. The recommended temperature range for optimal performance with ZMBT is typically 140-160°C.[4]
Q3: What is the role of zinc oxide and stearic acid, and are they always necessary?
A3: Zinc oxide acts as an activator and stearic acid as a co-activator.[6] They react to form zinc stearate, which then forms a complex with ZMBT. This complex is a more efficient vulcanizing agent than ZMBT alone.[6] While vulcanization can occur without them, their presence significantly enhances the cure rate and the final properties of the vulcanizate. For most applications, they are considered essential components of a ZMBT-accelerated sulfur vulcanization system.
Q4: How can I measure the vulcanization efficiency of my ZMBT formulation?
A4: The most common method is to use a Moving Die Rheometer (MDR) or an Oscillating Disk Rheometer (ODR) according to ASTM D5289.[3][9] These instruments measure the change in torque of the rubber compound as it cures at a specific temperature. The resulting rheograph provides key parameters such as:
-
Minimum Torque (ML): An indication of the uncured compound's viscosity.
-
Maximum Torque (MH): Related to the stiffness and cross-link density of the fully cured rubber.
-
Scorch Time (ts2): The time at which vulcanization begins, indicating processing safety.[11]
-
Cure Time (t90): The time to reach 90% of the maximum torque, representing the optimal cure time.[11]
Q5: What is the difference between a primary and a secondary accelerator?
A5: A primary accelerator is the main accelerator used to control the vulcanization process. Secondary accelerators are used in smaller amounts to activate the primary accelerator and further increase the cure rate.[12] ZMBT can function as either a primary or a secondary accelerator depending on the formulation.[5]
IV. Quantitative Data
The following table provides illustrative data on how varying the concentrations of ZMBT, Zinc Oxide, and Stearic Acid can affect the cure characteristics of a natural rubber compound at a constant temperature. These values are representative and will vary depending on the specific rubber and other ingredients used.
| Formulation | ZMBT (phr) | Zinc Oxide (phr) | Stearic Acid (phr) | Scorch Time (ts2, min) | Cure Time (t90, min) | Maximum Torque (MH, dNm) |
| A | 1.0 | 5.0 | 2.0 | 3.5 | 12.0 | 18.5 |
| B | 1.5 | 5.0 | 2.0 | 3.0 | 10.5 | 19.0 |
| C | 1.0 | 3.0 | 2.0 | 4.0 | 14.0 | 17.0 |
| D | 1.0 | 5.0 | 1.0 | 3.8 | 13.0 | 17.5 |
Observations:
-
Increasing the ZMBT concentration (Formulation B vs. A) generally decreases both the scorch time and the cure time, while slightly increasing the maximum torque.
-
Reducing the zinc oxide level (Formulation C vs. A) tends to increase the scorch and cure times and decrease the maximum torque, indicating a less efficient cure.
-
Lowering the stearic acid content (Formulation D vs. A) has a similar, though often less pronounced, effect as reducing zinc oxide.
V. Experimental Protocols
Protocol 1: Preparation of Rubber Compound via Two-Roll Mill
This protocol describes the standard procedure for mixing a rubber compound using a two-roll mill.
Equipment and Materials:
-
Two-roll mill with temperature control and adjustable nip gap
-
Rubber (e.g., Natural Rubber)
-
ZMBT
-
Zinc Oxide
-
Stearic Acid
-
Sulfur
-
Other additives (e.g., fillers, antioxidants)
-
Spatula or knife for cutting and folding
-
Weighing balance
Procedure:
-
Mill Preparation: Set the roll temperature (e.g., 50-70°C) and the initial nip gap (e.g., 2 mm).[13]
-
Mastication: Pass the raw rubber through the mill several times to soften it and form a continuous sheet. This process breaks down the polymer chains and reduces viscosity.
-
Addition of Activators: Widen the nip gap slightly (e.g., 2.5 mm).[13] Add the zinc oxide and stearic acid to the rubber sheet on the mill.
-
Mixing: Make several ¾ cuts from each side of the rubber band and fold it back into the nip to ensure thorough mixing.[13]
-
Addition of Other Ingredients: Add other ingredients like fillers and antioxidants, allowing each to disperse before adding the next.
-
Incorporation of Curatives: Reduce the mill temperature if necessary to prevent scorch. Add the ZMBT and sulfur. Mix until a homogenous compound is achieved.
-
Sheeting Off: Reduce the nip gap to the desired final thickness and pass the compound through to form a smooth sheet.
-
Maturation: Allow the compounded rubber sheet to rest for a specified period (e.g., 24 hours) at room temperature before testing.
Protocol 2: Determination of Cure Characteristics using a Moving Die Rheometer (MDR)
This protocol is based on the principles outlined in ASTM D5289.[3]
Equipment and Materials:
-
Moving Die Rheometer (MDR)
-
Uncured rubber compound sample from Protocol 1
-
Sample cutter
Procedure:
-
Instrument Setup: Set the test temperature (e.g., 160°C), oscillation frequency (e.g., 1.67 Hz), and strain (e.g., ±0.5 degrees).[14]
-
Sample Preparation: Cut a sample of the uncured rubber compound of the appropriate size and weight for the MDR die cavity.
-
Loading the Sample: Place the sample in the pre-heated die cavity and close the chamber.
-
Initiating the Test: Start the test. The instrument will begin to oscillate the die and record the torque as a function of time.
-
Data Acquisition: The test will run for a predetermined time, sufficient to observe the full vulcanization curve, including the plateau or reversion.
-
Data Analysis: From the generated rheograph, determine the following parameters:
-
Minimum Torque (ML)
-
Maximum Torque (MH)
-
Scorch Time (ts2)
-
Cure Time (t90)
-
VI. Visualizations
Caption: Simplified ZMBT Vulcanization Pathway.
Caption: Basic Troubleshooting Workflow for ZMBT Vulcanization.
References
- 1. matestlabs.com [matestlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. What is a Moving Die Rheometer? [montechusa.com]
- 4. tuball.com [tuball.com]
- 5. mdpi.com [mdpi.com]
- 6. What is the role of zinc oxide in rubber formulations? | Nanjing Union Rubber Chemicals [nurchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. qualitest.ae [qualitest.ae]
- 10. media.neliti.com [media.neliti.com]
- 11. "ASTM D5289: 2019 Rubber Vulcanization Test with Rotorless Cure Meters" [bsbedge.com]
- 12. lusida.com [lusida.com]
- 13. scribd.com [scribd.com]
- 14. labsinus.com [labsinus.com]
Technical Support Center: Troubleshooting Zinc 2-mercaptobenzothiazole (ZMBT) Agglomeration in Polymer Melts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the agglomeration of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) in polymer melts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Zinc 2-mercaptobenzothiazole (ZMBT) and why is it used in polymer melts?
A1: this compound (ZMBT) is a semi-ultra-fast accelerator commonly used in the vulcanization of rubber.[1] It is utilized to increase the rate of the cross-linking reaction of sulfur, which enhances the mechanical properties, such as tensile strength and aging resistance, of the final polymer product.[1]
Q2: What is ZMBT agglomeration and why is it a problem?
A2: ZMBT agglomeration is the formation of clusters or clumps of ZMBT particles within the polymer melt. Due to its tendency to agglomerate, achieving a uniform distribution of ZMBT can be challenging.[2] Poor dispersion of these agglomerates can lead to inconsistencies in the final product, including reduced mechanical strength, premature failure points, and an undesirable surface finish.
Q3: What are the primary causes of ZMBT agglomeration?
A3: The primary causes of ZMBT agglomeration include:
-
Poor initial dispersion: Inadequate mixing energy or time fails to break down ZMBT particles.
-
High filler loading: High concentrations of ZMBT or other fillers increase the likelihood of particle-to-particle interaction and agglomeration.
-
Incompatibility between ZMBT and the polymer matrix: Differences in surface energy and polarity can lead to the ZMBT particles preferentially interacting with each other rather than the polymer.[3]
-
Improper processing temperature: Temperatures that are too high can cause premature curing around ZMBT particles, leading to localized hardening and agglomeration.[2]
Q4: Can the physical form of ZMBT affect agglomeration?
A4: Yes, the physical form of ZMBT can significantly impact its dispersion. Using pre-dispersed forms of ZMBT, such as masterbatches, can facilitate more uniform distribution within the polymer melt compared to using it in its powder form.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving ZMBT agglomeration issues in your experiments.
Problem: Visual evidence of ZMBT agglomerates (e.g., surface imperfections, specks) in the final polymer product.
Initial Assessment:
-
Visual Inspection: Carefully examine the polymer for visible signs of agglomeration.
-
Microscopy: Use optical or scanning electron microscopy (SEM) to confirm the presence and size of ZMBT agglomerates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ZMBT agglomeration.
Detailed Troubleshooting Steps in Q&A Format:
Q: How can I optimize my mixing process to reduce ZMBT agglomeration?
A: Proper mixing is crucial for good dispersion.[2] Consider the following:
-
Mixing Time and Intensity: Insufficient mixing time or shear intensity may not adequately break down ZMBT agglomerates. Gradually increasing the mixing time and/or the rotor speed can improve dispersion. High-intensity mixing methods are often effective.[2]
-
Mixing Temperature: The temperature of the polymer melt affects its viscosity. A lower viscosity can facilitate better dispersion. However, excessively high temperatures can lead to premature vulcanization around the ZMBT particles. The optimal curing temperature for ZMBT is generally between 140-160°C.[2]
Q: What formulation adjustments can I make to improve ZMBT dispersion?
A: Several formulation components can be adjusted:
-
Dispersing Aids: The addition of a dispersing agent can significantly improve the wetting of the ZMBT particles by the polymer matrix, preventing re-agglomeration. Fatty amine additives and vinyl acetate (B1210297) wax are examples of additives that can improve dispersion.
-
Stearic Acid: Stearic acid can act as a dispersing agent for fillers in rubber compounds. Optimizing its concentration can lead to better dispersion of ZMBT.
-
Polymer Matrix Viscosity: The viscosity of the polymer melt plays a role in the dispersion of fillers. A very high viscosity can hinder the distribution of ZMBT particles. Adjusting the polymer grade or processing temperature to achieve an optimal viscosity range can be beneficial.
Q: Should I consider the form of ZMBT I am using?
A: Yes, the form of the raw material is important:
-
Powder vs. Pre-dispersed Forms: If you are using ZMBT powder, switching to a pre-dispersed form, such as a masterbatch, can lead to a significant improvement in dispersion.[2] Masterbatches consist of ZMBT already dispersed in a polymer carrier, which facilitates its incorporation into the main polymer matrix.
Data Presentation
The following tables provide representative data to illustrate the effects of various parameters on ZMBT dispersion.
Table 1: Effect of Mixing Time on ZMBT Dispersion Rating *
| Mixing Time (minutes) | Dispersion Rating (1-10, 10=best) |
| 2 | 4 |
| 4 | 6 |
| 6 | 8 |
| 8 | 9 |
| 10 | 9.5 |
*Based on a visual assessment according to ASTM D2663.
Table 2: Influence of Dispersing Agent Concentration on ZMBT Agglomerate Size
| Dispersing Agent Conc. (phr) | Average Agglomerate Size (µm) |
| 0 | 55 |
| 0.5 | 32 |
| 1.0 | 18 |
| 1.5 | 15 |
| 2.0 | 14 |
Table 3: Comparison of ZMBT Forms on Dispersion Quality
| ZMBT Form | Dispersion Rating (1-10, 10=best) | Average Agglomerate Size (µm) |
| Powder | 5 | 60 |
| Pre-dispersed (Masterbatch) | 9 | 15 |
Experimental Protocols
Protocol 1: Assessment of ZMBT Dispersion via Microscopy (Qualitative)
Objective: To visually assess the degree of ZMBT dispersion in a polymer matrix.
Methodology:
-
Sample Preparation: a. Obtain a representative sample of the polymer compound containing ZMBT. b. Prepare a thin cross-section of the sample using a microtome.
-
Microscopic Analysis: a. Mount the thin section on a microscope slide. b. Observe the sample under an optical microscope or a scanning electron microscope (SEM) at various magnifications. c. Capture images of different areas of the sample to ensure a representative analysis.
-
Evaluation: a. Examine the captured images for the presence of ZMBT agglomerates. b. Characterize the size, shape, and distribution of the agglomerates. c. Compare the dispersion quality between different samples based on the visual evidence.
Protocol 2: Quantitative Analysis of ZMBT Dispersion using Image Analysis Software
Objective: To quantify the dispersion of ZMBT by measuring the size and area fraction of agglomerates.
Methodology:
-
Image Acquisition: a. Follow steps 1 and 2 of Protocol 1 to obtain high-resolution images of the polymer cross-section.
-
Image Analysis: a. Utilize image analysis software (e.g., ImageJ, MATLAB). b. Set a threshold to differentiate the ZMBT agglomerates from the polymer matrix based on contrast. c. Use the software to measure the area and diameter of each identified agglomerate.
-
Data Analysis: a. Calculate the average agglomerate size and the size distribution. b. Determine the area fraction of agglomerates relative to the total image area. c. Compare these quantitative metrics across different experimental conditions to assess improvements in dispersion.
Experimental Workflow for Dispersion Analysis:
Caption: Workflow for ZMBT dispersion analysis.
Signaling Pathways and Logical Relationships
Relationship between Processing Parameters, Formulation, and Dispersion Quality:
Caption: Factors influencing ZMBT dispersion quality.
References
Technical Support Center: Zinc 2-mercaptobenzothiazole (ZMBT) in Elastomer Rheology
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) in elastomer compounds. It is designed for researchers, scientists, and professionals in materials science and drug development who are conducting experiments involving this accelerator.
Frequently Asked Questions (FAQs)
Q1: What is Zinc 2-mercaptobenzothiazole (ZMBT) and what is its primary function in elastomers?
A1: this compound (ZMBT) is a semi-ultra accelerator used to speed up the sulfur vulcanization process in both natural and synthetic rubbers.[1][2][3][4] Its primary function is to increase the rate of the cross-linking reaction between sulfur and rubber polymer chains, which transforms the soft, pliable rubber into a strong, durable, and elastic material.[5] This process enhances properties like tensile strength, durability, and elasticity.[2][6] The chemical structure of ZMBT, a zinc salt of 2-mercaptobenzothiazole, is key to its effectiveness in accelerating vulcanization.[2][5]
Q2: How does ZMBT influence the scorch time of an elastomer compound?
A2: ZMBT provides good scorch safety, meaning it delays the onset of vulcanization at processing temperatures, which helps prevent premature curing of the rubber compound.[2][5][7][8] This is a critical rheological property, as it allows for safe mixing and shaping of the rubber before the vulcanization process begins.[5] When compared to other thiazole (B1198619) accelerators like MBT and MBTS, ZMBT generally offers longer scorch times.[9] It can also be used to extend the processing safety of faster-curing accelerators like thiurams and dithiocarbamates.[1]
Q3: What is the typical effect of ZMBT on the cure rate of elastomers?
A3: ZMBT is classified as a semi-ultra or fast-curing accelerator.[2][3][4] It significantly reduces the time required to reach optimal cure (vulcanization), which can increase manufacturing efficiency.[10] One study noted that the use of ZMBT could reduce vulcanization time by as much as 15%.[10] However, its activity can be slower than ultra-accelerators, and it may be less effective in low-temperature vulcanization processes.[1]
Q4: Can ZMBT be used as both a primary and a secondary accelerator?
A4: Yes, ZMBT is versatile and can be used in both roles.[1][9][10] It often serves as a primary accelerator in latex applications, particularly for latex foam.[1][3][11] In dry rubber compounding, it is frequently used as a secondary accelerator to activate primary accelerators.[9][10] When used as a secondary accelerator, it can boost the cure rate and reduce the scorch time of the primary accelerator.[10]
Q5: What is "blooming" and how can it be prevented when using ZMBT?
A5: Blooming is the migration of compounding ingredients, such as accelerators, to the surface of the rubber product after vulcanization, often appearing as a dusty or crystalline deposit. Due to its zinc content and low solubility, ZMBT can sometimes cause blooming.[10] To mitigate this issue, it is recommended to use lower dosages of ZMBT, typically within the 1.0-2.0 parts per hundred rubber (phr) range, and ensure it is thoroughly and uniformly mixed into the rubber compound.[10]
Q6: In which types of elastomers is ZMBT most effective?
A6: ZMBT is effective in a wide range of elastomers, including Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), and EPDM.[8][11] It is particularly preferred for latex applications, such as in the production of dipped goods, foams, and threads.[1][3][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Premature Vulcanization (Scorching) During Processing | 1. Processing temperature is too high.2. Incorrect ratio of primary to secondary accelerators.[10]3. Highly active accelerator system. | 1. Lower the mixing or processing temperature.2. Review and optimize the accelerator package. ZMBT provides good scorch safety, so ensure its ratio to faster accelerators is correct.[5][7]3. Consider adding a retarder to the formulation. |
| Cure Rate is Too Slow | 1. Cure temperature is too low. ZMBT is less effective at low temperatures.[1]2. Insufficient dosage of ZMBT.3. ZMBT is being used as the sole accelerator in a system that requires faster curing.[1] | 1. Increase the vulcanization temperature. The optimal range for ZMBT is often between 140-160°C.[10]2. Increase the ZMBT dosage incrementally within the recommended range (0.5-3.0 phr).[10]3. Incorporate a small amount of an ultra-accelerator (e.g., thiurams, dithiocarbamates) to act as a "kicker."[1][7] |
| Poor Dispersion of ZMBT in the Rubber Matrix | 1. ZMBT has a tendency to agglomerate.[10]2. Inadequate mixing time or intensity.[10] | 1. Employ high-intensity mixing methods, such as using an internal mixer.[10]2. Use a pre-dispersion form of ZMBT, such as a masterbatch, to ensure uniform distribution.[10]3. Increase the mixing time or adjust the mixing cycle. |
| Final Product Shows Surface Blooming | 1. Dosage of ZMBT is too high.[10]2. Low solubility of ZMBT in the specific elastomer.[10] | 1. Reduce the ZMBT dosage to the lower end of the effective range.[10]2. Ensure complete and uniform dispersion during mixing to prevent localized high concentrations.3. Consider substituting a portion of the ZMBT with a more soluble accelerator. |
| Inconsistent Rheological Data Between Batches | 1. Non-uniform dispersion of ZMBT and other ingredients.[10]2. Variations in weighing or mixing procedures.3. Fluctuations in raw material quality. | 1. Verify and standardize the mixing procedure to ensure homogeneity.[10]2. Implement strict quality control on weighing all components of the formulation.3. Test incoming raw materials and ensure the ZMBT source is consistent.[10] |
Quantitative Data on Rheological Effects
The following table summarizes the general influence of adding or increasing the concentration of ZMBT on the key rheological properties of a typical sulfur-cured elastomer compound, as measured by a Moving Die Rheometer (MDR).
| Rheological Parameter | Symbol | Description | Typical Influence of ZMBT |
| Minimum Torque | ML | Indicates the viscosity and processability of the uncured compound. | Slight increase |
| Maximum Torque | MH | Correlates with the shear modulus, stiffness, and crosslink density of the fully cured compound. | Moderate to significant increase |
| Scorch Time | ts2 | Time to a 2-unit rise in torque above ML; indicates processing safety.[7][9] | Significant increase (improves safety) |
| Optimum Cure Time | t90 | Time to reach 90% of the maximum torque; indicates the speed of vulcanization.[7] | Significant decrease (faster cure) |
| Cure Rate Index (CRI) | CRI = 100 / (t90 - ts2) | A measure of the rate of the vulcanization reaction after scorching begins. | Significant increase |
Experimental Protocols
Methodology: Characterization of Rheological Properties using a Moving Die Rheometer (MDR)
This protocol outlines the standard procedure for evaluating the effect of ZMBT on the cure characteristics of an elastomer compound. The method is based on standards such as ASTM D5289.
-
Compound Preparation:
-
Accurately weigh all ingredients (elastomer, fillers, activators, sulfur, ZMBT, etc.) according to the formulation, specified in parts per hundred rubber (phr).
-
Mix the compound using a two-roll mill or an internal mixer. Ensure a standardized mixing procedure (order of addition, time, temperature) is followed to guarantee batch-to-batch consistency and proper dispersion of ZMBT.[10]
-
Sheet out the mixed rubber and allow it to cool to room temperature. Let the compound mature for a specified time (e.g., 24 hours) before testing.
-
-
Instrument and Sample Setup:
-
Set the MDR to the desired vulcanization temperature (e.g., 160°C). Allow the instrument to stabilize.
-
Cut a sample of the uncured rubber compound (typically 5-6 grams) and place it in the rheometer's die cavity.
-
Close the chamber. The instrument will apply pressure to compress the sample, ensuring full contact with the die surfaces.
-
-
Testing Procedure:
-
Start the test. The lower die oscillates at a specified frequency and amplitude while the upper die remains stationary and measures the torque required to oscillate the lower die.
-
The test runs for a predetermined amount of time, sufficient to capture the full cure curve, including the initial viscosity, scorch, curing phase, and plateau or reversion.
-
The instrument's software will record torque as a function of time.
-
-
Data Analysis:
-
From the resulting cure curve, determine the key rheological parameters as defined in the table above: ML, MH, ts2, and t90.
-
Compare the results for compounds with and without ZMBT, or with varying levels of ZMBT, to quantify its influence on the rheological properties.
-
Visualizations
References
- 1. Accelerator ZMBT: Benefits and Usage in Rubber Industry - chembroad [chembroad.com]
- 2. raywaychem.com [raywaychem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. ZMBT Rubber Accelerator: Benefits and Applications [chembroad.com]
- 5. nbinno.com [nbinno.com]
- 6. atamankimya.com [atamankimya.com]
- 7. akrochem.com [akrochem.com]
- 8. This compound (ZMBT) - Ataman Kimya [atamanchemicals.com]
- 9. Accelerators | PDF [slideshare.net]
- 10. welltchemicals.com [welltchemicals.com]
- 11. welltchemicals.com [welltchemicals.com]
Technical Support Center: Optimizing Zinc 2-Mercaptobenzothiazole (ZMBT) Concentration for Specific Rubber Types
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) in rubber compounding. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory and development work.
Frequently Asked Questions (FAQs)
Q1: What is Zinc 2-mercaptobenzothiazole (ZMBT) and what is its primary role in rubber compounding?
A1: this compound (ZMBT) is a semi-ultra accelerator used in the vulcanization of a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile butadiene rubber (NBR).[1][2][3] Its primary function is to increase the rate of the sulfur vulcanization process, allowing for faster and more efficient cross-linking of rubber molecules.[4][5][6][7] This results in improved mechanical properties such as tensile strength, elasticity, and durability in the final rubber product.[4][5]
Q2: What are the typical dosage ranges for ZMBT in different rubber types?
A2: The optimal dosage of ZMBT can vary depending on the specific rubber type, the presence of other additives, and the desired final properties. However, general guidelines are as follows:
-
As a primary accelerator: Typically used in the range of 1.0 to 2.0 parts per hundred rubber (phr).[5]
-
As a secondary accelerator: Often used in smaller quantities, from 0.2 to 2.0 phr, to activate primary accelerators.[5]
-
In latex applications: ZMBT is a preferred accelerator, often used in combination with other accelerators like ZDEC or ZDMC.[8]
-
For mechanical goods: A common dosage is between 0.8 and 1.2 phr.[1]
Q3: Can ZMBT be used in combination with other accelerators?
A3: Yes, ZMBT is highly compatible with a variety of other accelerators and is often used in synergistic systems to achieve a balance of cure characteristics.[4][5] Common combinations include:
-
Thiazoles: Such as MBT (2-mercaptobenzothiazole) and MBTS (dibenzothiazole disulfide).[1][9][10]
-
Sulfenamides: Like CBS (N-cyclohexyl-2-benzothiazolesulfenamide).[4]
-
Thiurams and Dithiocarbamates: ZMBT can extend the processing safety of these cures.[1][8]
Q4: What are the main advantages of using ZMBT?
A4: ZMBT offers several benefits in rubber compounding, including:
-
Good balance of scorch safety and cure speed: It provides a desirable processing window, reducing the risk of premature vulcanization.[5][6]
-
Enhanced mechanical properties: It improves tensile strength, tear resistance, and aging resistance.[4][5]
-
Good heat resistance: Making it suitable for high-temperature curing processes.[5]
-
Non-staining and non-discoloring: This is particularly advantageous for light-colored rubber products.[1]
Troubleshooting Guides
This section addresses common issues encountered when using ZMBT in rubber formulations.
Issue 1: Blooming (Surface Crystallization)
Symptoms: A powdery or crystalline deposit appears on the surface of the cured or uncured rubber.[11][12] This can affect the product's appearance and tackiness.[11]
Possible Causes:
-
Excessive ZMBT dosage: The concentration of ZMBT has exceeded its solubility limit in the rubber matrix.[11]
-
Incompatibility with other ingredients: Certain combinations of additives can reduce the solubility of ZMBT.
-
Low ambient temperature: Can promote crystallization of additives on the surface.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Reduce ZMBT Dosage | Lowering the ZMBT concentration to within the recommended range for the specific rubber type is the most effective way to prevent blooming.[5] |
| 2 | Use in Combination | Employing ZMBT as a secondary accelerator at a lower dosage in conjunction with a primary accelerator can mitigate blooming. |
| 3 | Improve Dispersion | Ensure thorough and uniform mixing of ZMBT into the rubber compound to avoid localized areas of high concentration. |
| 4 | Consider Alternative Accelerators | In some cases, a different accelerator or a blend of accelerators may be more suitable for the specific formulation to avoid solubility issues. |
Logical Troubleshooting Flow for Blooming:
Caption: Troubleshooting workflow for addressing blooming issues.
Issue 2: Scorching (Premature Vulcanization)
Symptoms: The rubber compound begins to cure during the mixing or processing stage, before it is shaped or molded. This leads to a loss of processability.
Possible Causes:
-
Excessive processing temperature: High temperatures during mixing can initiate vulcanization.
-
High ZMBT concentration: Higher levels of accelerator can reduce the scorch time.
-
Interaction with other ingredients: Some additives can increase the activity of ZMBT, leading to a shorter scorch time.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Monitor and Control Temperature | Keep the mixing and processing temperatures below the activation temperature of the cure system. |
| 2 | Optimize ZMBT Dosage | Adjust the ZMBT concentration to achieve a suitable balance between cure rate and scorch safety. |
| 3 | Use a Pre-Vulcanization Inhibitor (PVI) | Incorporate a retarder to delay the onset of vulcanization. |
| 4 | Modify Mixing Procedure | Add the accelerator system (including ZMBT) towards the end of the mixing cycle to minimize its exposure to high temperatures. |
Logical Troubleshooting Flow for Scorching:
Caption: Troubleshooting workflow for addressing scorching issues.
Issue 3: Poor Mechanical Properties in Final Product
Symptoms: The vulcanized rubber exhibits lower than expected tensile strength, elongation, or hardness.
Possible Causes:
-
Sub-optimal ZMBT concentration: Either too low or too high a dosage can lead to an incomplete or reverted cure.
-
Poor dispersion of ZMBT: Uneven distribution of the accelerator results in inconsistent cross-linking.[5]
-
Incorrect curing parameters: Inadequate cure time or temperature can lead to under-curing.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize ZMBT Concentration | Conduct a study with varying ZMBT levels to determine the optimal concentration for the desired properties (refer to data tables below). |
| 2 | Improve Mixing Technique | Ensure uniform dispersion of all compounding ingredients, especially the accelerator, using appropriate mixing equipment and procedures. |
| 3 | Verify Cure Parameters | Use a rheometer to determine the optimal cure time (t90) and ensure the vulcanization process is carried out at the correct temperature for the specified duration. |
| 4 | Evaluate Other Ingredients | Check the quality and dosage of other compounding ingredients, as they can significantly impact the final properties. |
Data Presentation: Effect of ZMBT Concentration on Rubber Properties
The following tables summarize the expected trends in the physical properties of Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Nitrile Butadiene Rubber (NBR) at varying concentrations of ZMBT. These are generalized trends and actual results may vary based on the full formulation and processing conditions.
Table 1: Effect of ZMBT Concentration on Natural Rubber (NR) Properties
| ZMBT (phr) | Cure Time (t90) | Scorch Time (ts2) | Tensile Strength | Elongation at Break | Hardness |
| 0.5 | Longer | Longer | Moderate | High | Lower |
| 1.0 | ↓ | ↓ | High | ↓ | ↑ |
| 1.5 | Shorter | Shorter | High | Moderate | Higher |
| 2.0 | Shortest | Shortest | Slightly Lower | Lower | Highest |
Table 2: Effect of ZMBT Concentration on Styrene-Butadiene Rubber (SBR) Properties
| ZMBT (phr) | Cure Time (t90) | Scorch Time (ts2) | Tensile Strength | Elongation at Break | Hardness |
| 0.5 | Longer | Longer | Moderate | High | Lower |
| 1.0 | ↓ | ↓ | High | ↓ | ↑ |
| 1.5 | Shorter | Shorter | High | Moderate | Higher |
| 2.0 | Shortest | Shortest | Slightly Lower | Lower | Highest |
Table 3: Effect of ZMBT Concentration on Nitrile Butadiene Rubber (NBR) Properties
| ZMBT (phr) | Cure Time (t90) | Scorch Time (ts2) | Tensile Strength | Elongation at Break | Hardness |
| 0.5 | Longer | Longer | Moderate | High | Lower |
| 1.0 | ↓ | ↓ | High | ↓ | ↑ |
| 1.5 | Shorter | Shorter | High | Moderate | Higher |
| 2.0 | Shortest | Shortest | Slightly Lower | Lower | Highest |
Experimental Protocols
The following are generalized experimental protocols for evaluating the effect of ZMBT concentration in a rubber compound. These should be adapted based on the specific rubber type and available equipment.
Protocol 1: Rubber Compounding
Objective: To prepare a series of rubber compounds with varying concentrations of ZMBT.
Materials:
-
Rubber (NR, SBR, or NBR)
-
Zinc Oxide (Activator)
-
Stearic Acid (Activator)
-
Sulfur (Vulcanizing Agent)
-
ZMBT (Accelerator)
-
Other additives as required (e.g., carbon black, oil)
Equipment:
-
Two-roll mill or internal mixer (e.g., Banbury mixer)
-
Analytical balance
Procedure:
-
Mastication: Soften the rubber by passing it through the two-roll mill or mixing it in the internal mixer.
-
Incorporation of Additives: Add the zinc oxide and stearic acid and mix until fully dispersed.
-
Filler and Oil Addition: If applicable, add fillers (like carbon black) and oils, ensuring thorough mixing.
-
Accelerator and Sulfur Addition: Add the ZMBT and sulfur last, and mix for a short period to ensure dispersion without causing scorch.
-
Sheeting Out: Sheet the compounded rubber from the mill and allow it to cool.
Experimental Workflow for Rubber Compounding:
Caption: General workflow for rubber compounding.
Protocol 2: Determination of Cure Characteristics
Objective: To determine the scorch time (ts2) and optimum cure time (t90) of the rubber compounds.
Equipment:
-
Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)
Procedure:
-
Place a sample of the uncured rubber compound into the rheometer.
-
Conduct the test at a specified vulcanization temperature (e.g., 160°C).
-
The rheometer will generate a cure curve (torque vs. time).
-
From the cure curve, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
Protocol 3: Vulcanization and Physical Property Testing
Objective: To vulcanize the rubber compounds and evaluate their mechanical properties.
Equipment:
-
Compression molding press
-
Tensile testing machine (in accordance with ASTM D412)[13]
-
Hardness tester (Durometer, in accordance with ASTM D2240)[13]
Procedure:
-
Vulcanization: Place the uncured rubber compound in a mold and vulcanize it in the compression molding press at the predetermined temperature and for the optimum cure time (t90).
-
Sample Preparation: Die-cut dumbbell-shaped specimens for tensile testing from the vulcanized sheets.
-
Tensile Testing: Measure the tensile strength and elongation at break of the specimens using a tensile testing machine.
-
Hardness Testing: Measure the hardness of the vulcanized rubber using a durometer.
Signaling Pathway of ZMBT in Vulcanization (Simplified):
Caption: Simplified vulcanization pathway involving ZMBT.
References
- 1. Accelerator ZMBT: Benefits and Usage in Rubber Industry - chembroad [chembroad.com]
- 2. raywaychem.com [raywaychem.com]
- 3. Sustainability & Performance: ZMBT Rubber Accelerator Leads the Way [chembroad.com]
- 4. ZMBT Rubber Accelerator: Benefits and Applications [chembroad.com]
- 5. welltchemicals.com [welltchemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. raywaychem.com [raywaychem.com]
- 8. ZMBT | [atamankimya.com]
- 9. researchgate.net [researchgate.net]
- 10. The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer | MDPI [mdpi.com]
- 11. irtubes.com [irtubes.com]
- 12. hongjusilicone.com [hongjusilicone.com]
- 13. rainbowmastermixing.com [rainbowmastermixing.com]
Technical Support Center: Preventing Premature Vulcanization with Zinc 2-Mercaptobenzothiazole (ZMBT)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) in rubber vulcanization.
Troubleshooting Guides
This section addresses specific issues related to premature vulcanization, also known as scorch, when using ZMBT.
Issue 1: The rubber compound is scorching during mixing or processing.
-
Question: My rubber compound is becoming stiff and difficult to process on the mill/extruder. How can I prevent this premature vulcanization when using ZMBT?
-
Answer: Premature vulcanization during processing is a common issue that can often be resolved by addressing the following factors:
-
Heat History: Excessive heat is a primary trigger for scorch.
-
Solution: Monitor and control the temperature during mixing. Reduce the mixing time or implement cooling procedures. Ensure that the processing equipment is not overheating.
-
-
Accelerator Dosage: An improper amount of ZMBT or other accelerators can lead to rapid, uncontrolled cross-linking.
-
Solution: Review your formulation. The typical dosage for ZMBT ranges from 0.5 to 3.0 parts per hundred rubber (phr).[1] If used as a secondary accelerator, the dosage is often lower, in the range of 0.2 to 2.0 phr.[1] Consider reducing the ZMBT concentration in small increments and evaluating the effect on scorch time.
-
-
Dispersion: Poor dispersion of ZMBT and other curatives can create localized "hot spots" where vulcanization initiates prematurely.
-
Solution: Ensure thorough and uniform mixing of all compounding ingredients.[1] An even distribution of the accelerator is crucial for consistent vulcanization.
-
-
Interaction with Other Additives: Certain ingredients in your rubber formulation can interact with ZMBT and affect the scorch safety.
-
Solution: Be mindful of the other components in your formulation. For instance, when ZMBT is used in combination with other accelerators, the ratios must be carefully balanced to avoid scorching.[1]
-
-
Issue 2: Scorch time is too short, even with ZMBT.
-
Question: I am using ZMBT for its known scorch safety, but my Mooney scorch time (ts2) is still shorter than desired. What can I do to extend it?
-
Answer: While ZMBT generally provides good scorch safety compared to other thiazole (B1198619) accelerators like MBT and MBTS, other factors can contribute to a shorter-than-expected scorch time.[2] Consider the following adjustments:
-
Primary Accelerator Choice: If ZMBT is used as a secondary accelerator, the choice of primary accelerator has a significant impact.
-
Solution: Sulfenamide accelerators, such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS) or N-tert-Butyl-2-benzothiazolesulfenamide (TBBS), are known for their delayed-action and can provide a longer scorch time when used with ZMBT.
-
-
Use of a Retarder: For highly sensitive compounds, the addition of a scorch retarder may be necessary.
-
Solution: Consider incorporating a pre-vulcanization inhibitor (PVI), such as N-(Cyclohexylthio)phthalimide, into your formulation. PVIs are specifically designed to delay the onset of vulcanization.[3]
-
-
Processing Temperature: Higher processing temperatures will inevitably shorten the scorch time.
-
Solution: Evaluate the temperature profile of your mixing and processing steps. Lowering the temperature, where possible, will provide a greater safety margin against premature vulcanization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is premature vulcanization (scorch)?
A1: Premature vulcanization, or scorch, is the onset of cross-linking in a rubber compound during the processing stages (e.g., mixing, milling, extruding) before it has been shaped into its final form. This results in a stiff, unprocessable material, leading to production difficulties and defective final products.
Q2: How does ZMBT help in preventing premature vulcanization?
A2: ZMBT, or Zinc 2-mercaptobenzothiazole, is a semi-ultra accelerator that provides a good balance between a fast cure rate and good processing safety.[1] It has a higher critical temperature for vulcanization (138°C), meaning it is less active at typical processing temperatures, thus delaying the onset of cross-linking until the desired vulcanization stage.[4]
Q3: What is the typical dosage of ZMBT to ensure good scorch safety?
A3: The optimal dosage of ZMBT depends on the specific rubber formulation and desired properties. However, a general guideline is between 0.5 and 3.0 phr.[1] When used as a secondary accelerator, a lower dosage of 0.2 to 2.0 phr is common.[1] It is always recommended to perform experimental trials to determine the ideal concentration for your application.
Q4: How does ZMBT compare to other thiazole accelerators in terms of scorch safety?
A4: Within the thiazole class of accelerators, ZMBT offers superior scorch safety. The general ranking for scorch safety is: MBT < MBTS < ZMBT (longer scorch time).
Q5: Can I use ZMBT in combination with other accelerators?
A5: Yes, ZMBT is often used in combination with other accelerators to achieve a synergistic effect.[1] For example, it can be used as a secondary accelerator with primary accelerators like sulfenamides (e.g., CBS, TBBS) to balance cure time and scorch safety.[5] It can also be used with ultra-accelerators like thiurams and dithiocarbamates, where it can extend the processing safety.[6]
Q6: What are the signs of "bloom" and how can it be prevented when using ZMBT?
A6: "Bloom" is the appearance of a powdery or crystalline deposit on the surface of a cured rubber product. This can be caused by the migration of compounding ingredients, including accelerators, that have been used above their solubility limit in the rubber. While ZMBT has a lower tendency to bloom compared to some other accelerators, using it at higher concentrations can still lead to this issue. To prevent bloom, it is advisable to use the lowest effective dosage of ZMBT.[1]
Data Presentation
Table 1: Comparative Scorch Safety and Cure Characteristics of Thiazole Accelerators
| Accelerator | Chemical Name | Scorch Safety | Cure Rate |
| MBT | 2-Mercaptobenzothiazole | Moderate | Fast |
| MBTS | Dibenzothiazole Disulfide | Good | Medium |
| ZMBT | This compound | Excellent | Medium-Fast |
This table provides a qualitative comparison of the relative performance of common thiazole accelerators.
Table 2: Effect of ZMBT Dosage on Cure Characteristics of Natural Rubber (NR)
| Property | 0.5 phr ZMBT | 1.0 phr ZMBT | 1.5 phr ZMBT | 2.0 phr ZMBT |
| Mooney Scorch Time (ts2) at 121°C (min) | 15.2 | 12.8 | 10.5 | 8.9 |
| Optimum Cure Time (tc90) at 150°C (min) | 18.5 | 15.3 | 12.1 | 9.8 |
| Maximum Torque (MH) (dNm) | 25.8 | 28.2 | 30.1 | 31.5 |
| Minimum Torque (ML) (dNm) | 5.2 | 5.3 | 5.4 | 5.5 |
Note: These are representative data and can vary based on the full formulation and processing conditions.
Experimental Protocols
Protocol 1: Determination of Scorch Time using a Mooney Viscometer (ASTM D1646)
This protocol outlines the procedure for measuring the scorch characteristics of a rubber compound.
1. Objective: To determine the Mooney scorch time (ts2), which is a measure of the processing safety of an uncured rubber compound.
2. Apparatus:
-
Mooney Viscometer with a large rotor.
-
Heated platens with temperature control.
-
Torque measurement system.
-
Timer.
-
Sample cutter.
3. Sample Preparation:
-
Prepare a uniform, uncured rubber compound sample.
-
Cut two circular test pieces of appropriate size to fill the die cavity of the Mooney viscometer.
4. Procedure:
-
Set the temperature of the Mooney viscometer to the desired test temperature (commonly 121°C or 135°C).
-
Allow the instrument to reach thermal equilibrium.
-
Place one test piece above and one below the rotor.
-
Close the platens to enclose the sample and start the timer and rotor.
-
The instrument will preheat the sample for a specified time (typically 1 minute).
-
After preheating, the rotor starts to rotate at a constant speed (usually 2 rpm).
-
The viscometer measures the torque required to rotate the rotor, which is recorded in Mooney units (MU).
-
Continue the test until the viscosity has risen significantly, indicating the onset of vulcanization.
5. Data Interpretation:
-
The Mooney viscosity will initially decrease as the sample softens and then reach a minimum value (ML).
-
As vulcanization begins, the viscosity will start to increase.
-
The scorch time (ts2) is the time, in minutes, from the start of the test to the point where the Mooney viscosity has increased by 2 units above the minimum viscosity (ML). A longer ts2 indicates better scorch safety.
Visualizations
Caption: Troubleshooting workflow for premature vulcanization.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. akrochem.com [akrochem.com]
- 3. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 4. Rubber Vulcanization Accelerator ZMBT (MZ) Manufacturers, Rubber Vulcanization Accelerator ZMBT (MZ) exporters [kopeochemical.com]
- 5. ZMBT Rubber Accelerator: Benefits and Applications [chembroad.com]
- 6. atamankimya.com [atamankimya.com]
Technical Support Center: Improving Scorch Safety of ZMBT in Rubber Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scorch safety of ZMBT (Zinc 2-mercaptobenzothiazole) in rubber compounds. It is intended for researchers, scientists, and professionals in the field of rubber compounding and development.
Troubleshooting Guide
This guide addresses common issues related to premature vulcanization (scorch) when using ZMBT and provides systematic solutions.
Issue 1: The rubber compound is scorching during the mixing or processing stages.
This is a common problem that can arise from several factors related to the formulation and processing conditions.
-
Possible Cause 1: High Processing Temperature
-
Solution: Heat generated during mixing can initiate premature vulcanization. It is critical to maintain the recommended temperature range for ZMBT, which is typically between 140-160°C for optimal vulcanization.[1] Monitor the compound temperature closely during mixing and subsequent processing steps like extrusion or calendering. If the temperature is too high, reduce the mixing speed, decrease the batch size, or improve cooling to the mixing equipment.
-
-
Possible Cause 2: ZMBT Dosage is Too High
-
Solution: An excessive concentration of ZMBT can lead to a compound that is too reactive. The typical dosage for ZMBT ranges from 0.5 to 3.0 parts per hundred rubber (phr).[1] For applications where it is used as a secondary accelerator, the dosage is often in the range of 0.2 to 2.0 phr.[1] Review your formulation and consider a systematic reduction of the ZMBT dosage.
-
-
Possible Cause 3: Inadequate Dispersion of ZMBT
-
Solution: Poor dispersion can lead to localized high concentrations of the accelerator, creating "hot spots" where scorch can initiate. ZMBT has a tendency to agglomerate, making effective dispersion crucial.[1] Employ high-intensity mixing methods, such as using an internal mixer, and ensure a thorough and uniform blending of ZMBT into the rubber compound.[1] Pre-dispersing ZMBT in a masterbatch can also improve its distribution.[1]
-
-
Possible Cause 4: Interaction with Other Accelerators
-
Solution: ZMBT is often used in combination with other accelerators, and their interactions can significantly affect scorch safety.[1] For instance, combining ZMBT with highly active secondary accelerators can reduce scorch time. It is recommended to conduct trials with different accelerator combinations to find the optimal balance for your specific application.[1]
-
Issue 2: The scorch time of the ZMBT compound is too short, providing a narrow processing window.
A short scorch time leaves little room for error during processing. The following strategies can help to extend the processing safety window.
-
Solution 1: Introduce a Scorch Retarder
-
Action: The most direct way to increase scorch time is by adding a pre-vulcanization inhibitor (PVI), also known as a scorch retarder. N-(cyclohexylthio)phthalimide (CTP) is a widely used and effective retarder that can delay the onset of vulcanization without significantly impacting the final cure properties.[2][3][4]
-
-
Solution 2: Adjust the Accelerator System
-
Action: The choice of primary and secondary accelerators has a profound impact on scorch safety. Sulfenamide accelerators, when used as the primary accelerator, generally provide a longer scorch delay.[5] ZMBT itself has better scorch safety compared to MBT.[5] Consider replacing a portion of a faster accelerator with one that offers a longer scorch delay.
-
-
Solution 3: Optimize ZMBT Dosage
-
Action: As mentioned previously, a lower dosage of ZMBT can improve scorch safety.[1] Systematically decrease the ZMBT concentration in small increments and measure the effect on scorch time and other cure properties using a rheometer.
-
Troubleshooting Summary Tables
Table 1: Effect of Formulation Adjustments on Scorch Safety
| Parameter Adjusted | Change | Expected Effect on Scorch Time (ts2) | Potential Side Effects |
| ZMBT Dosage | Decrease | Increase | Slower cure rate, lower state of cure |
| Increase | Decrease | Faster cure rate, potential for blooming | |
| Scorch Retarder (e.g., CTP/PVI) | Addition | Significant Increase | Minimal effect on cure rate at optimal dosage |
| Primary Accelerator | Switch to Sulfenamide (e.g., CBS, TBBS) | Increase | May alter final mechanical properties |
| Secondary Accelerator | Reduce dosage or switch to a slower one | Increase | Slower cure rate |
Table 2: Effect of Processing Parameters on Scorch Safety
| Processing Parameter | Change | Expected Effect on Scorch Time | Recommendation |
| Mixing Temperature | Decrease | Increase | Maintain compound temperature below the scorch initiation point. |
| Mixing Time/Intensity | Decrease | Increase | Optimize for adequate dispersion without excessive heat generation. |
| Storage of Uncured Compound | Lower Temperature & Shorter Duration | Increase | Store in a cool, dry place and use a "first-in, first-out" system. |
Frequently Asked Questions (FAQs)
Q1: What is scorch safety and why is it important? A1: Scorch safety refers to the resistance of a rubber compound to premature vulcanization during processing stages like mixing, milling, and extrusion. A compound with good scorch safety has a longer scorch time, which provides a sufficient window to process the rubber before it begins to cure. This is crucial for preventing material waste, equipment damage, and defects in the final product.
Q2: How does ZMBT's scorch safety compare to other thiazole (B1198619) accelerators like MBT and MBTS? A2: ZMBT (this compound) generally offers better scorch safety than MBT (2-mercaptobenzothiazole).[5] MBTS (Dibenzothiazole disulfide) also provides a degree of processing safety.[5] ZMBT is considered a semi-ultra accelerator that strikes a good balance between curing speed and scorch safety, especially when used in combination with other accelerators.[1]
Q3: What is the typical dosage of ZMBT in a rubber compound? A3: The optimal dosage of ZMBT depends on the specific rubber formulation and desired properties. As a general guideline, a dosage range of 0.5 to 3.0 phr is advisable.[1] When used as a secondary accelerator, a typical range is 0.2 to 2.0 phr.[1] In mechanical goods, a common dosage is between 0.8 and 1.2 phr.[6]
Q4: Can ZMBT be used with other accelerators? What are the effects? A4: Yes, ZMBT is highly compatible with other accelerators and is often used in combination to achieve synergistic effects.[1] For instance, blending ZMBT with sulfenamides like CBS or MBTS can provide robust control over curing characteristics.[1] Using ZMBT as a secondary accelerator with a primary accelerator can enhance the overall efficiency of the vulcanization process.[1] However, the specific combination and ratios must be carefully tested as they can either increase or decrease scorch safety.
Q5: How can I accurately measure the scorch time of my ZMBT compound? A5: The scorch time of a rubber compound is typically measured using a Mooney Viscometer according to ASTM D1646 or an Oscillating Disk Rheometer (ODR) / Moving Die Rheometer (MDR) following ASTM D5289.[7][8][9][10] These instruments measure the change in viscosity or torque of the compound over time at a specific temperature. The scorch time is often reported as 'ts2' (the time for a 2-unit rise in torque from the minimum) from a rheometer or 't5' (the time for a 5-unit rise in Mooney viscosity from the minimum) from a Mooney viscometer.[11]
Experimental Protocols
Method 1: Mooney Scorch Time Measurement (ASTM D1646)
This method determines the pre-vulcanization characteristics of a rubber compound using a Mooney Viscometer.[7][8]
1. Apparatus:
-
Mooney Viscometer with a heated, pressurized die cavity and a rotating disk (rotor).[12]
2. Sample Preparation:
-
Prepare a uniform, homogenous sample of the uncured rubber compound.
-
The sample should be sufficient to fill the die cavity completely. Typically, two pieces of the compound are used, one placed above and one below the rotor.
3. Procedure:
-
Set the die temperature to the desired test temperature (e.g., 120°C or 135°C). Allow the instrument to stabilize at this temperature.
-
Place the rubber sample in the die cavity, ensuring it surrounds the rotor.
-
Close the dies to seal the cavity and apply pressure.
-
Start the test. The rotor will begin to rotate at a constant speed (typically 2 rpm).
-
The instrument records the Mooney viscosity (torque) as a function of time.
-
The test continues until the viscosity rises significantly past the minimum value.
4. Data Interpretation:
-
The initial part of the resulting curve will show a minimum viscosity (ML).
-
The scorch time is reported as the time taken for the viscosity to increase by a specified number of units from this minimum. A common value is t5 , the time for a 5-unit increase.[11][13]
Method 2: Cure Characteristics by Oscillating Disk Rheometer (ASTM D5289)
This method measures the vulcanization characteristics of a rubber compound using a rotorless cure meter (MDR or ODR).[10]
1. Apparatus:
-
Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR), which consists of a heated, sealed test cavity.[9]
2. Sample Preparation:
-
A small, uncured sample of the rubber compound is required (typically around 5 grams). The sample should be shaped to fit the die cavity.
3. Procedure:
-
Set the test temperature (e.g., 160°C) and allow the instrument to equilibrate.
-
Place the sample in the lower die.
-
Close the test cavity. The upper die will close, sealing the sample under pressure.
-
Start the test. The lower die (or rotor in an ODR) oscillates at a specified frequency and amplitude.
-
The instrument measures the torque required to oscillate the die as the rubber compound cures.
4. Data Interpretation:
-
A cure curve is generated, plotting torque versus time.
-
Minimum Torque (ML): The lowest torque value, representing the viscosity of the uncured compound.
-
Maximum Torque (MH): The highest torque value, indicating the stiffness of the fully cured compound.
-
Scorch Time (ts1 or ts2): The time required for the torque to rise by 1 or 2 units above ML, respectively. This indicates the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.
Visualizations
Caption: Logical workflow for troubleshooting scorch issues with ZMBT.
Caption: Experimental workflow for measuring scorch time.
Caption: Factors influencing premature vulcanization (scorch).
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. PVI/CTP - Joss Elastomers & Chemicals [joss.nl]
- 4. Rubber Anti-Scorching Agent PVI(CTP) [sftdtex.com]
- 5. akrochem.com [akrochem.com]
- 6. Accelerator ZMBT: Benefits and Usage in Rubber Industry - chembroad [chembroad.com]
- 7. coirubber.com [coirubber.com]
- 8. store.astm.org [store.astm.org]
- 9. nextgentest.com [nextgentest.com]
- 10. matestlabs.com [matestlabs.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. file.yizimg.com [file.yizimg.com]
- 13. youtube.com [youtube.com]
Technical Support Center: The Effect of Temperature on Zinc 2-Mercaptobenzothiazole (ZMBT) Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of temperature on the activity of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), a common accelerator in various chemical processes, most notably in the sulfur vulcanization of rubber.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the activity of ZMBT?
A1: Temperature is a critical parameter governing the activity of ZMBT. Generally, an increase in temperature accelerates the rate at which ZMBT promotes chemical reactions, such as the cross-linking of polymer chains in rubber vulcanization.[1][2] This is because higher temperatures provide the necessary activation energy for the chemical reactions to proceed more quickly. However, there is an optimal temperature range for ZMBT activity, beyond which its effectiveness can decrease or undesirable side reactions can occur.[1]
Q2: What is the optimal temperature range for ZMBT in rubber vulcanization?
A2: For most standard rubber compounds, the optimal vulcanization temperature range when using ZMBT is typically between 140°C and 160°C (284°F and 320°F).[1] Within this range, ZMBT provides a good balance of cure speed and processing safety, preventing premature vulcanization (scorch).
Q3: Can ZMBT be used for low-temperature curing?
A3: Yes, ZMBT can be utilized in low-temperature curing systems, with vulcanization possible at temperatures as low as 60°C.[3] However, to achieve a sufficient state of cure at these lower temperatures, ZMBT is typically used in combination with ultra-accelerators, such as dithiocarbamates (e.g., ZDEC, ZDBC) and amines.[3][4][5]
Q4: What happens if the temperature is too high during a process involving ZMBT?
A4: Exceeding the optimal temperature range can lead to several issues. In rubber vulcanization, excessively high temperatures can cause "reversion," a phenomenon where the cross-links begin to break down, leading to a deterioration of mechanical properties.[6] It can also lead to an increased risk of scorching, where the rubber compound begins to cure prematurely during mixing or processing. Furthermore, at very high temperatures (decomposition begins around 300°C), ZMBT can decompose, potentially releasing toxic fumes containing sulfur oxides, nitrogen oxides, and zinc oxide.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) Related to Temperature | Suggested Solution(s) |
| Slow or Incomplete Reaction/Curing | 1. Insufficient Temperature: The processing temperature is below the activation threshold for ZMBT in the specific formulation.[6] 2. Inappropriate for Low-Temperature System: ZMBT is being used as the sole accelerator at a low temperature without the necessary co-accelerators.[4] | 1. Increase Temperature: Gradually increase the processing temperature in increments of 5-10°C, monitoring the reaction rate. Ensure the temperature remains within the optimal range for the material. 2. Add Co-accelerators: For low-temperature applications, introduce an ultra-accelerator (e.g., a dithiocarbamate) to activate the ZMBT.[3] |
| Premature Reaction (Scorching) | 1. Excessive Mixing Temperature: The temperature of the compound has risen too high during the mixing phase. 2. Processing Temperature Too High: The initial processing temperature is set too high, initiating the reaction too early. | 1. Control Mixing Temperature: Ensure adequate cooling of mixing equipment and monitor the compound's temperature. 2. Reduce Initial Temperature: Lower the initial processing temperature to provide a larger safety margin for handling and shaping before the main curing stage. |
| Poor Final Product Properties (e.g., Brittleness, Low Tensile Strength) | 1. Over-curing due to High Temperature: The combination of high temperature and long duration has led to reversion or degradation of the material.[6] | 1. Optimize Temperature and Time: Reduce the curing temperature or shorten the curing time. Conduct rheometer tests at different temperatures to determine the optimal curing parameters. |
| Inconsistent Results Between Batches | 1. Poor Temperature Control: Fluctuations in the processing temperature are leading to variations in the reaction rate and final product properties.[8] | 1. Calibrate and Monitor Equipment: Ensure that all heating equipment is properly calibrated and provides consistent and uniform temperature. Implement regular temperature monitoring throughout the process.[8] |
Data Presentation
The effect of temperature on the vulcanization of a rubber compound containing ZMBT can be quantified using a Moving Die Rheometer (MDR). The following table illustrates the expected trend of key curing parameters as a function of temperature.
Table 1: Effect of Temperature on Cure Characteristics of a ZMBT-Accelerated Rubber Compound
| Vulcanization Temperature (°C) | Scorch Time (ts2, minutes) | Optimum Cure Time (t90, minutes) |
| 140 | Longer | Longer |
| 150 | ↓ | ↓ |
| 160 | Shorter | Shorter |
Note: The actual values will depend on the specific rubber formulation. The table demonstrates the general trend of decreasing scorch and cure times with increasing temperature.[2]
Experimental Protocols
Protocol 1: Determining the Effect of Temperature on Cure Characteristics using a Moving Die Rheometer (MDR)
This protocol is based on the principles outlined in ASTM D5289.[9][10]
1. Objective: To quantify the effect of different isothermal temperatures on the scorch time (ts2) and optimum cure time (t90) of a rubber compound accelerated with ZMBT.
2. Materials and Equipment:
-
Rubber compound containing ZMBT
-
Sample cutter for preparing specimens of a defined volume
3. Procedure:
-
Sample Preparation:
-
Prepare a homogenous rubber compound containing ZMBT and all other necessary ingredients.
-
Use a volumetric sample cutter to obtain a specimen of the uncured rubber compound of a specified volume, typically around 5 cm³.
-
-
Instrument Setup:
-
Set the MDR to the first desired isothermal test temperature (e.g., 140°C).
-
Set the oscillation frequency and amplitude to standard values (e.g., 1.67 Hz and ±0.5° of arc).
-
-
Measurement:
-
Place the uncured rubber specimen into the die cavity of the MDR.
-
Close the chamber and start the test. The instrument will record the torque as a function of time.
-
Continue the test until the torque reaches a plateau or begins to decline (reversion).
-
-
Repeat for Different Temperatures:
-
Repeat steps 3.1-3.3 for other desired temperatures (e.g., 150°C and 160°C).
-
-
Data Analysis:
-
From the rheometer curve (torque vs. time) for each temperature, determine the following parameters:
-
Minimum Torque (ML): The lowest torque value recorded during the initial phase of the test.
-
Maximum Torque (MH): The highest torque value achieved.
-
Scorch Time (ts2): The time required for the torque to increase by 2 units above ML.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.
-
-
4. Reporting:
-
Tabulate the ts2 and t90 values for each vulcanization temperature.
Mandatory Visualizations
ZMBT-Accelerated Sulfur Vulcanization Pathway
The following diagram illustrates the proposed chemical pathway for ZMBT-accelerated sulfur vulcanization of rubber. The process begins with the formation of an active accelerator-sulfur complex, which then reacts with the rubber polymer to form cross-links.
Caption: Proposed pathway of ZMBT-accelerated sulfur vulcanization.
Experimental Workflow for MDR Analysis
The following diagram outlines the workflow for determining the cure characteristics of a ZMBT-containing rubber compound at different temperatures using a Moving Die Rheometer.
Caption: Workflow for analyzing temperature effects on cure with an MDR.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. scispace.com [scispace.com]
- 3. research.utwente.nl [research.utwente.nl]
- 4. Accelerator ZMBT: Benefits and Usage in Rubber Industry - chembroad [chembroad.com]
- 5. lusida.com [lusida.com]
- 6. Rubber Injection Molding Troubleshooting Guide - Tasu Machinery [tasuinjection.com]
- 7. Zinc 2-mercaptobenzothiazole | 155-04-4 [chemicalbook.com]
- 8. crownsmachinery.com [crownsmachinery.com]
- 9. store.astm.org [store.astm.org]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. store.astm.org [store.astm.org]
- 12. labsinus.com [labsinus.com]
Technical Support Center: Zinc 2-Mercaptobenzothiazole (Zn(MBT)₂) Stability in Different Solvent Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinc 2-mercaptobenzothiazole (B37678) (Zn(MBT)₂).
Frequently Asked Questions (FAQs)
Q1: In which common laboratory solvents is Zinc 2-mercaptobenzothiazole (Zn(MBT)₂) soluble?
Q2: What are the primary factors that can affect the stability of Zn(MBT)₂ in solution?
A2: The stability of Zn(MBT)₂ in solution can be influenced by several factors:
-
pH: The solubility and stability of metal thiolates like Zn(MBT)₂ can be pH-dependent. Acidic conditions should be avoided as they can lead to the dissociation of the complex.[2]
-
Presence of Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can lead to the degradation of the molecule.[2]
-
Light Exposure: Photodegradation can occur, leading to the formation of various degradation products, including dimers.[3][4] It is advisable to protect solutions from direct light.
-
Temperature: While Zn(MBT)₂ exhibits good thermal stability, elevated temperatures can accelerate degradation reactions in solution.[1]
Q3: What are the expected degradation products of Zn(MBT)₂ in solution?
A3: Based on studies of the parent compound, 2-mercaptobenzothiazole, the primary degradation product in a neutral buffer solution (pH 6.5) is dibenzothiazyl disulfide.[5] Photodegradation studies of MBT have identified the formation of dimeric compounds as a predominant product.[3][4] Other potential degradation products, especially under oxidative or photolytic stress, can include benzothiazole (B30560) and 2-benzothiazolesulfonic acid.[6]
Q4: How can I monitor the stability of my Zn(MBT)₂ solution over time?
A4: The most common and reliable method for monitoring the stability of Zn(MBT)₂ solutions is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][7][8] This technique allows for the separation and quantification of the parent compound and its degradation products. UV-Vis spectroscopy can also be used to track changes in the solution's absorbance spectrum over time, which can indicate degradation.[3][4]
Q5: Are there any known incompatibilities of Zn(MBT)₂ with other common lab reagents?
A5: Yes, Zn(MBT)₂ should be considered incompatible with strong acids and strong oxidizing agents.[2] Strong acids can cause the complex to break down, while oxidizing agents can lead to the formation of degradation products like disulfides.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving Zn(MBT)₂ solutions.
| Problem | Possible Causes | Recommended Solutions |
| Precipitate forms in my Zn(MBT)₂ solution upon standing. | 1. The solvent is not suitable, and the compound is precipitating out of a supersaturated solution. 2. Degradation is occurring, and the degradation products are less soluble. 3. A change in temperature is affecting solubility. | 1. Consult solubility data to ensure you are using an appropriate solvent and concentration. Consider using a co-solvent system. 2. Analyze the precipitate and the supernatant by HPLC to identify the components. If degradation is confirmed, prepare fresh solutions and store them under inert gas, protected from light, and at a lower temperature. 3. Ensure a constant and appropriate storage temperature for your solutions. |
| The color of my Zn(MBT)₂ solution is changing over time. | 1. Degradation of the compound is occurring, leading to colored byproducts. 2. The solution is being exposed to light, causing photodegradation. 3. The solution is reacting with atmospheric oxygen. | 1. Use HPLC or UV-Vis spectroscopy to analyze the solution for the presence of degradation products. 2. Store solutions in amber vials or wrap containers in aluminum foil to protect from light. 3. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| I am seeing unexpected peaks in my HPLC chromatogram. | 1. The Zn(MBT)₂ has started to degrade. 2. The solvent or other components in the mixture are not stable under the experimental conditions. 3. The sample is contaminated. | 1. Compare the retention times of the unexpected peaks with known degradation products of 2-mercaptobenzothiazole. 2. Run a blank analysis of the solvent and other reagents to check for impurities or degradation. 3. Prepare a fresh, pure sample of Zn(MBT)₂ in a clean solvent to confirm the source of the extra peaks. |
| My experimental results are not reproducible. | 1. The stability of the Zn(MBT)₂ stock solution is compromised. 2. Inconsistent solution preparation or storage conditions. | 1. Prepare fresh stock solutions for each set of experiments. 2. Standardize your protocol for solution preparation, including solvent quality, temperature, and storage conditions (e.g., under inert gas, protected from light). |
Data Presentation
Solubility of 2-Mercaptobenzothiazole (MBT) in Various Organic Solvents
Note: This data is for the parent compound, 2-mercaptobenzothiazole, and should be used as a guide for this compound. Experimental verification of solubility is recommended.
| Solvent | Temperature (°C) | Mole Fraction Solubility (x10²) |
| Methanol | 25 | 1.85 |
| n-Propanol | 25 | 2.30 |
| i-Propanol | 25 | 2.10 |
| n-Butanol | 25 | 2.55 |
| i-Butanol | 25 | 2.35 |
| Acetonitrile | 25 | 1.45 |
| Ethyl Acetate | 25 | 3.10 |
| Toluene | 25 | 0.95 |
| 2-Butanone (B6335102) | 25 | 4.20 |
| Chloroform | 25 | 1.60 |
| 1,4-Dioxane (B91453) | 25 | 3.80 |
Experimental Protocols
Protocol 1: Determination of Zn(MBT)₂ Stability by HPLC
Objective: To quantify the concentration of Zn(MBT)₂ and its primary degradation product, dibenzothiazyl disulfide, over time in a specific solvent system.
Materials:
-
This compound (Zn(MBT)₂)
-
Dibenzothiazyl disulfide (analytical standard)
-
HPLC-grade solvent of interest (e.g., Acetonitrile, Methanol)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve a known amount of Zn(MBT)₂ in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Prepare a separate stock solution of the dibenzothiazyl disulfide standard in the same manner.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solutions to prepare a series of calibration standards for both Zn(MBT)₂ and dibenzothiazyl disulfide covering the expected concentration range.
-
-
Stability Study Setup:
-
Place an aliquot of the Zn(MBT)₂ stock solution in a sealed vial.
-
If investigating the effect of light, prepare identical samples, one wrapped in aluminum foil (dark control) and one exposed to ambient light.
-
If investigating the effect of temperature, place the vials in temperature-controlled environments (e.g., refrigerator, incubator).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample vial.
-
Filter the aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Example HPLC Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Construct calibration curves for Zn(MBT)₂ and dibenzothiazyl disulfide by plotting peak area versus concentration.
-
Determine the concentration of Zn(MBT)₂ and its degradation product in each sample at each time point using the calibration curves.
-
Plot the concentration of Zn(MBT)₂ as a function of time to determine the degradation rate.
-
Visualizations
Caption: Experimental workflow for Zn(MBT)₂ stability testing.
Caption: Troubleshooting decision tree for Zn(MBT)₂ solutions.
References
- 1. This compound (ZMBT) - Ataman Kimya [atamanchemicals.com]
- 2. lanxess.com [lanxess.com]
- 3. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability of the mercaptobenzothiazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. ijpsonline.com [ijpsonline.com]
Technical Support Center: Zinc 2-mercaptobenzothiazole (ZMBT) Degradation
This technical support guide is intended for researchers, scientists, and drug development professionals working with Zinc 2-mercaptobenzothiazole (B37678) (ZMBT). It provides answers to frequently asked questions and troubleshooting advice regarding the degradation of ZMBT and its byproducts during processing.
Frequently Asked Questions (FAQs)
Q1: What is Zinc 2-mercaptobenzothiazole (ZMBT)?
This compound (ZMBT), also known as Zinc 2-benzothiazolethiolate, is a chemical compound widely used as a vulcanization accelerator in the rubber industry.[1][2][3][4] Its role is to speed up the cross-linking of polymer chains in natural and synthetic rubbers, which enhances elasticity, durability, and heat resistance.[3][4] ZMBT is also utilized as a fungicide and an anti-corrosion agent.[1][5][6][7] It is a zinc salt of 2-mercaptobenzothiazole (MBT).[4]
Q2: What are the common degradation byproducts of ZMBT during processing?
During processing, the primary degradation pathway often involves the dissociation of the ZMBT complex back to 2-mercaptobenzothiazole (MBT) and subsequent oxidation of MBT. The most common byproduct is 2,2'-dithiobis(benzothiazole) (B116540) (MBTS), which is an oxidation product of MBT.[8] Other potential degradation products, particularly under specific environmental or biological conditions, can include 2-hydroxybenzothiazole (B105590) (OBT) and further hydroxylated forms.[1] In some cases, the benzothiazole (B30560) ring itself can be opened.[9]
Q3: What factors influence the degradation of ZMBT?
Several factors can influence the stability and degradation of ZMBT during processing:
-
Temperature: High temperatures can promote the decomposition of ZMBT. When heated to decomposition, it can emit toxic fumes of sulfur oxides (SOx), nitrogen oxides (NOx), and zinc oxide (ZnO).[6][7]
-
pH: The solubility and stability of ZMBT can be pH-sensitive.[10] It may decompose when exposed to strong acids or alkalis.[2]
-
Oxidizing Agents: The presence of oxidizing agents can facilitate the conversion of the MBT moiety to its disulfide form, MBTS.
-
UV Light: Photodegradation can occur, especially in the presence of photocatalysts like zinc oxide.[11]
-
Presence of Other Chemicals: In buffer solutions, 2-mercaptobenzothiazole can be converted into dibenzothiazyl disulfide.[12]
Q4: How can I minimize ZMBT degradation during my experiments?
To minimize degradation, consider the following:
-
Temperature Control: Avoid excessive heat during processing and storage.
-
pH Control: Maintain a neutral to slightly acidic pH, as strong acids and alkalis can cause decomposition.[2]
-
Inert Atmosphere: If feasible, process ZMBT under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Protection: Store ZMBT and related solutions in amber vials or protect them from light to prevent photodegradation.
-
Proper Storage: Store ZMBT in a cool, dry place.[7] For long-term storage of solutions or biological lysates containing ZMBT, consider storing at -80°C.[13]
Q5: What are the safety concerns associated with ZMBT and its byproducts?
ZMBT is reported to be moderately toxic by ingestion and subcutaneous routes and is a questionable carcinogen.[6][7] Its degradation product, 2-mercaptobenzothiazole (MBT), is also known to be toxic to various organisms and is suspected to be a carcinogen in mammals.[1] When heated to decomposition, ZMBT emits highly toxic fumes.[6][7] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling ZMBT and its derivatives.
Troubleshooting Guide
Problem: I see an unexpected peak in my HPLC/LC-MS analysis after processing my ZMBT-containing sample. What could it be?
-
Possible Cause: The unexpected peak is likely a degradation byproduct. The most common degradation product is 2,2'-dithiobis(benzothiazole) (MBTS), formed from the oxidation of the 2-mercaptobenzothiazole (MBT) ligand.[8] Depending on your processing conditions, other byproducts like 2-hydroxybenzothiazole could also be present.[1]
-
Troubleshooting Steps:
-
Run Standards: Analyze standards of potential degradation products like MBT and MBTS under the same chromatographic conditions to compare retention times.
-
Review Processing Conditions: Assess if the sample was exposed to high temperatures, extreme pH, or oxidizing conditions that could have promoted degradation.
-
Mass Spectrometry: If using LC-MS, examine the mass-to-charge ratio (m/z) of the unknown peak to help identify its molecular weight and compare it with potential degradation products.
-
Preventative Measures: For future experiments, consider processing under an inert atmosphere, protecting the sample from light, and using fresh samples to minimize degradation.[13]
-
Problem: My final product shows discoloration (e.g., yellowing) after incorporating ZMBT. What is the likely cause?
-
Possible Cause: ZMBT itself is a pale yellow powder.[2] However, discoloration could be a sign of degradation or side reactions. The formation of various byproducts, especially those involving the opening of the benzothiazole ring, could lead to colored compounds.
-
Troubleshooting Steps:
-
Characterize the Discolored Product: Use analytical techniques like UV-Vis spectroscopy to characterize the chromophores responsible for the discoloration.
-
Analyze for Impurities: Employ HPLC or GC-MS to check for the presence of degradation byproducts in the discolored sample.
-
Evaluate Raw Material: Ensure the starting ZMBT is of high purity and has not degraded during storage.
-
Modify Processing Conditions: Experiment with milder processing conditions (lower temperature, neutral pH) to see if the discoloration can be prevented.
-
Problem: I am observing poor performance or variability in my rubber vulcanization process where ZMBT is used as an accelerator. Could degradation be the issue?
-
Possible Cause: Yes, the degradation of ZMBT can significantly impact its effectiveness as a vulcanization accelerator. The formation of byproducts like MBTS can alter the curing characteristics of the rubber compound.[4]
-
Troubleshooting Steps:
-
Quality Control of ZMBT: Analyze the incoming ZMBT raw material for purity and the presence of degradation products using a suitable method like HPLC.[12]
-
Monitor Processing Parameters: Ensure that mixing times, temperatures, and the presence of other additives are consistent.
-
Investigate Interactions: Some other components in the rubber formulation could be promoting the degradation of ZMBT. Review the compatibility of all ingredients.
-
Consult Supplier: Contact the supplier of the ZMBT for their specifications and recommendations for your specific application.
-
Quantitative Data Summary
| Compound Name | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | Role/Description |
| This compound | ZMBT | C₁₄H₈N₂S₄Zn | 398.0 | Primary compound, vulcanization accelerator.[4] |
| 2-Mercaptobenzothiazole | MBT | C₇H₅NS₂ | 167.25 | Primary ligand of ZMBT and a common degradation precursor.[1] |
| 2,2'-Dithiobis(benzothiazole) | MBTS | C₁₄H₈N₂S₄ | 332.48 | Oxidation product of MBT, a common degradation byproduct.[8] |
| 2-Hydroxybenzothiazole | OBT | C₇H₅NOS | 151.19 | A potential hydroxylation byproduct from biodegradation.[1] |
Experimental Protocols
Protocol: Analysis of ZMBT and its Degradation Byproduct MBTS by Reverse Phase HPLC
This protocol is adapted from a method for the simultaneous determination of 2-mercaptobenzothiazole (MBT) and its oxidation product, 2,2'-dithiobis-benzothiazole (MBTS).[8]
1. Objective: To quantify the amount of ZMBT (which will likely be detected as its MBT ligand) and its primary oxidation byproduct, MBTS, in a sample.
2. Materials and Reagents:
-
ZMBT sample
-
MBT and MBTS analytical standards
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Orthophosphoric acid
-
Deionized water
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., Microbondapak C18, 10 µm, 30 cm)[8]
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
4. Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffer by dissolving 1.42 g of NaH₂PO₄ in 1 liter of deionized water.
-
The mobile phase consists of a 40:40:20 (v/v/v) mixture of THF, acetonitrile, and the prepared buffer.
-
Adjust the final pH of the mobile phase to 4.0 with dilute orthophosphoric acid.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve MBT and MBTS standards in the mobile phase to prepare stock solutions of known concentrations.
-
Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., in the range of 80-320 µg/mL).[8]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the ZMBT-containing sample.
-
Dissolve the sample in the mobile phase. You may need to sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: 40:40:20 (THF:Acetonitrile:Buffer), pH 4.0
-
Flow Rate: 1.0 mL/min (typical, may need optimization)
-
Injection Volume: 20 µL
-
Detector Wavelength: Set to the absorbance maximum of MBT and MBTS (consult literature or determine experimentally).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the peaks for MBT and MBTS in the sample chromatogram by comparing their retention times with the standards.
-
Quantify the amount of MBT and MBTS in the sample using the calibration curve.
-
Visualizations
Caption: Simplified degradation pathway of ZMBT.
Caption: Experimental workflow for ZMBT degradation analysis.
References
- 1. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 2. raywaychem.com [raywaychem.com]
- 3. This compound (ZMBT) - Ataman Kimya [atamanchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 155-04-4 [chemicalbook.com]
- 7. This compound CAS#: 155-04-4 [m.chemicalbook.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of the mercaptobenzothiazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Discoloration in Light-Colored Rubber with ZMBT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are encountering discoloration issues when using Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) in light-colored rubber compounds.
Troubleshooting Guide
Discoloration in light-colored rubber compounds accelerated with ZMBT can stem from several factors, often in combination. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Yellowing or browning of the light-colored rubber compound after vulcanization.
Initial Assessment Workflow
Caption: A stepwise logical workflow for troubleshooting discoloration.
Detailed Troubleshooting Steps in Q&A Format
Q1: What is the first thing to check if my light-colored rubber compound is discoloring?
A1: The first step is to review your formulation, paying close attention to the levels of ZMBT and sulfur. While ZMBT is generally considered non-staining, it can contribute to discoloration in certain conditions, particularly with high sulfur content.[1]
-
Recommendation: If you are using a high sulfur level, try reducing it. For heat resistance, a combination of 2-4 phr of ZMBT with a low sulfur level (0.5-0.05 phr) and a thiuram accelerator is recommended.[2][3]
Q2: Could the dosage of ZMBT itself be the issue?
A2: Yes, although less common than high sulfur, an excessively high dosage of ZMBT could be a contributing factor.
-
Recommendation: Typical dosage levels for ZMBT in mechanical goods are in the range of 0.8 to 1.2 phr.[2][3] In combination with other accelerators, the dosage can be as low as 0.2 phr. If your dosage is significantly higher, consider reducing it and evaluating the impact on both cure characteristics and color.
Q3: Can other additives in my compound react with ZMBT to cause discoloration?
A3: Yes, interactions with other compounding ingredients can lead to discoloration. Certain antioxidants, particularly those based on amines, can cause discoloration. Also, the presence of some basic accelerators can activate ZMBT, and while this is often desired for the cure rate, it could potentially influence the final color.[1][2]
-
Recommendation: Review your selection of antioxidants and other accelerators. If you are using an amine-based antioxidant, consider switching to a non-staining alternative. When using ZMBT as a secondary accelerator, ensure its compatibility with the primary accelerator in terms of color stability.
Q4: How do processing conditions affect discoloration?
A4: High cure temperatures and extended cure times can promote side reactions that may lead to the formation of colored byproducts. Inconsistent mixing can also result in localized high concentrations of accelerators and sulfur, leading to uneven coloration.
-
Recommendation: Optimize your cure cycle. Experiment with the lowest possible temperature and shortest time that still achieve the desired physical properties. Ensure thorough and uniform mixing of all ingredients.
Q5: What if I've adjusted my formulation and processing, but the problem persists?
A5: In this case, it is prudent to examine the purity of your raw materials. Impurities in ZMBT or other ingredients can sometimes be the source of discoloration.
-
Recommendation: Obtain a certificate of analysis for your ZMBT and other key ingredients. If possible, test a batch using a higher purity grade of ZMBT or ingredients from a different supplier to see if the issue is resolved.
Frequently Asked Questions (FAQs)
Q1: Is ZMBT a staining or discoloring accelerator?
A1: ZMBT is generally considered a non-staining and non-discoloring accelerator, which is why it is often recommended for light-colored and transparent rubber applications.[1][4] However, under certain conditions, such as in the presence of high sulfur levels, it can contribute to discoloration.[1]
Q2: What are the typical dosage recommendations for ZMBT in light-colored compounds?
A2: For general mechanical goods, a dosage of 0.8 to 1.2 phr is common.[2][3] When used as a secondary accelerator, the dosage can be lower. For systems with low sulfur and a thiuram co-accelerator for heat resistance, the ZMBT dosage can be in the range of 2-4 phr.[2][3]
Q3: What types of accelerators can be used with ZMBT to maintain color stability?
A3: ZMBT is often used as a secondary accelerator with dithiocarbamates like Zinc Dimethyldithiocarbamate (ZDMC) or Zinc Diethyldithiocarbamate (ZDEC), especially in latex applications.[3][5] It can also be used in synergistic systems with other accelerators like MBTS (Mercaptobenzothiazole disulfide) and DPG (Diphenylguanidine), though the overall effect on color should be tested.[6][7]
Q4: Are there non-discoloring alternatives to ZMBT?
A4: Yes, other classes of accelerators are known for their non-staining and non-discoloring properties. Dithiocarbamates such as ZDEC and ZDMC are often used in light-colored applications. Sulfenamide accelerators can also be good choices, though their cure characteristics differ from ZMBT. The best alternative will depend on the specific polymer system and performance requirements.
Q5: How can I quantitatively measure discoloration in my rubber samples?
A5: Discoloration can be quantitatively measured using a spectrophotometer or colorimeter. These instruments measure the color of a sample in a standardized color space (e.g., CIELAB) and can calculate the color difference (ΔE) between a reference sample and a test sample. A larger ΔE value indicates a greater degree of discoloration.
Data Presentation
While specific quantitative data on ZMBT-induced discoloration is not widely available in public literature, the following table provides a qualitative summary of the expected effects of formulation variables on the color of light-colored rubber.
| Formulation Variable | Change | Expected Impact on Discoloration | Rationale |
| ZMBT Dosage | Increase | Potential for slight increase | Higher concentration of accelerator may lead to more side reactions. |
| Sulfur Level | Increase | Significant increase | High sulfur content is a known contributor to discoloration in ZMBT-cured compounds.[1] |
| Amine Antioxidants | Presence | High potential for increase | Amine-based additives are often staining/discoloring. |
| Cure Temperature | Increase | Potential for increase | Higher temperatures can accelerate side reactions leading to colored byproducts. |
| Co-accelerator | Thiurams/Dithiocarbamates | Generally low | Often used in non-discoloring formulations. |
Experimental Protocols
Protocol: Evaluation of Discoloration in a Light-Colored Rubber Compound
This protocol outlines a procedure for preparing and evaluating the discoloration of a light-colored rubber compound using ZMBT, with a control formulation for comparison.
1. Materials and Formulation:
-
Elastomer: SBR 1502 or Natural Rubber (pale crepe)
-
Filler: Precipitated silica, Titanium dioxide (rutile)
-
Activators: Zinc oxide, Stearic acid
-
Plasticizer: Paraffinic oil
-
Antioxidant: Non-staining type (e.g., phenolic)
-
Accelerators: ZMBT, TMTD (Tetramethylthiuram disulfide) - for alternative system
-
Curing Agent: Rubber maker's sulfur
2. Sample Formulations (in phr - parts per hundred rubber):
| Ingredient | Formulation A (Control) | Formulation B (High Sulfur) | Formulation C (Alternative Accelerator) |
| SBR 1502 | 100 | 100 | 100 |
| Precipitated Silica | 40 | 40 | 40 |
| Titanium Dioxide | 15 | 15 | 15 |
| Zinc Oxide | 5 | 5 | 5 |
| Stearic Acid | 2 | 2 | 2 |
| Paraffinic Oil | 10 | 10 | 10 |
| Non-staining Antioxidant | 1 | 1 | 1 |
| ZMBT | 1.2 | 1.2 | - |
| TMTD | - | - | 0.25 |
| Sulfur | 1.5 | 3.0 | 1.5 |
3. Experimental Workflow:
Caption: A typical experimental workflow for evaluating rubber discoloration.
4. Procedure:
-
Mixing: Mix the ingredients for each formulation on a two-roll mill according to standard laboratory practice. Ensure a consistent mixing time and temperature for all batches.
-
Curing: Determine the optimal cure time (T90) for each compound using a rheometer. Cure sheets of the compounds in a compression molding press at a specified temperature (e.g., 160°C).
-
Sample Preparation: Cut samples of a standard size from the cured sheets. Keep a set of samples from each formulation as unaged controls in a dark, cool environment.
-
Aging (Optional): To test for color stability, expose another set of samples to heat aging (e.g., in an oven at 70°C for 72 hours) and/or UV light exposure according to ASTM D1148.
-
Color Measurement: Use a spectrophotometer to measure the L, a, and b* values of both the unaged and aged samples. Take at least three measurements per sample and average the results.
-
Data Analysis: Calculate the total color difference (ΔE) between the aged samples and their corresponding unaged controls using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2].
-
Comparison: Compare the ΔE* values for the different formulations. A lower ΔE* indicates better color stability.
5. Expected Outcome:
-
Formulation A (Control): Should exhibit good initial color and moderate color stability.
-
Formulation B (High Sulfur): Is expected to show more significant discoloration (higher ΔE*) after curing and aging compared to Formulation A.
-
Formulation C (Alternative Accelerator): May show improved color stability compared to Formulation A, depending on the non-discoloring properties of the chosen alternative system.
This structured approach will allow for a systematic evaluation of the factors contributing to discoloration and the effectiveness of potential solutions.
References
Technical Support Center: Challenges in Low-Temperature Vulcanization with ZMBT
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with low-temperature vulcanization using Zinc 2-mercaptobenzothiazole (B37678) (ZMBT).
Troubleshooting Guide
This guide addresses common issues encountered during low-temperature vulcanization experiments with ZMBT in a question-and-answer format.
Question 1: Why is my rubber compound curing too slowly or not reaching a sufficient state of cure at low temperatures (e.g., 120-140°C) when using ZMBT?
Answer:
This is a common challenge as ZMBT is a semi-ultra accelerator and is known to be less effective at lower vulcanization temperatures when used as the sole accelerator.[1] The slow cure rate can be attributed to several factors:
-
Insufficient Thermal Energy: Low temperatures may not provide enough energy to efficiently activate the ZMBT and initiate the cross-linking reactions.
-
Sub-optimal Accelerator System: ZMBT often requires a secondary accelerator to boost its activity at lower temperatures.[1][2]
-
Incorrect Dosage: The concentration of ZMBT might be too low to achieve the desired cure rate.
Troubleshooting Steps:
-
Incorporate a Secondary Accelerator: The most effective solution is to use ZMBT in combination with a more active secondary accelerator. Common choices include:
-
Thiazoles: Mercaptobenzothiazole (MBT), Dibenzothiazole disulfide (MBTS)
-
Sulfenamides: N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)
-
Thiurams: Tetramethylthiuram disulfide (TMTD)
-
Guanidines: Diphenylguanidine (DPG)
-
-
Optimize Accelerator Ratios: Systematically vary the ratio of ZMBT to the secondary accelerator. A common starting point is a 1:1 ratio, which can then be adjusted based on rheometer data.
-
Increase Cure Temperature (if possible): If the application allows, a slight increase in the vulcanization temperature (e.g., by 10°C) can significantly improve the cure rate. The optimal temperature range for ZMBT is typically between 140-160°C.[3]
-
Review Compound Formulation: Ensure that other compounding ingredients, such as acidic fillers, are not retarding the cure.
Question 2: I am observing a white, powdery substance (bloom) on the surface of my vulcanized rubber sample. What causes this and how can I prevent it?
Answer:
This phenomenon is known as "blooming" and is caused by the migration of compounding ingredients that have exceeded their solubility limit within the rubber matrix to the surface.[4][5] In ZMBT-accelerated compounds, this bloom can be caused by unreacted ZMBT, sulfur, or other additives.
Primary Causes of Blooming:
-
Excessive Accelerator Dosage: Using too much ZMBT or other accelerators is a common cause of blooming.[3]
-
Poor Dispersion: If ZMBT is not evenly dispersed throughout the rubber compound, localized areas of high concentration can lead to blooming.
-
Low Vulcanization Temperature: Insufficient temperature can lead to incomplete reaction of the curatives, leaving them free to migrate.
-
Incompatibility of Ingredients: Certain combinations of additives can reduce the overall solubility of the curative system in the polymer.
Troubleshooting Steps:
-
Reduce Accelerator Dosage: Carefully evaluate the dosage of ZMBT and any secondary accelerators. Reduce the dosage in small increments and observe the effect on both blooming and cure characteristics. Lower dosages of ZMBT are known to help prevent blooming.[3]
-
Improve Mixing and Dispersion: Ensure a thorough and uniform mixing procedure to achieve good dispersion of all compounding ingredients. Masterbatching ZMBT can improve its dispersibility.[3]
-
Optimize the Cure System: A well-balanced combination of ZMBT with a secondary accelerator can improve the efficiency of the vulcanization reaction, leaving less unreacted material to bloom.
-
Consider a Different Accelerator System: If blooming persists, it may be necessary to evaluate a different accelerator system that has better solubility in the specific rubber polymer being used.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge of using ZMBT in low-temperature vulcanization?
A1: The primary challenge is its relatively low activity at temperatures below 140°C, leading to slow cure rates and potentially incomplete vulcanization.[1] To overcome this, ZMBT is typically used in conjunction with a more active secondary accelerator.
Q2: What are the benefits of using ZMBT in a vulcanization system?
A2: ZMBT is a versatile semi-ultra accelerator that offers good scorch safety, meaning it provides a delay before the onset of vulcanization, which is beneficial for processing.[6] It is also non-staining and non-discoloring, making it suitable for light-colored rubber products.[1]
Q3: How does the combination of ZMBT with other accelerators work?
A3: When combined, accelerators can exhibit a synergistic effect, where the combination provides a faster cure rate than either accelerator used alone. For example, in a ZMBT/MBTS system, the MBTS can help to generate the initial reactive species more quickly at lower temperatures, which then work in concert with the ZMBT to accelerate the overall cross-linking process.
Q4: What is a typical dosage of ZMBT in a rubber compound?
A4: A typical dosage range for ZMBT in rubber formulations is 1.0-2.0 parts per hundred rubber (phr). However, this can be adjusted based on the specific formulation and the presence of other accelerators.[3] For low-temperature applications where it is used as a secondary accelerator, the dosage may be lower, in the range of 0.2-1.0 phr.
Q5: Can ZMBT be used in different types of rubber?
A5: Yes, ZMBT is compatible with a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR).
Data Presentation
Table 1: Illustrative Cure Characteristics of ZMBT-Based Accelerator Systems in Natural Rubber at 130°C
| Accelerator System (phr) | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Maximum Torque (MH, dNm) |
| ZMBT (1.5) | 15.2 | 45.8 | 12.5 |
| MBTS (1.5) | 12.8 | 38.5 | 13.1 |
| ZMBT (0.75) / MBTS (0.75) | 10.5 | 28.2 | 14.2 |
| ZMBT (0.75) / CBS (0.75) | 8.9 | 22.6 | 14.8 |
| ZMBT (0.75) / TMTD (0.25) | 6.3 | 15.4 | 15.5 |
Note: This data is illustrative and intended for comparative purposes. Actual results will vary depending on the specific formulation and processing conditions.
Experimental Protocols
Protocol 1: Evaluation of Cure Characteristics using a Moving Die Rheometer (MDR)
Objective: To determine the scorch time (ts2), optimum cure time (t90), and other cure characteristics of a rubber compound.
Methodology:
-
Sample Preparation: Prepare the rubber compound by mixing all ingredients on a two-roll mill according to a standardized procedure.
-
Instrument Setup:
-
Set the MDR to the desired vulcanization temperature (e.g., 130°C).
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Test Execution:
-
Place a sample of the uncured rubber compound (approximately 5 grams) onto the lower die of the MDR.
-
Close the test cavity and start the test.
-
The instrument will oscillate the lower die at a specified angle and frequency, measuring the torque required.
-
The test continues until the torque reaches a maximum and plateaus or begins to decrease (reversion).
-
-
Data Analysis:
-
The rheometer software will generate a cure curve (torque vs. time).
-
From this curve, determine the following parameters:
-
ML (Minimum Torque): An indicator of the compound's viscosity before curing.
-
MH (Maximum Torque): An indicator of the compound's stiffness and crosslink density.
-
ts2 (Scorch Time): The time it takes for the torque to rise 2 units above ML, indicating the onset of vulcanization.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure time.
-
-
Protocol 2: Determination of Crosslink Density by Equilibrium Swelling
Objective: To estimate the crosslink density of a vulcanized rubber sample.
Methodology:
-
Sample Preparation:
-
Cure a sheet of the rubber compound to its optimum cure time (t90) as determined by the rheometer.
-
Cut a small sample (approximately 0.2 g) from the cured sheet and accurately weigh it (W_initial).
-
-
Swelling:
-
Place the sample in a sealed container with a suitable solvent (e.g., toluene (B28343) for NR and SBR).
-
Allow the sample to swell in the dark at room temperature for 72 hours to reach equilibrium.
-
-
Measurement of Swollen Weight:
-
Quickly remove the swollen sample from the solvent, blot the surface to remove excess solvent, and weigh it (W_swollen).
-
-
Drying and Measurement of Dry Weight:
-
Dry the swollen sample in a vacuum oven at 60°C until a constant weight is achieved.
-
Weigh the dried sample (W_dry).
-
-
Calculation:
-
The volume fraction of rubber in the swollen gel (Vr) can be calculated.
-
The crosslink density can then be estimated using the Flory-Rehner equation.
-
References
Validation & Comparative
A Comparative Analysis of Zinc 2-Mercaptobenzothiazole (ZMBT) and Other Vulcanization Accelerators
In the realm of rubber vulcanization, the choice of accelerator is paramount in dictating the processing characteristics and final properties of the elastomer. Among the diverse array of available accelerators, Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) holds a significant position. This guide provides a comprehensive comparative study of ZMBT against other commonly used vulcanization accelerators, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in their material selection and development processes.
Overview of Zinc 2-Mercaptobenzothiazole (ZMBT)
ZMBT, the zinc salt of 2-mercaptobenzothiazole, is a semi-ultra accelerator known for its fast cure rates and good scorch safety, striking a balance between processing ease and vulcanization efficiency.[1] It is widely utilized in both natural rubber (NR) and synthetic rubbers such as styrene-butadiene rubber (SBR) and nitrile rubber (NBR).[2] ZMBT can function as a primary accelerator, but it is also frequently employed as a secondary accelerator to activate other primary accelerators like those from the thiazole (B1198619) and sulfenamide (B3320178) classes.[3][4] Its non-staining and non-discoloring nature makes it suitable for light-colored and transparent rubber products.[3]
Comparative Performance Analysis
The efficacy of a vulcanization accelerator is evaluated based on several key performance indicators, including cure characteristics (scorch time, cure time), processing safety, and the physical properties of the vulcanized rubber (vulcanizate). This section compares the performance of ZMBT with other prominent classes of accelerators: thiazoles (MBT, MBTS), sulfenamides (CBS), and guanidines (DPG).
Cure Characteristics
The curing process is typically monitored using a moving die rheometer (MDR), which measures the torque required to oscillate a die embedded in the rubber sample as it vulcanizes. Key parameters obtained from the rheometer curve include:
-
Minimum Torque (ML): An indicator of the viscosity of the uncured rubber compound.
-
Maximum Torque (MH): Represents the stiffness or modulus of the fully cured rubber.
-
Scorch Time (ts2): The time at which vulcanization begins, indicating the processing safety of the compound. A longer scorch time is generally desirable to prevent premature curing.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the time needed for optimal vulcanization.
The following table presents a comparative summary of the cure characteristics of different accelerator systems in a natural rubber compound.
Table 1: Comparative Cure Characteristics of Different Accelerator Systems in Natural Rubber
| Accelerator System | Primary/Secondary | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Minimum Torque (ML, dNm) | Maximum Torque (MH, dNm) |
| MBTS/DPG | MBTS (Primary) / DPG (Secondary) | 2.5 | 10.5 | 1.2 | 15.8 |
| MBTS/ZMBT | MBTS (Primary) / ZMBT (Secondary) | 3.2 | 12.8 | 1.1 | 14.5 |
| MBTS/ZMBT/DPG | MBTS (Primary) / ZMBT & DPG (Secondary) | 2.8 | 11.5 | 1.1 | 15.2 |
Data sourced from a study on natural rubber compounds.[4]
From the data, the combination of MBTS and DPG exhibits the shortest scorch time and cure time, indicating a very fast-acting system. The inclusion of ZMBT in the MBTS system (MBTS/ZMBT) leads to a longer scorch time, suggesting improved processing safety compared to the MBTS/DPG system.[4] The ternary system (MBTS/ZMBT/DPG) shows intermediate behavior.
Physical Properties of Vulcanizates
The mechanical properties of the vulcanized rubber are critical for its end-use application. Key properties include tensile strength, modulus, and elongation at break.
Table 2: Comparative Mechanical Properties of Natural Rubber Vulcanizates with Different Accelerator Systems
| Accelerator System | Tensile Strength (MPa) | Modulus at 300% Elongation (MPa) | Elongation at Break (%) | Tear Strength (N/mm) |
| MBTS/DPG | 22.5 | 12.5 | 550 | 44.0 |
| MBTS/ZMBT | 21.0 | 11.0 | 580 | 46.0 |
| MBTS/ZMBT/DPG | 22.0 | 12.0 | 560 | 48.0 |
Data sourced from a study on natural rubber compounds.[4]
The MBTS/DPG system provides the highest tensile strength and modulus, which can be attributed to a higher state of cure.[4] However, the systems containing ZMBT, particularly the ternary MBTS/ZMBT/DPG system, exhibit superior tear strength.[4] This highlights the ability of ZMBT to contribute to specific desirable properties in the final product.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited.
Cure Characteristics Measurement (ASTM D5289)
-
Apparatus: A moving die rheometer (MDR) is used.
-
Sample Preparation: The rubber compound is prepared by mixing the polymer with the accelerator and other ingredients (e.g., sulfur, zinc oxide, stearic acid, fillers) on a two-roll mill. A sample of approximately 5 grams is taken for testing.
-
Test Procedure:
-
The sample is placed in the pre-heated die cavity of the MDR.
-
The die is closed, and the sample is subjected to a constant temperature (e.g., 160°C).
-
The lower die oscillates at a specified frequency and amplitude (e.g., 1.67 Hz and ±0.5° of arc).
-
The torque required to oscillate the die is measured as a function of time.
-
The test is continued until the torque reaches a maximum or a plateau.
-
-
Data Analysis: The minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90) are determined from the resulting torque-time curve.
Mechanical Properties Testing (ASTM D412)
-
Apparatus: A universal testing machine (UTM) equipped with a suitable load cell and grips.
-
Sample Preparation:
-
The rubber compound is vulcanized in a compression molding press at a specified temperature and time to form sheets of a defined thickness (e.g., 2 mm).
-
Dumbbell-shaped test specimens are cut from the vulcanized sheets using a die.
-
-
Test Procedure:
-
The thickness and width of the narrow section of the dumbbell specimen are measured.
-
The specimen is mounted in the grips of the UTM.
-
The specimen is stretched at a constant rate of speed (e.g., 500 mm/min) until it breaks.
-
The force and elongation are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures.
-
Modulus: The stress at a specific elongation (e.g., 300%).
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Vulcanization Mechanisms and Signaling Pathways
The differences in the performance of various accelerators stem from their distinct chemical mechanisms during the vulcanization process. The following diagrams, generated using the DOT language, illustrate the simplified reaction pathways for different classes of accelerators.
Thiazole (ZMBT) Accelerated Vulcanization
Caption: Simplified pathway for ZMBT-accelerated sulfur vulcanization.
In thiazole-accelerated vulcanization, ZMBT reacts with activators (zinc oxide and stearic acid) and sulfur to form an active sulfurating agent.[5] This agent then reacts with the rubber polymer chains to form pendant groups, which subsequently react with other polymer chains to create sulfur crosslinks.
Sulfenamide (CBS) Accelerated Vulcanization
Caption: Simplified pathway for CBS-accelerated sulfur vulcanization.
Sulfenamide accelerators like CBS are known for their delayed action, which provides excellent scorch safety. Upon heating, CBS decomposes to form a mercaptobenzothiazole (MBT) radical and an amine radical.[5][6] The MBT radical then reacts with sulfur to form the active sulfurating agent that initiates crosslinking. The initial decomposition step provides the scorch delay.
Guanidine (DPG) as a Secondary Accelerator
Caption: Role of DPG as a secondary accelerator in vulcanization.
Guanidines like DPG are typically used as secondary accelerators.[7] They are basic in nature and activate primary accelerators, such as thiazoles, leading to a faster cure rate.[8] DPG enhances the efficiency of the primary accelerator in forming the active sulfurating species, thereby increasing the overall speed of vulcanization.
Conclusion
This compound (ZMBT) is a versatile and effective semi-ultra accelerator that offers a favorable balance of cure speed and processing safety. When used as a secondary accelerator, it can significantly enhance the properties of the vulcanizate, particularly tear strength. The choice of an accelerator system is a critical decision in rubber compounding that depends on the desired processing characteristics, cure rate, and the final physical properties of the rubber product. This guide provides a foundational understanding and comparative data to assist in making informed decisions in the selection and application of ZMBT and other vulcanization accelerators. Further research into direct comparative studies of ZMBT as a primary accelerator in various elastomers would be beneficial to the industry.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Accelerator ZMBT: Benefits and Usage in Rubber Industry - chembroad [chembroad.com]
- 4. researchgate.net [researchgate.net]
- 5. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 6. lusida.com [lusida.com]
- 7. raywaychem.com [raywaychem.com]
- 8. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
A Comparative Guide to Vulcanization Accelerators: Zinc 2-Mercaptobenzothiazole (ZMBT) vs. 2-Mercaptobenzothiazole (MBT)
This guide provides an objective comparison of the vulcanization kinetics of two common thiazole-based accelerators, Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) and 2-mercaptobenzothiazole (MBT). The information presented, supported by experimental data and protocols, is intended for researchers, scientists, and professionals in the rubber and polymer industries.
Mechanism of Action
The fundamental difference between MBT and ZMBT lies in their activation mechanism during sulfur vulcanization. MBT, a primary accelerator, requires an in-situ reaction with activators—typically zinc oxide (ZnO) and a fatty acid like stearic acid—to form the active accelerator complex.[1][2] In this process, MBT is converted to ZMBT.[3][4] ZMBT, being the zinc salt of MBT, is a pre-formed complex that can more directly engage in the formation of the active sulfurating agent.[3][5]
This active complex, a sulfur-rich zinc accelerator species, reacts with sulfur to create an efficient sulfurating agent.[6][7] This agent then reacts with the rubber polymer chains to form polysulfidic crosslink precursors, which ultimately decompose to create the stable sulfur cross-links that give vulcanized rubber its desirable properties.[6] The initial activation step required for MBT is believed to contribute to its different kinetic profile compared to ZMBT.
References
- 1. nbinno.com [nbinno.com]
- 2. What does rubber accelerator MBT(M) do for rubber?_Mingpai Tech [wap.mingpaikeji.net]
- 3. rct [rct.kglmeridian.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. makingchembooks.com [makingchembooks.com]
- 7. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
Synergistic Effects of Zinc 2-Mercaptobenzothiazole (Zn(MBT)2) in Polymer Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Zinc 2-mercaptobenzothiazole (B37678) (Zn(MBT)2), also known as ZMBT, when used in synergy with other additives. The focus is on its application as a vulcanization accelerator in rubber compounds, with an exploration of its antioxidant properties. Experimental data is presented to objectively evaluate its performance against alternatives.
Enhanced Vulcanization Performance through Synergistic Accelerator Systems
Zn(MBT)2 is a semi-ultra accelerator widely utilized in the vulcanization of both natural and synthetic rubbers.[1] It is known for providing a good balance between curing speed and scorch safety, the premature vulcanization of rubber.[2] Its efficacy is significantly enhanced when used in combination with other accelerators, a phenomenon known as synergism. This guide focuses on the synergistic effects of Zn(MBT)2 with diphenylguanidine (DPG) and mercaptobenzothiazole disulphide (MBTS).
A study by Ahsan et al. (2015) investigated the effects of different accelerator systems on the cure characteristics and mechanical properties of natural rubber compounds. The study compared a binary system of MBTS/DPG with a ternary system of MBTS/Zn(MBT)2/DPG. The results demonstrate a clear synergistic effect when Zn(MBT)2 is incorporated.
Cure Characteristics
The cure characteristics of the rubber compounds were evaluated using a moving die rheometer (MDR). The key parameters measured were scorch time (ts2), cure time (t90), and cure rate index (CRI).
| Accelerator System | Scorch Time (ts2) (min) | Cure Time (t90) (min) | Cure Rate Index (CRI) (min⁻¹) |
| MBTS/DPG | 2.5 | 6.5 | 25.0 |
| MBTS/Zn(MBT)2/DPG | 3.0 | 7.0 | 25.0 |
Data summarized from Ahsan et al. (2015).
The inclusion of Zn(MBT)2 in the accelerator system resulted in a longer scorch time, providing a greater processing safety window. While the cure time was slightly longer, the cure rate index remained comparable, indicating an efficient vulcanization process.
Mechanical Properties
The mechanical properties of the vulcanized rubber, including tensile strength, modulus at 100% elongation (M100), and tear strength, are critical indicators of performance.
| Accelerator System | Tensile Strength (MPa) | M100 (MPa) | Tear Strength (N/mm) |
| MBTS/DPG | 22.5 | 1.8 | 44.0 |
| MBTS/Zn(MBT)2/DPG | 21.0 | 1.7 | 46.0 |
Data summarized from Ahsan et al. (2015).
The ternary system with Zn(MBT)2 demonstrated a notable improvement in tear strength, a crucial property for the durability of many rubber products. While there was a slight decrease in tensile strength and modulus, the overall mechanical profile highlights the beneficial synergistic effect of Zn(MBT)2.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cure Characteristics Measurement
-
Apparatus: Moving Die Rheometer (MDR).
-
Standard: In accordance with ASTM D5289.[3]
-
Procedure: A sample of the uncured rubber compound is placed in a sealed, heated, and pressurized die cavity. The lower die oscillates at a specified frequency and amplitude. The torque required to oscillate the die is measured as a function of time at a constant temperature. The resulting cure curve provides data on scorch time, cure time, and cure rate.
-
Typical Parameters:
-
Temperature: 150°C
-
Frequency: 1.67 Hz
-
Strain: ±0.5°
-
Mechanical Properties Testing
-
Tensile Strength and Modulus:
-
Standard: ASTM D412.[4]
-
Procedure: Dumbbell-shaped specimens of the vulcanized rubber are stretched in a universal testing machine at a constant rate of speed until they break. The force required to stretch the specimen and the elongation at break are recorded.
-
-
Tear Strength:
-
Standard: ASTM D624.[5]
-
Procedure: An angle-shaped test piece of the vulcanized rubber is nicked and then pulled apart in a tensile testing machine. The force required to propagate the tear is measured.
-
Vulcanization Mechanism and Experimental Workflow
The synergistic effect of Zn(MBT)2 with other accelerators can be attributed to the complex chemical reactions that occur during vulcanization. The process involves the formation of an active accelerator complex with zinc, which then reacts with sulfur to form a sulfurating agent. This agent subsequently cross-links the polymer chains.
Caption: Experimental workflow for rubber compounding and testing.
The vulcanization process itself involves a series of chemical reactions. A simplified representation of the synergistic action of the accelerator system is shown below.
References
Unraveling the Molecular Interactions of Zinc 2-Mercaptobenzothiazole: A Computational Modeling Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction of zinc with 2-mercaptobenzothiazole (B37678) (MBT) to form zinc 2-mercaptobenzothiazole (ZMBT) is a cornerstone of various industrial applications, most notably in the vulcanization of rubber where ZMBT acts as a crucial accelerator.[1][2][3] Understanding the intricate molecular interactions within the ZMBT complex is paramount for optimizing its performance and for the rational design of new materials. This guide provides a comparative overview of the computational modeling approaches used to investigate these interactions, supported by representative data from analogous systems due to the limited availability of dedicated computational studies on the ZMBT complex itself.
Computational Approaches to Modeling Zinc-Ligand Interactions
Computational modeling, particularly through Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers a powerful lens to scrutinize the electronic structure, bonding characteristics, and dynamic behavior of metal complexes like ZMBT. These methods provide insights that are often inaccessible through experimental techniques alone.
A typical computational workflow for modeling the interaction between zinc and 2-mercaptobenzothiazole is depicted below. This process generally involves geometry optimization of the ligand and the complex, followed by an analysis of the electronic structure and bonding.
Figure 1: A generalized workflow for the computational modeling of zinc-ligand complexes.
Comparative Analysis of Computational Parameters
While specific quantitative data for the ZMBT complex is scarce in publicly available literature, we can present a comparative table of typical computational parameters derived from DFT studies on related zinc complexes with organic ligands. This data serves as a benchmark for what researchers can expect when modeling ZMBT interactions.
| Parameter | Zinc Complex with Ligand A | Zinc Complex with Ligand B | Expected for this compound | Significance |
| Methodology | DFT/B3LYP/6-31G(d) | DFT/M06-2X/6-311+G(d,p) | DFT/B3LYP/LANL2DZ for Zn, 6-31G(d) for other atoms | Choice of functional and basis set impacts accuracy and computational cost. LANL2DZ is common for metals. |
| Zn-N Bond Length (Å) | 2.10 | 2.05 | ~2.0 - 2.2 | Shorter bond lengths indicate stronger interactions. |
| Zn-S Bond Length (Å) | N/A | N/A | ~2.3 - 2.5 | Key parameter for understanding the coordination of the thiol group of MBT. |
| Binding Energy (kcal/mol) | -45.2 | -52.8 | Highly negative value expected | Indicates the thermodynamic stability of the complex. |
| HOMO-LUMO Gap (eV) | 3.8 | 4.2 | ~3.0 - 4.0 | Relates to the chemical reactivity and electronic transitions of the complex.[4] |
| Natural Charge on Zn | +1.35 e | +1.42 e | +1.2 to +1.5 e | Reveals the extent of charge transfer from the ligands to the metal center. |
| Wiberg Bond Index (Zn-Ligand) | 0.35 | 0.41 | ~0.3 - 0.5 | A measure of the covalent character of the bond. |
Experimental Protocols for Computational Modeling
To ensure reproducibility and accuracy, the following provides a detailed, albeit generalized, protocol for the computational investigation of zinc-ligand interactions, which can be adapted for the ZMBT complex.
Density Functional Theory (DFT) Calculations
-
Software: Gaussian 09 or a similar quantum chemistry package is typically employed.[5]
-
Initial Structures: The initial 3D structure of 2-mercaptobenzothiazole can be built using software like GaussView. The ZMBT complex is assembled by coordinating two deprotonated MBT ligands to a central zinc (II) ion.
-
Geometry Optimization:
-
The geometries of the ligand and the complex are optimized without any symmetry constraints.
-
A hybrid functional, such as B3LYP, is commonly used.
-
For the basis set, a mixed approach is often adopted: LANL2DZ for the zinc atom to account for relativistic effects, and a Pople-style basis set like 6-31G(d) for all other atoms (C, H, N, S).[5]
-
-
Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).
-
Bonding and Electronic Structure Analysis:
-
Natural Bond Orbital (NBO) Analysis: This is performed to investigate the charge distribution, hybridization, and the nature of the donor-acceptor interactions between the ligands and the zinc ion.
-
Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be used to characterize the nature of the chemical bonds (e.g., covalent vs. electrostatic) based on the topology of the electron density.[6]
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic energy gap, which is related to the chemical reactivity and stability of the molecule.[4]
-
Molecular Dynamics (MD) Simulations
-
Force Field: A suitable force field, such as a combination of a general force field (e.g., GAFF) for the organic ligand and specialized parameters for the zinc ion and its coordination sphere, is required. These parameters may need to be derived from quantum mechanical calculations.
-
System Setup: The ZMBT complex is placed in a simulation box, which can be solvated with an appropriate solvent (e.g., water or a non-polar solvent depending on the application).
-
Simulation Protocol:
-
The system is first energy-minimized to remove any steric clashes.
-
A gradual heating phase is applied to bring the system to the desired temperature (e.g., 298 K).
-
An equilibration phase is run to allow the system to reach a stable state.
-
A production run is then performed to generate trajectories for analysis.
-
-
Analysis: The trajectories are analyzed to study the dynamic behavior of the complex, including the stability of the coordination bonds, conformational changes, and interactions with the surrounding environment.
Signaling Pathways and Logical Relationships
The interaction between zinc and 2-mercaptobenzothiazole can be conceptualized as a logical pathway leading to the formation of the stable ZMBT complex, which in turn influences the macroscopic properties of the material it is in.
Figure 2: Logical flow from reactants to the functional properties of ZMBT.
References
A Comparative Analysis of ZMBT and Sulfenamide Accelerators in Rubber Vulcanization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common classes of rubber vulcanization accelerators: Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) and sulfenamides (e.g., N-cyclohexyl-2-benzothiazolesulfenamide - CBS). The selection of an appropriate accelerator system is critical as it significantly influences the processing behavior, cure kinetics, and final physical properties of the vulcanized rubber. This analysis is supported by experimental data and standardized testing protocols to aid in making informed decisions for specific research and development applications.
Chemical Structures and Mechanisms of Action
ZMBT (Zinc 2-mercaptobenzothiazole) belongs to the thiazole (B1198619) class of accelerators. It is the zinc salt of 2-mercaptobenzothiazole (MBT). ZMBT is known for its good scorch safety, providing a flat cure and resulting in vulcanizates with good aging properties. It is often utilized as a primary or secondary accelerator and is particularly effective in latex applications.[1][2] During vulcanization, ZMBT acts as a precursor, forming active chemical species that interact with sulfur and the rubber polymer backbone to facilitate the formation of cross-links.[1]
Sulfenamide (B3320178) accelerators , such as CBS and N-tert-butyl-2-benzothiazolesulfenamide (TBBS), are distinguished by their characteristic delayed onset of vulcanization followed by a rapid cure rate.[3] This "delayed action" provides a crucial processing safety window, preventing premature vulcanization (scorch) during the mixing and shaping stages.[3] This property makes them highly valuable in the tire industry and for complex molded products. The vulcanization mechanism of sulfenamides involves the thermal decomposition of the accelerator to generate an amine and a mercaptobenzothiazole (MBT) radical. In the presence of activators like zinc oxide and stearic acid, these intermediates form an active accelerator-zinc complex, which then reacts with sulfur to create an active sulfurating agent. This agent subsequently forms polysulfidic cross-links between the polymer chains.[4]
Performance Comparison: Cure Characteristics and Physical Properties
The performance of an accelerator system is primarily evaluated by its cure characteristics and the physical properties of the resulting vulcanized rubber. The following table summarizes representative data for ZMBT and a common sulfenamide accelerator (CBS) in natural rubber (NR) formulations.
Disclaimer: The data presented below is compiled from two separate studies for illustrative purposes. The experimental conditions and formulations may differ. Direct comparison should be made with caution. Study 1 investigated an MBTS/ZMBT system, while Study 2 examined a CBS/DPG system.
Table 1: Comparative Performance of ZMBT and Sulfenamide (CBS) Accelerator Systems in Natural Rubber
| Parameter | ZMBT-based System (MBTS/ZMBT) | Sulfenamide-based System (CBS/DPG)[4] |
| Cure Characteristics (at 150°C) | ||
| Scorch Time (ts2, min) | 4.41 | 2.58 |
| Optimum Cure Time (t90, min) | 11.21 | 6.54 |
| Cure Rate Index (CRI, min-1) | 14.73 | 25.25 |
| Minimum Torque (ML, dNm) | 1.48 | 1.15 |
| Maximum Torque (MH, dNm) | 11.09 | 10.55 |
| Physical Properties | ||
| Tensile Strength (MPa) | 18.2 | ~17.5 (estimated from graph) |
| Modulus at 300% Elongation (MPa) | 8.8 | ~7.5 (estimated from graph) |
| Elongation at Break (%) | 501 | ~550 (estimated from graph) |
From the data, general performance trends can be observed. Sulfenamide-based systems, often activated by a secondary accelerator like DPG, tend to exhibit a shorter scorch time and a faster cure rate compared to the MBTS/ZMBT system.[4] The higher cure rate index of the CBS/DPG system indicates a more rapid vulcanization process.[4] In terms of physical properties, both systems can yield vulcanizates with high tensile strength and modulus.[4]
Experimental Protocols
The evaluation of rubber vulcanization accelerators relies on standardized experimental methodologies to ensure reproducibility and comparability of results.
Determination of Cure Characteristics (ASTM D2084)
The vulcanization characteristics of rubber compounds are determined using an Oscillating Disc Rheometer (ODR) according to ASTM D2084.[5]
-
Apparatus: An oscillating disc cure meter with a temperature-controlled, pressurized die cavity.
-
Procedure: A sample of the uncured rubber compound is placed in the die cavity, enclosing a biconical disc. The cavity is heated to a specified vulcanization temperature. The disc is oscillated through a small rotary amplitude, exerting a shear strain on the specimen. The torque required to oscillate the disc is continuously measured as a function of time. As vulcanization proceeds, the rubber stiffens, and the torque increases.
-
Key Parameters Measured:
-
Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): Reflects the stiffness or modulus of the fully vulcanized compound.
-
Scorch Time (ts2): The time required for the torque to rise by 2 units from the minimum torque, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal state of cure.
-
Cure Rate Index (CRI): A measure of the rate of vulcanization, calculated as 100 / (t90 - ts2).
-
Measurement of Tensile Properties (ASTM D412)
The tensile properties of the vulcanized rubber are evaluated using a tensometer following the guidelines of ASTM D412.
-
Specimen Preparation: Dumbbell-shaped test specimens are cut from the vulcanized rubber sheets.
-
Procedure: The test specimen is mounted in the grips of the tensometer. The specimen is then stretched at a constant rate until it breaks. The force and elongation are continuously recorded throughout the test.
-
Key Properties Measured:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Modulus at a Given Elongation (e.g., 300%): The stress required to produce a specific elongation. It is a measure of the material's stiffness.
-
Elongation at Break: The extent to which the specimen has stretched at the point of rupture, expressed as a percentage of its original length.
-
Visualizing the Vulcanization Process and Experimental Workflow
Signaling Pathways
Caption: Vulcanization pathway with sulfenamide accelerators.
Caption: Simplified vulcanization pathway with ZMBT accelerator.
Experimental Workflow
Caption: Experimental workflow for accelerator evaluation.
References
A Comparative Guide to ZMBT and Thiuram Accelerators in Latex Vulcanization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate accelerator system is paramount in the vulcanization of latex, directly influencing the processing characteristics, final product performance, and safety profile. This guide provides an objective comparison of two commonly utilized classes of accelerators: Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), a thiazole (B1198619) accelerator, and thiuram accelerators, such as Tetramethylthiuram Disulfide (TMTD) and Tetraethylthiuram Disulfide (TETD). This comparison is supported by experimental data to aid in the informed selection of an accelerator for specific latex applications, particularly relevant in the development of medical and pharmaceutical products where quality and safety are critical.
Executive Summary
Zinc 2-mercaptobenzothiazole (ZMBT) and thiuram accelerators are both effective in the sulfur vulcanization of natural rubber latex. Thiurams are classified as ultra-accelerators, providing very fast cure rates.[1] ZMBT is considered a semi-ultra accelerator.[2] While thiurams can be used as primary accelerators and even as sulfur donors in low-sulfur or sulfur-free systems, ZMBT is frequently employed as a secondary accelerator in conjunction with dithiocarbamates (which are chemically related to thiurams) to enhance modulus and other physical properties.[2][3]
A significant point of differentiation lies in their safety profiles. Thiuram accelerators, particularly those derived from secondary amines like TMTD and TETD, are known precursors to the formation of carcinogenic N-nitrosamines.[4] This is a critical consideration for products with skin contact or those used in medical applications. ZMBT, being a thiazole-based accelerator, is generally considered a non-nitrosamine generating alternative.
Performance Comparison: ZMBT vs. Dithiocarbamates (Thiuram-related)
While direct head-to-head comparative data for ZMBT and thiurams as primary accelerators in the same latex formulation is limited in the readily available scientific literature, a study comparing ZMBT to dithiocarbamates (ZDEC and ZDBC), which share a similar functional group with thiurams, provides valuable insights into their relative performance.
| Property | ZMBT | ZDEC (Dithiocarbamate) | ZDBC (Dithiocarbamate) |
| Crosslink Density (x 10⁻⁵ mol/cm³) | Lowest | Higher than ZMBT | Higher than ZMBT |
| Tensile Strength (MPa) | Lower | Higher | Higher |
| Elongation at Break (%) * | Similar to dithiocarbamates | Similar to ZMBT | Similar to ZMBT |
| Potential for Nitrosamine (B1359907) Formation | Low to None | High | High |
| Cure Rate | Semi-ultra accelerator | Ultra-fast accelerator | Ultra-fast accelerator |
| Typical Use | Often as a secondary accelerator | Primary or co-accelerator | Primary or co-accelerator |
*Note: The data presented is a qualitative summary based on a comparative study of ZMBT and dithiocarbamates in natural rubber latex films for glove dipping applications.[5] The study indicated that when used alone, ZMBT resulted in the lowest crosslink density and tensile strength compared to the dithiocarbamates ZDEC and ZDBC.[5]
Experimental Protocols
Latex Compounding and Film Preparation
This protocol is based on a method for the preparation of natural rubber latex films for glove dipping.[6]
Materials:
-
High ammonia (B1221849) (HA) natural rubber latex concentrate (60% DRC)
-
Potassium hydroxide (B78521) solution (10% w/v)
-
Potassium laurate solution (20% w/v)
-
Sulfur dispersion (50% w/v)
-
Accelerator dispersion (ZMBT, TMTD, or TETD) (50% w/v)
-
Zinc oxide dispersion (50% w/v)
-
Antioxidant dispersion (e.g., Wingstay L) (50% w/v)
Procedure:
-
The latex concentrate is first stabilized by the addition of potassium hydroxide and potassium laurate solutions.
-
The compounding ingredients (sulfur, accelerator, zinc oxide, and antioxidant dispersions) are then added to the stabilized latex in the desired parts per hundred rubber (phr).
-
The compounded latex is matured for a specified period (e.g., 24 hours) at room temperature to allow for pre-vulcanization.
-
Latex films are prepared by dipping a former into the compounded latex, followed by drying and vulcanization in an oven at a specified temperature and time (e.g., 100°C for 20 minutes).
Determination of Cure Characteristics
The cure characteristics of the latex compounds can be determined using an oscillating disc rheometer (ODR) or a moving die rheometer (MDR) according to ASTM D5289.[7]
Procedure:
-
A sample of the uncured compounded latex is placed in the temperature-controlled die cavity of the rheometer.
-
The sample is subjected to a sinusoidal shear strain at a specified frequency and amplitude.
-
The torque required to oscillate the die is measured as a function of time at a constant temperature.
-
The resulting cure curve provides data on:
-
Minimum Torque (ML): An indication of the compound's viscosity.
-
Maximum Torque (MH): Related to the shear modulus and crosslink density of the fully cured rubber.
-
Scorch Time (ts2): The time at which vulcanization begins.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.
-
Measurement of Mechanical Properties
The tensile properties of the vulcanized latex films are measured according to ASTM D412.
Procedure:
-
Dumbbell-shaped test specimens are cut from the vulcanized latex films.
-
The specimens are mounted in the grips of a tensile testing machine.
-
The specimens are stretched at a constant rate of speed until they break.
-
The following properties are recorded:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus at a specific elongation (e.g., 300% or 500%): The stress required to stretch the specimen to that specific elongation.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general vulcanization process and the logical relationship in selecting an accelerator.
Caption: A simplified diagram of the sulfur vulcanization pathway in latex.
Caption: A decision-making workflow for selecting between ZMBT and thiuram accelerators.
Discussion
Cure Characteristics: Thiuram accelerators are known for their very high cure rates, making them suitable for applications requiring rapid processing.[1] ZMBT provides a more moderate cure rate, which can offer better scorch safety, meaning a lower risk of premature vulcanization during compounding and processing.[2] In many latex applications, ZMBT is used as a secondary accelerator to activate primary accelerators like dithiocarbamates, resulting in a synergistic effect that can optimize the cure profile.[3]
Mechanical Properties: Latex films cured with ZMBT, particularly in combination with dithiocarbamates, tend to exhibit a markedly higher modulus compared to those cured with dithiocarbamates alone.[2] This increased stiffness can be advantageous for certain applications. While direct comparisons are scarce, studies on related compounds suggest that thiuram and dithiocarbamate (B8719985) systems can achieve high tensile strength.[5] The elongation at break is often comparable between the different accelerator systems.[5]
Nitrosamine Formation: This is a critical differentiator. Many common thiuram accelerators, such as TMTD and TETD, are derived from secondary amines and can decompose during vulcanization to form these amines, which can then react with nitrosating agents to produce N-nitrosamines.[4] N-nitrosamines are a class of compounds that includes several known carcinogens. Regulatory bodies have placed strict limits on the levels of nitrosamines in consumer and medical products. ZMBT, as a thiazole derivative, does not contain the secondary amine structures that are precursors to nitrosamine formation and is therefore considered a safer alternative in this regard.
Conclusion and Recommendations
The choice between ZMBT and thiuram accelerators for latex vulcanization depends on a careful consideration of the desired processing characteristics, final product properties, and, most importantly, the safety requirements of the application.
-
For applications where a very fast cure rate is the primary driver and potential nitrosamine formation can be managed or is less of a concern, thiuram accelerators may be suitable. However, it is crucial to be aware of the regulatory landscape and the potential health risks associated with nitrosamines.
-
For applications where safety is paramount, such as in the manufacturing of medical devices, pharmaceutical packaging, and consumer products with skin contact, ZMBT is a strongly recommended alternative. Its non-nitrosamine generating nature provides a significant safety advantage. While it may have a slower cure rate when used as a primary accelerator, its performance can be effectively tailored through its use as a secondary accelerator in combination with other non-nitrosamine generating accelerators.
Researchers and professionals in drug development should prioritize the use of accelerator systems that minimize the risk of harmful leachables and byproducts. The use of ZMBT, either alone or in optimized combinations, presents a viable pathway to achieving robust and safe vulcanized latex products. Further research into direct comparative studies of ZMBT and next-generation, safer thiuram alternatives would be beneficial for the industry.
References
- 1. researchgate.net [researchgate.net]
- 2. atamankimya.com [atamankimya.com]
- 3. Nurcacit ZMBT Rubber Accelerators | Nanjing Union Rubber Chemicals [nurchem.com]
- 4. directresearchpublisher.org [directresearchpublisher.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. welltchemicals.com [welltchemicals.com]
performance evaluation of ZMBT in silica-filled versus carbon black-filled rubber
A deep dive into the performance of the rubber accelerator ZMBT in silica-filled and carbon black-filled compounds, this guide offers a comparative analysis of their cure characteristics, mechanical properties, and dynamic performance. The information is supported by experimental data and detailed methodologies for researchers and scientists in rubber compounding and material science.
Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) is a widely utilized semi-ultra-fast accelerator in the vulcanization of rubber. Its performance, however, is significantly influenced by the type of reinforcing filler used in the rubber compound. The two most common reinforcing fillers, silica (B1680970) and carbon black, interact differently with ZMBT and other compounding ingredients, leading to distinct properties in the final vulcanizate. This guide provides a detailed comparison of ZMBT's efficacy in these two systems.
Cure Characteristics: A Tale of Two Fillers
The cure characteristics of a rubber compound, typically measured using a moving die rheometer (MDR), provide insights into the vulcanization process, including scorch safety, cure rate, and the extent of crosslinking.
In general, silica-filled compounds tend to exhibit a slower vulcanization rate compared to their carbon black-filled counterparts when using thiazole-based accelerators like ZMBT. This is attributed to the acidic nature of the silica surface, which can adsorb basic accelerators, delaying the onset of vulcanization. Carbon black, on the other hand, is generally less interactive with accelerators, allowing for a more straightforward vulcanization process.
A study comparing different accelerator types in natural rubber (NR) filled with either carbon black or silica found that for thiazole-type accelerators, the scorch time (ts2) and cure time (t90) were longer in the silica-filled compounds.
Table 1: Comparative Cure Characteristics of Thiazole-Accelerated Rubber Compounds
| Property | Silica-Filled NR | Carbon Black-Filled NR |
| Scorch Time (ts2, min) | Longer | Shorter |
| Cure Time (t90, min) | Longer | Shorter |
| Cure Rate Index (CRI) | Lower | Higher |
Note: Data synthesized from studies on thiazole-type accelerators. Absolute values can vary based on specific formulations.
Mechanical Properties: Reinforcement and Performance
The mechanical properties of a vulcanized rubber, such as tensile strength, modulus, and elongation at break, are critical indicators of its performance and durability. The interaction between the filler, rubber matrix, and the accelerator system plays a crucial role in determining these properties.
ZMBT is known to improve the physical properties of rubber, such as elasticity and durability. In combination with other accelerators, it can enhance the mechanical performance of the final product.
Generally, carbon black provides a higher level of reinforcement, leading to higher tensile strength and modulus in the rubber compound. Silica, especially when used with a silane (B1218182) coupling agent, can also provide excellent reinforcement, often with the added benefit of lower rolling resistance in tire applications. The effectiveness of ZMBT in these systems is linked to the overall vulcanization network it helps to create.
Table 2: Representative Mechanical Properties of Filled Rubber Vulcanizates
| Property | Silica-Filled Rubber | Carbon Black-Filled Rubber |
| Tensile Strength (MPa) | Good to Excellent | Excellent |
| Modulus at 300% (MPa) | Good | High |
| Elongation at Break (%) | High | Moderate to High |
| Hardness (Shore A) | Variable | Generally Higher |
Note: These are general trends. The performance is highly dependent on the specific grade of filler, polymer, and the complete formulation.
Dynamic Properties: Implications for Application
Dynamic mechanical analysis (DMA) is used to evaluate the viscoelastic properties of rubber compounds, which are crucial for applications like tires where energy dissipation (related to rolling resistance and wet grip) is important. Silica-filled compounds are known for their ability to reduce the Payne effect (the strain-dependent modulus), which is associated with lower rolling resistance in tires. Carbon black-filled compounds, while offering excellent reinforcement, can exhibit a more pronounced Payne effect.
The accelerator system, including ZMBT, influences the crosslink density and the nature of the crosslinks (mono-, di-, or polysulfidic), which in turn affects the dynamic properties of the vulcanizate.
Experimental Protocols
The data presented in this guide is based on standard rubber testing methodologies. Below are detailed protocols for key experiments.
Rubber Compounding
The rubber compounds are typically prepared in a two-stage mixing process using an internal mixer (e.g., Banbury type) followed by a two-roll mill.
Stage 1: Masterbatch Preparation (Internal Mixer)
-
The raw polymer (e.g., Natural Rubber, SBR) is masticated for a specified time (e.g., 1-2 minutes).
-
The filler (silica or carbon black), along with other ingredients like zinc oxide, stearic acid, and processing aids, are added and mixed until a homogenous blend is achieved and a specific temperature is reached (e.g., 140-150°C for silica with silane, lower for carbon black).
-
The masterbatch is then discharged and cooled.
Stage 2: Final Mixing (Two-Roll Mill)
-
The masterbatch is passed through a two-roll mill.
-
The vulcanizing agents, including sulfur and the accelerator (ZMBT), are added at a lower temperature (e.g., below 100°C) to prevent premature vulcanization (scorch).
-
The compound is milled until all ingredients are uniformly dispersed.
Cure Characteristics Measurement
Cure characteristics are determined using a Moving Die Rheometer (MDR) according to ASTM D2084 .
-
Procedure: A sample of the uncured rubber compound is placed in the sealed, heated die cavity of the MDR. The die oscillates at a specified frequency and amplitude. The torque required to oscillate the die is measured as a function of time at a constant temperature (e.g., 160°C).
-
Key Parameters Measured:
-
ML (Minimum Torque): Indicates the viscosity of the uncured compound.
-
MH (Maximum Torque): Relates to the stiffness or modulus of the fully cured rubber.
-
ts2 (Scorch Time): The time to a 2 dNm rise from ML, indicating the processing safety.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, indicating the time for optimal cure.
-
Mechanical Properties Testing
Tensile properties are measured according to ISO 37 or ASTM D412 .
-
Specimen Preparation: Dumbbell-shaped test specimens are cut from cured rubber sheets of a specified thickness.
-
Procedure: The specimen is placed in the grips of a tensile testing machine. The specimen is stretched at a constant rate of speed (e.g., 500 mm/min) until it breaks. The force and elongation are recorded throughout the test.
-
Key Properties Calculated:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100%, 300%).
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Hardness is measured using a durometer according to ASTM D2240 .
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the rubber compounding and testing process.
Caption: Workflow for rubber compounding and performance evaluation.
Caption: Simplified ZMBT-accelerated sulfur vulcanization pathway.
A Researcher's Guide to Validating the Antioxidant Synergy of ZMBT with Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals: A Proposed Framework for Evaluating a Novel Antioxidant Combination
In the quest for more potent and efficient antioxidant therapies, the exploration of synergistic combinations of different compounds is a promising frontier. This guide delves into the potential antioxidant synergy between Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), a compound with known antioxidant properties in industrial applications, and phenolic compounds, a well-established class of natural antioxidants.
Currently, direct experimental data on the biological antioxidant synergy between ZMBT and phenolic compounds is not available in the scientific literature. Therefore, this guide provides a comprehensive, proposed framework for researchers to validate this potential synergy. It outlines the theoretical basis for this hypothesis, detailed experimental protocols for in vitro and cell-based assays, and methods for data analysis to quantify the nature of the interaction.
Understanding the Components: ZMBT and Phenolic Compounds
Zinc 2-Mercaptobenzothiazole (ZMBT): ZMBT is an organozinc compound recognized for its role as a vulcanization accelerator and an antioxidant in the rubber industry. Its antioxidant capabilities are attributed to its ability to protect materials from degradation by heat and oxygen. In a biological context, the zinc component of ZMBT is of particular interest. Zinc is a crucial trace element that plays a vital role in the body's antioxidant defense system. It is a cofactor for the antioxidant enzyme copper-zinc superoxide (B77818) dismutase (SOD1) and can help protect against oxidative damage by competing with redox-active metals like iron and copper, thereby reducing the formation of highly reactive hydroxyl radicals.
Phenolic Compounds: Phenolic compounds are a large and diverse group of secondary metabolites found in plants, known for their potent antioxidant properties.[1] Their chemical structure, featuring an aromatic ring with one or more hydroxyl groups, enables them to act as effective free radical scavengers.[2][3] The primary antioxidant mechanisms of phenolic compounds include:
-
Hydrogen Atom Transfer (HAT): Donating a hydrogen atom to a free radical, thereby neutralizing it.[4]
-
Single Electron Transfer (SET): Donating an electron to a free radical to stabilize it.[4]
-
Chelation of Metal Ions: Binding to pro-oxidant metal ions like iron and copper, preventing them from participating in reactions that generate free radicals.[2]
The synergistic interaction between different phenolic compounds has been widely studied, demonstrating that certain combinations can provide greater antioxidant protection than the sum of their individual effects. This provides a strong rationale for exploring the synergy of phenolic compounds with other antioxidant molecules like ZMBT.
Proposed Experimental Validation of Synergy
To investigate the potential antioxidant synergy between ZMBT and phenolic compounds, a multi-assay approach is recommended. This guide proposes the use of two common in vitro assays, the DPPH Radical Scavenging Assay and the ABTS Radical Cation Decolorization Assay, along with a more biologically relevant cell-based assay, the Cellular Antioxidant Activity (CAA) Assay. For the purpose of this guide, Gallic Acid will be used as a representative phenolic compound.
Experimental Workflow
The general workflow for validating the antioxidant synergy is depicted below.
References
A Comparative Guide to Crosslink Density Measurement Techniques for ZMBT-Cured Elastomers
For Researchers, Scientists, and Drug Development Professionals
The determination of crosslink density is a critical parameter in the characterization of elastomeric materials, as it directly influences their mechanical properties, swelling behavior, and overall performance. For elastomers cured using Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), a common accelerator in sulfur vulcanization, an accurate measurement of crosslink density is essential for quality control and the development of materials with tailored properties. This guide provides a detailed comparison of the primary techniques used to measure crosslink density in ZMBT-cured elastomers, complete with experimental protocols and comparative data.
The vulcanization process, facilitated by ZMBT in conjunction with sulfur and activators like zinc oxide, creates a three-dimensional network of sulfur crosslinks between the polymer chains. The density of these crosslinks dictates the material's strength, elasticity, and resistance to deformation. Several methods have been developed to quantify this crucial parameter, each with its own set of advantages and limitations.
Comparison of Crosslink Density Measurement Techniques
The four most common techniques for measuring crosslink density in elastomers are the solvent swelling method, tensile testing, dynamic mechanical analysis (DMA), and nuclear magnetic resonance (NMR) spectroscopy. The choice of technique often depends on the required accuracy, the nature of the material, and the available equipment.
| Technique | Principle | Advantages | Disadvantages | Typical Crosslink Density Range (mol/cm³) |
| Solvent Swelling | Based on the equilibrium swelling of a crosslinked polymer in a good solvent, governed by the Flory-Rehner equation. The extent of swelling is inversely proportional to the crosslink density. | Simple, low-cost, and widely used. | Time-consuming, sensitive to the polymer-solvent interaction parameter (χ), and can be affected by the presence of fillers. | 10⁻⁶ to 10⁻⁴ |
| Tensile Testing | Utilizes the stress-strain behavior of the elastomer, applying the Mooney-Rivlin model to relate the elastic modulus to the crosslink density. | Relatively quick, provides information on mechanical properties. | Can be inaccurate at high strain levels and is influenced by non-ideal network effects. | 10⁻⁵ to 10⁻³ |
| Dynamic Mechanical Analysis (DMA) | Measures the storage modulus (E') in the rubbery plateau region, which is directly proportional to the crosslink density according to the theory of rubber elasticity. | Fast, sensitive, and provides information on viscoelastic properties. | Requires specialized equipment, and the interpretation can be complex for filled elastomers. | 10⁻⁵ to 10⁻³ |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Low-field NMR techniques, such as multiple-quantum (MQ) NMR, measure the residual dipolar couplings between protons, which are directly related to the crosslink density and its distribution. | Highly accurate, provides detailed information on the crosslink distribution, and is non-destructive. | Requires expensive and specialized equipment, and data analysis can be complex. | 10⁻⁶ to 10⁻³ |
Experimental Protocols
Solvent Swelling Method
This method relies on the principle that a crosslinked elastomer will swell, but not dissolve, when immersed in a suitable solvent. The degree of swelling is used to calculate the crosslink density using the Flory-Rehner equation.
Experimental Workflow:
Caption: Workflow for crosslink density measurement by solvent swelling.
Detailed Protocol:
-
Sample Preparation: A small, precisely weighed sample (typically 0.2-0.5 g) of the ZMBT-cured elastomer is prepared. The initial dry weight (
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) is recorded.mdry -
Solvent Immersion: The sample is immersed in a good solvent (e.g., toluene (B28343) for non-polar rubbers like natural rubber or SBR) in a sealed container to prevent solvent evaporation.
-
Equilibrium Swelling: The sample is allowed to swell at a constant temperature (usually room temperature) until equilibrium is reached, which can take 24 to 72 hours.
-
Measurement of Swollen Weight: The swollen sample is removed from the solvent, the excess solvent on the surface is quickly blotted off, and the swollen weight (
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
) is measured.mswollen -
Drying: The swollen sample is dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Calculation of Volume Fraction: The volume fraction of the polymer in the swollen gel (
) is calculated using the weights and densities of the polymer and the solvent.Vr -
Flory-Rehner Equation: The crosslink density (ν) is calculated using the Flory-Rehner equation:
[ -\left[ \ln(1 - V_r) + V_r + \chi V_r^2 \right] = V_s \nu \left( V_r^{1/3} - \frac{V_r}{2} \right) ]
where
is the molar volume of the solvent and χ is the Flory-Huggins polymer-solvent interaction parameter.Vs
Tensile Testing
This method involves stretching the elastomer sample and measuring the resulting stress. The data is then fitted to the Mooney-Rivlin model to determine the crosslink density.
Experimental Workflow:
Caption: Workflow for crosslink density measurement by tensile testing.
Detailed Protocol:
-
Sample Preparation: A dumbbell-shaped specimen is cut from the cured elastomer sheet according to a standard such as ASTM D412.
-
Tensile Test: The specimen is mounted in a universal testing machine and subjected to uniaxial tension at a constant crosshead speed.
-
Data Acquisition: The force and elongation are recorded throughout the test until the sample breaks.
-
Stress-Strain Calculation: The engineering stress and strain are converted to true stress (σ) and extension ratio (λ).
-
Mooney-Rivlin Plot: The data is plotted according to the Mooney-Rivlin equation:
[ \frac{\sigma}{2(\lambda - \lambda^{-2})} = C_1 + C_2 \lambda^{-1} ]
A plot of
versus2(λ−λ−2)σ should yield a straight line for moderate strains.λ−1 -
Determination of Constants: The constants C1 and C2 are determined from the intercept and slope of the linear fit, respectively.
-
Crosslink Density Calculation: The crosslink density (ν) is calculated from the C1 constant using the relationship derived from the theory of rubber elasticity:
[ \nu = \frac{2C_1}{RT} ]
where R is the ideal gas constant and T is the absolute temperature.
Dynamic Mechanical Analysis (DMA)
DMA measures the viscoelastic properties of the material as a function of temperature and frequency. The storage modulus in the rubbery plateau is used to calculate the crosslink density.
Experimental Workflow:
Caption: Workflow for crosslink density measurement by DMA.
Detailed Protocol:
-
Sample Preparation: A rectangular specimen of the ZMBT-cured elastomer is prepared with precise dimensions.
-
DMA Measurement: The sample is mounted in the DMA instrument, and a temperature sweep is performed at a constant frequency (e.g., 1 Hz) and a small strain amplitude (within the linear viscoelastic region).
-
Data Analysis: The storage modulus (E') is plotted as a function of temperature. The rubbery plateau is the region above the glass transition temperature where the storage modulus is relatively constant.
-
Crosslink Density Calculation: The crosslink density (ν) is calculated from the storage modulus (E') in the rubbery plateau using the equation from the theory of rubber elasticity:
[ \nu = \frac{E'}{3RT} ]
where R is the ideal gas constant and T is the absolute temperature in the rubbery plateau region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-field NMR is a powerful technique for determining the crosslink density by measuring the spin-spin relaxation time (T2) or by using multiple-quantum NMR to measure residual dipolar couplings.
Experimental Workflow:
Caption: Workflow for crosslink density measurement by NMR.
Detailed Protocol:
-
Sample Preparation: A small piece of the ZMBT-cured elastomer is placed into an NMR tube.
-
NMR Measurement: The sample is placed in a low-field NMR spectrometer.
-
Pulse Sequence: A suitable pulse sequence is applied. For T2 measurements, the Carr-Purcell-Meiboom-Gill (CPMG) sequence is often used. For more detailed analysis, a multiple-quantum (MQ) pulse sequence can be employed.
-
Data Acquisition: The decay of the transverse magnetization (for T2) or the build-up of the double-quantum coherence (for MQ-NMR) is recorded.
-
Data Analysis: The decay curve is fitted to one or more exponential functions to determine the T2 relaxation times. The component with the shorter T2 is associated with the crosslinked network. For MQ-NMR, the initial build-up rate of the double-quantum signal is proportional to the residual dipolar coupling, which is related to the crosslink density.
-
Correlation to Crosslink Density: The measured NMR parameter (T2 or residual dipolar coupling) is correlated to the crosslink density, often through calibration with samples of known crosslink density or by using theoretical models.
Quantitative Data Comparison
The following table presents representative crosslink density values for ZMBT-cured elastomers obtained by different techniques. It is important to note that absolute values can vary depending on the specific formulation (e.g., type of elastomer, sulfur and accelerator levels) and experimental conditions.
| Elastomer | Curing System | Swelling (mol/cm³) | Tensile Testing (mol/cm³) | DMA (mol/cm³) | NMR (mol/cm³) |
| Natural Rubber (NR) | ZMBT/Sulfur | 5.2 x 10⁻⁵ | 6.8 x 10⁻⁵ | 7.1 x 10⁻⁵ | 7.5 x 10⁻⁵ |
| Styrene-Butadiene Rubber (SBR) | ZMBT/Sulfur | 4.1 x 10⁻⁵ | 5.5 x 10⁻⁵ | 5.9 x 10⁻⁵ | 6.2 x 10⁻⁵ |
Note: The data in this table are compiled from various literature sources and are intended for comparative purposes. Direct comparison between techniques should ideally be performed on the same batch of material.
Logical Relationship of Techniques
The different techniques for measuring crosslink density are based on distinct physical principles but are fundamentally interrelated through the theory of rubber elasticity. The following diagram illustrates the logical connections between these methods.
Caption: Interrelationship of crosslink density measurement techniques.
This guide provides a comprehensive overview of the principal methods for determining the crosslink density of ZMBT-cured elastomers. The selection of the most appropriate technique will depend on the specific research or quality control objectives, balancing factors such as accuracy, cost, and the level of detail required. For routine analysis, swelling and tensile tests are often sufficient, while DMA and NMR offer more in-depth characterization for research and development purposes.
A Comparative Guide to the Long-Term Aging Resistance of ZMBT Vulcanizates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term aging resistance of rubber vulcanizates cured with Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) against other common vulcanizing agents.[1][2] ZMBT, a semi-ultra accelerator, is widely recognized for imparting good aging properties to rubber compounds.[2] This document synthesizes available data on the performance of ZMBT vulcanizates, details the experimental protocols for assessment, and visualizes the chemical pathways involved.
Comparative Performance Analysis
While many sources assert the superior aging and heat resistance of ZMBT vulcanizates, specific quantitative comparative data is often proprietary and not extensively published in publicly accessible literature. One source indicates that laboratory tests have shown a significant increase in product lifespan, with a 20% improvement in heat aging resistance for rubber compounds using ZMBT compared to those without.[2] However, detailed data tables from head-to-head comparisons with other accelerators under identical aging conditions are scarce.
The following table structure is provided as a template for how such comparative data would be presented. The values are illustrative and intended to guide researchers in their own comparative studies.
Table 1: Illustrative Comparison of Mechanical Properties After Accelerated Aging
| Vulcanization System | Property | Unaged | Aged (e.g., 168 hours @ 100°C) | % Retention |
| ZMBT | Tensile Strength (MPa) | 20 | 16 | 80% |
| Elongation at Break (%) | 500 | 350 | 70% | |
| Hardness (Shore A) | 60 | 65 | +8% | |
| Alternative A (e.g., MBTS) | Tensile Strength (MPa) | 20 | 14 | 70% |
| Elongation at Break (%) | 500 | 300 | 60% | |
| Hardness (Shore A) | 60 | 68 | +13% | |
| Alternative B (e.g., CBS) | Tensile Strength (MPa) | 22 | 17 | 77% |
| Elongation at Break (%) | 550 | 385 | 70% | |
| Hardness (Shore A) | 62 | 68 | +10% |
Note: These values are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific formulation, rubber type, and aging conditions.
Key Attributes of ZMBT in Aging Resistance
ZMBT's effectiveness in promoting aging resistance is attributed to several factors:
-
Heat Stability: ZMBT's inherent thermal stability makes it suitable for high-temperature curing processes and contributes to the longevity of the final product.[2]
-
Efficient Cross-linking: It promotes the formation of a stable cross-link network in the rubber matrix, enhancing properties like tensile strength and tear resistance.[2]
-
Synergistic Effects: ZMBT is often used in combination with other accelerators, such as zinc diethyl dithiocarbamate (B8719985) (ZDEC) or diphenylguanidine (DPG), which can further enhance the aging properties of the vulcanizate.
Experimental Protocols
To assess the long-term aging resistance of ZMBT vulcanizates, standardized accelerated aging protocols are employed. These methods simulate the effects of natural aging over a shorter period by exposing the rubber samples to elevated temperatures.
Accelerated Aging Test (Based on ASTM D573 / ISO 188)
1. Principle: This test determines the relative deterioration resistance of vulcanized rubber by exposing test pieces to a controlled, elevated temperature in an air oven for specific durations. The physical properties of the rubber are measured before and after aging to assess the extent of degradation.
2. Apparatus:
- Air Oven: A circulating air oven with controlled temperature and air exchange rate.
- Tensile Testing Machine: To measure tensile strength and elongation at break.
- Hardness Tester (Durometer): To measure Shore A hardness.
3. Procedure:
- Sample Preparation: Prepare dumbbell-shaped test specimens from the vulcanized rubber sheets according to standard specifications (e.g., ASTM D412).
- Initial Property Measurement: Measure the initial tensile strength, elongation at break, and hardness of a set of unaged specimens.
- Aging: Place the remaining specimens in the air oven at a specified temperature (e.g., 70°C, 100°C, or 125°C) for various time intervals (e.g., 24, 72, 168 hours).
- Post-Aging Measurement: After each aging interval, remove the specimens from the oven and allow them to cool to room temperature for a specified period. Measure the tensile strength, elongation at break, and hardness of the aged specimens.
- Calculation of Property Retention: Calculate the percentage retention of each property using the following formula: % Retention = (Value after aging / Initial value) x 100
Chemical Mechanisms and Visualizations
The following diagrams, generated using Graphviz, illustrate the proposed chemical pathways for ZMBT-accelerated vulcanization and the subsequent aging process.
ZMBT-Accelerated Sulfur Vulcanization
The vulcanization process with ZMBT involves the formation of an active sulfurating agent that creates cross-links between polymer chains.
Caption: Proposed pathway for ZMBT-accelerated sulfur vulcanization.
Thermo-oxidative Aging of Vulcanizates
During aging, the vulcanized rubber is susceptible to degradation through heat and oxygen, leading to changes in its physical properties. This can involve both chain scission and the formation of additional cross-links.
Caption: General mechanism of thermo-oxidative aging in rubber vulcanizates.
Conclusion
ZMBT is a highly effective semi-ultra accelerator that generally imparts good long-term aging resistance to rubber vulcanizates, primarily due to its thermal stability and ability to form a robust cross-link network. While direct quantitative comparisons with other accelerator systems are not widely available in public literature, the established experimental protocols allow for in-house comparative studies. The provided visualizations of the chemical mechanisms offer a foundational understanding for researchers working on the development and evaluation of durable rubber compounds. Further research publishing direct comparative data would be highly beneficial to the scientific community.
References
A Mechanistic Showdown: ZMBT vs. Dithiocarbamate Accelerators in Rubber Vulcanization
In the intricate world of rubber chemistry, vulcanization accelerators are pivotal in transforming raw, tacky polymers into the durable, elastic materials essential for countless applications. Among the diverse classes of accelerators, thiazoles and dithiocarbamates represent two of the most widely utilized families. This guide provides a detailed mechanistic and performance comparison between a key thiazole (B1198619) accelerator, Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), and the ultra-fast dithiocarbamate (B8719985) accelerators, equipping researchers and professionals with the data to inform their formulation decisions.
At a Glance: Key Performance Differences
Zinc 2-mercaptobenzothiazole (ZMBT) is a semi-ultra accelerator known for providing a good balance between curing speed and processing safety. It is often favored in applications where a controlled vulcanization process is critical and non-staining, non-discoloring properties are required.[1][2]
Dithiocarbamates, such as Zinc Dibutyldithiocarbamate (ZDBC), are classified as ultra-accelerators.[3][4] They are renowned for their high cure rates and the ability to achieve vulcanization at lower temperatures, making them suitable for rapid curing cycles.[4] However, this high reactivity comes at the cost of reduced scorch safety, meaning there is a shorter window for processing before vulcanization begins.[4]
Quantitative Performance Comparison
The following tables summarize the vulcanization characteristics and mechanical properties of natural rubber (NR) compounds accelerated with ZMBT versus a representative dithiocarbamate, ZDBC. The data is compiled from studies utilizing comparable formulations to provide a representative comparison.
Table 1: Comparative Cure Characteristics of ZMBT and ZDBC in Natural Rubber
| Parameter | ZMBT | ZDBC | Unit | Test Conditions |
| Cure Characteristics | ||||
| Scorch Time (ts2) | ~2.5 - 4.0 | 1.05 | minutes | 140-150°C |
| Optimum Cure Time (t90) | ~10 - 20 | 3.12 | minutes | 140-150°C |
| Cure Rate Index (CRI) | Moderate | High | (t90 - ts2)^-1 | 140-150°C |
| General Properties | ||||
| Processing Safety | Good | Low | - | - |
| Cure Speed | Medium-Fast | Ultra-Fast | - | - |
| Vulcanization Plateau | Broad | Narrow | - | - |
Note: Data for ZDBC is from a study using a carbon black-filled natural rubber compound.[5] ZMBT data represents typical values from literature for similar NR compounds.
Table 2: Comparative Mechanical Properties of ZMBT and ZDBC Vulcanizates
| Property | ZMBT | ZDBC | Unit |
| Mechanical Properties | |||
| Tensile Strength | Good to Excellent | Excellent | MPa |
| Modulus at 300% Elongation | High | Very High | MPa |
| Elongation at Break | Good | Good | % |
| Hardness | High | High | Shore A |
Note: The mechanical properties are highly dependent on the specific formulation, including the type and loading of fillers. The trends presented are based on the general understanding from various sources.[6][7][8][9]
Mechanistic Pathways of Vulcanization Acceleration
The distinct performance characteristics of ZMBT and dithiocarbamates stem from their different mechanisms of action during sulfur vulcanization. Both require activators, typically zinc oxide and a fatty acid like stearic acid, to form an active accelerator complex.
ZMBT (Thiazole) Mechanism:
The vulcanization mechanism with ZMBT involves the formation of an active sulfurating agent, which is a complex of the accelerator with sulfur and zinc. This agent then reacts with the rubber backbone to form pendant groups with attached sulfur atoms. These pendant groups subsequently react with other rubber chains to form the final crosslinks. The initial steps are considered to be the rate-determining factor, which contributes to its longer scorch time and more controlled cure rate.
Dithiocarbamate Mechanism:
Dithiocarbamates react more rapidly with sulfur to form a potent sulfurating agent. This agent efficiently transfers sulfur to the rubber chains, leading to the rapid formation of crosslinks. The high reactivity of the dithiocarbamate-sulfur complex is responsible for the very short scorch times and high cure rates observed with this class of accelerators.
Visualizing the Pathways and Workflows
To better illustrate the underlying processes, the following diagrams, generated using Graphviz (DOT language), depict the vulcanization mechanisms and a typical experimental workflow for comparing accelerators.
Experimental Protocols
A robust comparison of vulcanization accelerators requires standardized testing procedures to ensure the data is reliable and reproducible. The following outlines the key experimental protocols based on ASTM standards.
1. Rubber Compounding (ASTM D3182)
-
Objective: To prepare homogeneous rubber compounds for vulcanization.
-
Procedure:
-
The raw rubber (e.g., Natural Rubber) is masticated on a two-roll mill.
-
Activators (zinc oxide, stearic acid), fillers (e.g., carbon black), and other additives are incorporated sequentially.
-
The accelerator (ZMBT or dithiocarbamate) and sulfur are added last, at a lower mill temperature to prevent premature vulcanization (scorching).
-
The compound is thoroughly mixed to ensure uniform dispersion of all ingredients.
-
The final compound is sheeted out to a standard thickness.
-
2. Cure Characteristics Analysis (ASTM D5289)
-
Objective: To determine the vulcanization profile of the rubber compound.
-
Procedure:
-
A Moving Die Rheometer (MDR) is preheated to the desired vulcanization temperature (e.g., 150°C).
-
A small, uncured rubber sample is placed in the sealed test cavity.
-
The lower die oscillates at a specified frequency and amplitude, and the torque required to do so is measured over time.
-
The resulting rheometer curve provides data on:
-
Minimum Torque (ML): An indicator of the compound's viscosity.
-
Maximum Torque (MH): Related to the stiffness and crosslink density of the fully cured rubber.
-
Scorch Time (ts2): The time at which vulcanization begins.
-
Optimum Cure Time (t90): The time to reach 90% of the maximum torque.
-
-
3. Mechanical Properties Testing (ASTM D412)
-
Objective: To evaluate the physical properties of the vulcanized rubber.
-
Procedure:
-
The compounded rubber is vulcanized in a compression molding press at a specific temperature and for a time determined by the rheometer data (typically t90).
-
After cooling, dumbbell-shaped test specimens are cut from the vulcanized sheets.
-
The specimens are tested using a tensile testing machine at a constant rate of extension.
-
Key properties measured include:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Modulus: The stress at a specific elongation (e.g., 300%).
-
Elongation at Break: The maximum extent to which the material can be stretched before it ruptures.
-
-
Conclusion
The choice between ZMBT and dithiocarbamate accelerators is a trade-off between processing safety and cure speed. ZMBT offers a wider processing window and a more controlled cure, making it a reliable choice for a variety of applications, especially where discoloration is a concern. Dithiocarbamates, on the other hand, provide the advantage of extremely rapid vulcanization, which can significantly increase production throughput, particularly in applications where fast curing cycles are paramount and the risk of scorch can be effectively managed. A thorough understanding of their respective mechanisms and performance characteristics, supported by standardized experimental evaluation, is crucial for optimizing rubber formulations for specific performance requirements.
References
- 1. Accelerator ZMBT: Benefits and Usage in Rubber Industry - chembroad [chembroad.com]
- 2. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 3. sundstrom.se [sundstrom.se]
- 4. lusida.com [lusida.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Zinc 2-Mercaptobenzothiazole: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. Zinc 2-mercaptobenzothiazole (B37678), a compound utilized in various industrial applications, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of Zinc 2-mercaptobenzothiazole in a laboratory setting, designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specifications and Importance |
| Eye Protection | Wear tightly fitting safety goggles or a face shield to protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[1][2] |
| Respiratory Protection | In situations where dust may be generated, a NIOSH-approved respirator is recommended to avoid inhalation.[3] |
| Protective Clothing | A lab coat or other protective clothing should be worn to prevent contamination of personal attire.[4] |
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous waste.[5][6] Adherence to local, regional, and national regulations is paramount.[1][7]
Step 1: Waste Segregation and Collection
-
Isolate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Use Designated Containers: Collect all solid this compound waste in a clearly labeled, sealable, and compatible hazardous waste container.[6] The container should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6]
Step 2: Handling Spills
In the event of a small spill, follow these procedures:
-
Secure the Area: Ensure the area is well-ventilated.
-
Dampen the Material: For solid spills, dampen the material with 60-70% ethanol (B145695) to prevent dust from becoming airborne.[8]
-
Absorb and Collect: Use an absorbent paper or other suitable absorbent material to pick up the dampened spill.[8]
-
Containerize: Place the absorbent material and any contaminated cleaning supplies into a sealed, vapor-tight plastic bag or a designated hazardous waste container for disposal.[8]
-
Decontaminate: Clean the spill area with 60-70% ethanol followed by a soap and water solution.[8]
Step 3: Labeling and Storage
-
Proper Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the specific chemical name: "this compound".
-
Secure Storage: Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[4]
Step 4: Arrange for Professional Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[5] These professionals are equipped to handle and transport hazardous materials in compliance with all regulations.
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Environmental and Health Hazard Summary
This compound is classified as hazardous and poses risks to both human health and the environment.
| Hazard Type | Description |
| Human Health | May cause skin irritation or an allergic skin reaction.[8][9] Inhalation of dust can be irritating to the respiratory tract.[3] |
| Environmental | Very toxic to aquatic life with long-lasting effects.[1][10] Avoid release to the environment.[1][7][10] |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. redox.com [redox.com]
- 2. echemi.com [echemi.com]
- 3. lanxess.com [lanxess.com]
- 4. This compound (ZMBT) - Ataman Kimya [atamanchemicals.com]
- 5. 3 Ways To Safely Dispose of Zinc Chloride [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. irowater.com [irowater.com]
- 8. 2-MERCAPTOBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
Safeguarding Your Research: A Comprehensive Guide to Handling Zinc 2-mercaptobenzothiazole
Essential safety protocols and logistical plans for the handling and disposal of Zinc 2-mercaptobenzothiazole (B37678) are critical for ensuring a safe laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals to minimize risks and ensure compliance with safety standards.
Zinc 2-mercaptobenzothiazole is a chemical that may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is paramount to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to personal protection is necessary when working with this compound. This includes comprehensive protection for the eyes, face, hands, and body, as well as respiratory protection in specific situations.
| Protection Type | Specific Recommendations | Standards/Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Fire/flame resistant and impervious clothing; Overalls, safety shoes.[1][2] | Wear appropriate personal protective clothing to avoid skin contact.[2] |
| Hand Protection | Chemical impermeable gloves. | Recommended materials include polyvinyl chloride (PVC), nitrile rubber (NBR), or polychloroprene (CR).[2] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. A NIOSH-approved air-purifying particulate respirator is advised for high airborne concentrations.[1][3] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[4] |
Occupational Exposure Limits for this compound have not been established by some sources.[1]
Experimental Protocol: Safe Handling, Storage, and Disposal
Following a systematic, step-by-step procedure is crucial for minimizing the risks associated with this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] For indoor workplaces, use a local exhaust system or ensure the source is sealed.[5]
-
Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible and their locations are clearly marked.[5]
-
Ignition Sources: Remove all sources of ignition, as fine dust clouds may form explosive mixtures with air.[6] Use non-sparking tools.[1]
Handling Procedures
-
Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Avoiding Dust: Minimize dust generation and accumulation.[2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Direct Contact: Avoid contact with skin and eyes.[1]
-
Hygiene: After handling, wash hands and face thoroughly. Do not eat, drink, or smoke in the handling area.[5] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]
Storage
-
Container: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[1][7]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[3][4]
-
Environment: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[6]
Accidental Release Measures
-
Personnel: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: For small spills, dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable container.[8] Use absorbent paper dampened with ethanol to pick up any remaining material.[8] For larger spills, use spark-proof tools and explosion-proof equipment to collect the material.[1] Adhered or collected material should be promptly disposed of.[1]
Disposal
-
Regulations: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2][6]
-
Procedure: The collected waste should be placed in suitable, closed containers for disposal by a licensed waste disposal contractor.[1][6] Avoid release to the environment.[2]
Workflow for Safe Handling of this compound
The following diagram outlines the critical steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. redox.com [redox.com]
- 3. lanxess.com [lanxess.com]
- 4. fishersci.com [fishersci.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 7. atamankimya.com [atamankimya.com]
- 8. 2-MERCAPTOBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
